molecular formula C13H28N2O6 B605436 Aminooxy-PEG3-NH-Boc CAS No. 2062663-65-2

Aminooxy-PEG3-NH-Boc

Número de catálogo: B605436
Número CAS: 2062663-65-2
Peso molecular: 308.37 g/mol
Clave InChI: SYWWKJDBLNWPRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aminooxy-PEG3-NH-Boc is a valuable heterobifunctional linker specifically designed for advanced bioconjugation applications in pharmaceutical and biological research. This compound features a Boc-protected aminooxy group at one terminus and a primary amine group at the other, connected by a triethylene glycol (PEG3) spacer . The primary research value of this reagent lies in its ability to create stable oxime linkages with aldehydes and ketones. The Boc-protected aminooxy group can be readily deprotected under mild acidic conditions, revealing a reactive aminooxy (oxyamine) group that selectively conjugates with carbonyl compounds to form an oxime bond; this bond can be further stabilized to a hydroxylamine linkage in the presence of a reductant . This mechanism is particularly useful for site-specific conjugation to glycoproteins or chemically introduced aldehyde tags. Simultaneously, the terminal amine group provides a second orthogonal reactive site, allowing for coupling with carboxylic acids, activated NHS esters, and other electrophiles . The integrated PEG spacer serves a critical role by enhancing the hydrophilicity and aqueous solubility of the resulting conjugates, which can improve pharmacokinetic properties and reduce aggregation . Due to its dual functionality and solubility-enhancing properties, this compound is extensively applied in the development of novel bioconjugates, including antibody-drug conjugates (ADCs), and is a key tool in sophisticated drug delivery methodologies . This product is intended for research and further manufacturing applications, and is not for direct human use.

Propiedades

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWKJDBLNWPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142008
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062663-65-2
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-NH-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG3-NH-Boc, a heterobifunctional linker, is a pivotal tool in modern bioconjugation and drug development. Its unique architecture, featuring a terminal aminooxy group and a Boc-protected amine connected by a three-unit polyethylene glycol (PEG) spacer, enables the sequential and site-specific conjugation of molecules. This guide provides a comprehensive overview of its structure, properties, and key applications, complete with detailed experimental protocols and visualizations to facilitate its effective use in research and development.

Core Structure and Properties

This compound is characterized by its distinct functional ends. The aminooxy group (-ONH2) offers a highly selective handle for reaction with aldehydes and ketones to form stable oxime bonds.[1][2] The other terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions to reveal the reactive amine for subsequent conjugation.[3][4] The intervening PEG3 linker enhances the aqueous solubility and biocompatibility of the resulting conjugates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing successful conjugation experiments.

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms Aminooxy-PEG3-C2-NH-Boc[1]
CAS Number 2062663-65-2[1]
Molecular Formula C13H28N2O6[1]
Molecular Weight 308.4 g/mol [1][2]
Appearance Typically a colorless to light yellow oil/liquid[5]
Purity ≥95% - 98%[2]
Solubility Soluble in water, DMSO, DCM, DMF[5]
Storage Conditions -20°C for long-term stability[1][5]
Structural Diagram

The chemical structure of this compound is depicted below, illustrating the arrangement of its key functional groups.

Caption: Chemical structure of this compound.

Key Reactions and Experimental Protocols

The utility of this compound stems from its two distinct reactive moieties, which allow for a modular and controlled approach to the synthesis of complex bioconjugates. The two primary reactions involving this linker are Boc deprotection and oxime ligation.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[4] This allows for the unmasking of the primary amine at a desired stage of the synthesis.

Experimental Protocol: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Toluene

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • If the substrate is sensitive to the tert-butyl cation generated during deprotection, add TIS (2.5-5% v/v) to the solution.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[4]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[4]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

Oxime Ligation

The deprotected aminooxy group is highly chemoselective for aldehydes and ketones, reacting to form a stable oxime bond.[6] This reaction, known as oxime ligation, proceeds efficiently under mild, often aqueous, conditions and is a cornerstone of bioconjugation.[5]

Experimental Protocol: Oxime Ligation

Objective: To conjugate the aminooxy group of the linker to an aldehyde- or ketone-containing molecule.

Materials:

  • Aminooxy-PEG3-NH2 (from Boc deprotection)

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline in phosphate buffer, pH 6.0) or acetate buffer (pH 4.5-5.5).[5]

  • Organic co-solvent (e.g., DMSO or DMF) if the carbonyl-containing molecule has limited aqueous solubility.

  • Purification system (e.g., HPLC, silica gel chromatography).

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to achieve dissolution.

  • Add a 1.2 to 2-fold molar excess of the deprotected Aminooxy-PEG3-NH2 to the solution.[5]

  • Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or HPLC.[5]

  • The use of aniline as a catalyst can significantly accelerate the reaction rate.[5]

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by HPLC or silica gel chromatography.

Applications in Drug Development

This compound is a versatile linker with significant applications in the development of advanced therapeutics, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7][8] The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial orientation of the two ligands.

Workflow for PROTAC Synthesis using this compound

The orthogonal reactivity of this compound allows for a modular and efficient approach to PROTAC synthesis.

PROTAC_Workflow cluster_workflow PROTAC Synthesis Workflow A This compound C Oxime Ligation A->C B Ligand A (ketone/aldehyde) B->C D Intermediate 1 C->D Formation of oxime bond E Boc Deprotection D->E F Intermediate 2 (free amine) E->F Removal of Boc group H Amide Coupling F->H G Ligand B (carboxylic acid) G->H I Final PROTAC H->I Formation of amide bond

Caption: A general workflow for the synthesis of a PROTAC molecule.
Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker is a critical component that influences the stability and efficacy of the ADC. The hydrophilic PEG spacer of this compound can improve the physicochemical properties of ADCs, particularly when working with hydrophobic payloads.[9]

Signaling Pathway of an ADC

The following diagram illustrates the general mechanism of action for an ADC.

ADC_Signaling_Pathway cluster_pathway ADC Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cell Cancer Cell Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Simplified signaling pathway of an Antibody-Drug Conjugate.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, enables the straightforward and efficient synthesis of complex biomolecular conjugates, including ADCs and PROTACs. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this powerful chemical tool in the development of next-generation therapeutics and research reagents.

References

Navigating the Chemical Landscape of Aminooxy-PEG3-NH-Boc: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Aminooxy-PEG3-NH-Boc, a heterobifunctional linker critical for advancements in bioconjugation and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the inherent vulnerabilities of the molecule, recommended handling procedures, and experimental protocols to ensure its integrity and performance in sensitive applications.

The stability of this compound is fundamentally linked to its three key components: the tert-butyloxycarbonyl (Boc) protecting group, the aminooxy functional group, and the polyethylene glycol (PEG) linker.[1] Understanding the individual sensitivities of these moieties is crucial for predicting and preventing degradation.

Core Stability Profile

The primary vulnerability of this compound lies in the acid-lability of the t-Boc protecting group.[1] This group is susceptible to cleavage under acidic conditions, a common procedure for its removal to enable subsequent conjugation reactions.[2][3] Elevated temperatures can accelerate this acid-catalyzed deprotection.[1] Conversely, the t-Boc group is generally stable under basic conditions and in the presence of most nucleophiles.[1]

The aminooxy group is essential for forming stable oxime linkages with aldehydes and ketones.[1][3] While the resulting oxime bond is robust, the free aminooxy group itself can exhibit sensitivity, and its long-term stability warrants consideration during extended storage.[1] The PEG linker is the most stable component of the molecule under typical storage conditions.[1] However, like other PEGylated compounds, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and the presence of oxidizing agents.[1]

Recommended Storage and Handling

To maintain the chemical integrity of this compound, strict adherence to recommended storage and handling protocols is paramount. These guidelines are derived from supplier recommendations and the intrinsic properties of the molecule's functional groups.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C is the most frequently recommended storage temperature.[1][3] Storage at 2-8°C has also been cited for related compounds.[1]Low temperatures minimize the rate of potential degradation reactions.[1]
Atmosphere Store in a dry, well-ventilated area.[1] Keep the container tightly sealed.[1] Storage under an inert gas atmosphere (e.g., Argon or Nitrogen) is also recommended.[2]Minimizes exposure to moisture, which can contribute to hydrolysis of labile groups, and prevents the ingress of atmospheric oxygen.[1]
Light Avoid direct sunlight.[1][4]Protects against potential photolytic degradation.[1]

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation.[2][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a full-length laboratory coat.[5]

  • Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

  • For disposal, treat as hazardous waste in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or wastewater systems.[5]

Potential Degradation Pathway

The most probable degradation pathway for this compound under improper storage or handling is the acid-catalyzed cleavage of the t-Boc group. Exposure to acidic contaminants on storage container surfaces or in solvents can initiate this process.

cluster_0 t-Boc Deprotection Pathway Boc_Protected_Amine This compound (R-NH-Boc) Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate H+ (Acid) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Carbamate->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert_Butyl_Cation Free_Amine Deprotected Aminooxy-PEG3-NH2 (R-NH2) Carbamic_Acid->Free_Amine Carbon_Dioxide Carbon Dioxide Carbamic_Acid->Carbon_Dioxide

Primary degradation pathway of this compound.

Experimental Protocols

While specific, detailed stability testing protocols for this compound are not widely published, a general approach based on forced degradation studies can be implemented to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate and relevant solvents (e.g., water, acetonitrile, or a mixture).

  • Stress Conditions: Expose the samples to a variety of stress conditions in parallel with a control sample stored under the recommended conditions (-20°C, dark, dry).

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and an elevated temperature (e.g., 60°C).[1]

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and an elevated temperature.[1]

    • Oxidation: 3% H₂O₂ at room temperature.[1]

    • Thermal Stress: Store the solid material and solutions at elevated temperatures (e.g., 60°C, 80°C).[1]

  • Time Points: Sample the stressed solutions at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of the parent compound remaining and to detect and identify any degradation products.

  • Data Evaluation: Determine the degradation kinetics under each stress condition by quantifying the decrease in the parent compound and the formation of degradation products over time.[1]

Boc Group Deprotection Protocol:

This protocol outlines the standard procedure for the removal of the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve the Boc-Aminooxy-PEG3-NH-Boc in a suitable organic solvent, such as dichloromethane (DCM).[2]

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA).[2] A common solution is 20-50% TFA in DCM.[6]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[2][6]

  • Monitoring: Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or LC-MS.[6]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[2][6] The resulting deprotected product can often be used directly in the subsequent step.[2]

cluster_1 Recommended Handling and Storage Workflow Receipt Receive Compound Storage Store at -20°C in a dry, dark place under inert gas Receipt->Storage Handling Handle in Fume Hood with appropriate PPE Storage->Handling Weighing Weighing for Experiment Handling->Weighing Dissolution Dissolution in Anhydrous Solvent Weighing->Dissolution Reaction Use in Reaction Dissolution->Reaction Disposal Dispose as Hazardous Waste Reaction->Disposal

Workflow for the proper handling and storage of this compound.

By adhering to these stringent storage and handling protocols and understanding the potential degradation pathways, researchers can ensure the quality, reliability, and successful application of this compound in their scientific endeavors.

References

An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-protected aminooxy PEG linkers are versatile heterobifunctional reagents that have become indispensable tools in the field of bioconjugation. Their unique properties enable the precise and stable coupling of biomolecules, paving the way for the development of sophisticated therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols associated with the use of these linkers.

Core Principles

Boc-protected aminooxy PEG linkers are comprised of three key functional components that dictate their utility in a stepwise conjugation strategy:

  • Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group shields the highly reactive aminooxy functionality.[1] The Boc group is stable under a wide range of non-acidic conditions, which allows for selective reactions at other positions of the molecule.[2] Its primary function is to prevent premature reactions of the aminooxy group, thus enabling a controlled and sequential conjugation process.[1]

  • Aminooxy Group (-O-NH₂): The cornerstone of this linker's functionality, the aminooxy group reacts specifically and efficiently with aldehyde or ketone groups to form a highly stable oxime bond (-O-N=C).[1] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[3][4] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds.[1]

  • Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible and hydrophilic polymer that connects the two terminal functional groups.[1] The inclusion of a PEG spacer imparts several advantageous properties to the final bioconjugate, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles due to an increased hydrodynamic size.[1] These linkers are available with varying numbers of PEG units (e.g., PEG3, PEG4, PEG7), allowing for precise control over the distance and flexibility between the conjugated molecules.[1][5]

The strategic combination of these components facilitates a multi-step conjugation process. Typically, one end of the linker is first attached to a molecule of interest. Subsequently, the Boc group is removed under acidic conditions to expose the reactive aminooxy group. Finally, this deprotected linker-molecule construct is reacted with a second molecule containing an aldehyde or ketone to form the final, stably linked conjugate.[1]

Quantitative Data

The efficiency of bioconjugation reactions involving Boc-protected aminooxy PEG linkers is influenced by several factors, including the choice of reagents, reaction conditions, and the nature of the biomolecule being modified. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Typical Reaction Conditions for Boc Deprotection
Acid ReagentSolventConcentrationTemperature (°C)Time (hours)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v)0 to Room Temp0.5 - 2[5][6][7]
4M Hydrogen Chloride (HCl)1,4-Dioxane5-10 equivalentsRoom Temp1 - 4[8]
Table 2: Comparison of Linkage Stability
Linkage TypeRelative Hydrolysis Rate Constant (krel) at pD 7.0Key AdvantagesKey DisadvantagesReference
Oxime 1Highly stable under physiological conditions, bio-orthogonal reaction.Requires introduction of a carbonyl group on the biomolecule.[7]
Methylhydrazone~600-Less stable than oxime bonds, susceptible to hydrolysis.[7]
Acetylhydrazone~300-Less stable than oxime bonds, susceptible to hydrolysis.[7]
Semicarbazone~160-Less stable than oxime bonds, susceptible to hydrolysis.[7]
Thiosuccinimide (from Maleimide)--Prone to retro-Michael reaction in the presence of plasma thiols.[7]
Table 3: Catalysts for Oxime Ligation
CatalystTypical ConcentrationReaction pHKey FeaturesReference
Aniline20-100 mM4.5 - 7.5Accelerates reaction by forming a more reactive protonated Schiff base intermediate.[3][9]
m-Phenylenediamine (mPDA)--More efficient catalyst than aniline.[3]
p-Phenylenediamine (pPDA)--More efficient catalyst than aniline.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in utilizing Boc-protected aminooxy PEG linkers for bioconjugation.

Protocol 1: Boc Deprotection of an Aminooxy PEG Linker

Objective: To remove the Boc protecting group and expose the reactive aminooxy functionality.

Materials:

  • Boc-aminooxy-PEG-linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-aminooxy-PEG-linker in anhydrous DCM (e.g., 10 mL per gram of starting material) in a round-bottom flask with a magnetic stir bar.[5]

  • Cool the solution to 0°C using an ice bath.[5][10]

  • Slowly add an excess of TFA (e.g., 5-10 equivalents, or to a final concentration of 10-50% v/v) to the stirred solution.[5][6][7]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[5][6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][10] The deprotected product is more polar and will have a lower Rf value on TLC.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5][10]

  • For neutralization, redissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.[5][8]

  • Wash the organic layer sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy PEG linker.[5]

Protocol 2: Generation of Aldehyde Groups on an Antibody

Objective: To create reactive aldehyde groups on the carbohydrate moieties of an antibody for subsequent oxime ligation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄) solution (freshly prepared in a buffer like 100 mM sodium acetate, pH 5.5)

  • Desalting column

Procedure:

  • Add the freshly prepared NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM. To oxidize only sialic acid groups, a final periodate concentration of 1 mM can be used.[2][7]

  • Incubate the reaction on ice or at 4°C for 30 minutes, protected from light.[2][7]

  • Remove excess sodium meta-periodate and exchange the buffer to a coupling buffer (e.g., PBS, pH 7.0) using a desalting column.[2][7]

Protocol 3: Oxime Ligation for Antibody-Drug Conjugate (ADC) Formation

Objective: To conjugate a deprotected aminooxy-functionalized payload to an aldehyde-modified antibody.

Materials:

  • Aldehyde-modified antibody

  • Deprotected aminooxy-PEG-payload

  • Coupling buffer (e.g., PBS, pH 7.0)

  • Aniline (optional, as a catalyst)

  • Quenching solution (e.g., acetone)

  • Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

  • To the solution of the aldehyde-modified antibody, add the deprotected aminooxy-PEG-payload. A molar excess of the payload is typically used (e.g., 20-50 fold molar excess over the protein).[7][9]

  • If using a catalyst, add aniline to a final concentration of 20-100 mM.[9]

  • Gently mix the solution and incubate at room temperature for 2-4 hours or overnight at 4°C.[5][9] Reaction times can vary from minutes to several hours depending on the reactivity of the components and the presence of a catalyst.[3]

  • Monitor the reaction progress using an appropriate analytical technique such as SDS-PAGE (to confirm the increase in molecular weight) or mass spectrometry.[5][9]

  • (Optional) To stop the reaction, a quenching reagent like acetone can be added to consume any remaining aminooxy groups.[3]

  • Purify the resulting ADC from excess reagents and unreacted components using a suitable method such as SEC or dialysis.[3][9]

Visualizations

To better illustrate the processes and concepts described in this guide, the following diagrams have been generated using Graphviz.

cluster_linker Boc-Protected Aminooxy PEG Linker Boc_Group Boc Group (Protecting Group) PEG_Spacer PEG Spacer Boc_Group->PEG_Spacer Aminooxy_Group Aminooxy Group (-ONH2) PEG_Spacer->Aminooxy_Group

Caption: Core components of a Boc-protected aminooxy PEG linker.

Start Boc-Aminooxy-PEG-Molecule1 Deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) Start->Deprotection Intermediate H2N-O-PEG-Molecule1 Deprotection->Intermediate Ligation Oxime Ligation (Reaction with Aldehyde/Ketone on Molecule 2) Intermediate->Ligation Final_Product Molecule2=N-O-PEG-Molecule1 (Stable Bioconjugate) Ligation->Final_Product

Caption: General workflow for bioconjugation using a Boc-aminooxy PEG linker.

Boc_Aminooxy Boc-NH-O-R Boc Protecting Group Acid + H⁺ (e.g., TFA) Boc_Aminooxy:f0->Acid Protonation { Boc-NH-O-R |  H⁺} Acid->Protonation:f0 Protonation Carbocation t-Butyl Cation + CO₂ Protonation:f0->Carbocation Loss of t-Butyl Cation and Decarboxylation Deprotected_Aminooxy H₂N-O-R Free Aminooxy Protonation:f0->Deprotected_Aminooxy:f0

Caption: Mechanism of acid-catalyzed Boc-aminooxy deprotection.

Conclusion

Boc-protected aminooxy PEG linkers offer a robust and versatile platform for the synthesis of well-defined bioconjugates. The ability to perform a controlled, stepwise conjugation, coupled with the formation of a highly stable oxime bond, makes these reagents particularly valuable in the development of targeted therapeutics and other advanced biomolecular constructs. A thorough understanding of the underlying chemistry, reaction kinetics, and experimental protocols is crucial for the successful application of these powerful tools in research and drug development.

References

The Strategic Imperative of PEG Linkers in Antibody-Drug Conjugate Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine in oncology, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1] The success of an ADC is not solely reliant on the antibody or the payload but is critically influenced by the linker that connects them.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC development.[2] Their inherent properties of hydrophilicity, biocompatibility, and tunable length offer a powerful toolset to overcome significant challenges in ADC design, ultimately enhancing therapeutic index and clinical outcomes.[1][3]

This technical guide provides a comprehensive exploration of the applications of PEG linkers in ADCs, detailing their impact on pharmacokinetics, stability, and efficacy. It further presents a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation ADCs.

The Multifaceted Role of PEG Linkers in Optimizing ADC Performance

The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can introduce several undesirable properties, including increased aggregation, rapid clearance, and diminished solubility.[4] PEG linkers serve as a versatile solution to mitigate these challenges.

Key Advantages of PEG Linkers:

  • Enhanced Hydrophilicity and Reduced Aggregation: The primary role of PEG linkers is to impart a hydrophilic character to the ADC.[2] This "hydrophilic shield" effectively masks the hydrophobicity of the payload, significantly improving the solubility of the final conjugate and reducing its propensity for aggregation, even at higher drug-to-antibody ratios (DARs).[5]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs the circulation half-life.[2] This extended exposure time in the bloodstream allows for greater accumulation of the ADC within the tumor microenvironment, thereby enhancing its therapeutic potential.[3]

  • Increased Drug Loading (Higher DAR): By counteracting the aggregation issues associated with hydrophobic payloads, PEG linkers enable the development of ADCs with higher DARs.[6] This allows for the delivery of a greater concentration of the cytotoxic agent to the target cells, potentially leading to enhanced efficacy.[4]

  • Reduced Immunogenicity: The flexible and biocompatible nature of the PEG chain can sterically hinder the payload and linker from recognition by the immune system, potentially reducing the immunogenicity of the ADC.[7]

  • Versatile and Tunable Chemistry: PEG linkers can be synthesized as heterobifunctional molecules with distinct reactive groups at each terminus, allowing for specific and controlled conjugation to both the antibody and the payload.[8] The length of the PEG chain is also readily tunable, providing a critical parameter for optimizing ADC properties.[9]

Quantitative Impact of PEG Linker Properties on ADC Performance

The length and architecture of the PEG linker are critical design parameters that must be empirically optimized for each specific antibody-payload combination. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker properties on key ADC attributes.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthADC PlatformClearance Rate (mL/day/kg)Half-Life (t½) (hours)Reference
No PEGAnti-HER2 Affibody-MMAE-0.33 (in mice)[10]
4 kDa Linear PEGAnti-HER2 Affibody-MMAE-0.82 (in mice)[10]
10 kDa Linear PEGAnti-HER2 Affibody-MMAE-3.66 (in mice)[10]
PEG2Anti-CD22-PBDSlower than non-PEGylatedIncreased vs. non-PEGylated[11]
PEG4Anti-CD22-PBDSlower than PEG2Increased vs. PEG2[11]
PEG8Anti-CD22-PBDSlower than PEG4Increased vs. PEG4[11]
PEG12Anti-CD22-PBDSimilar to PEG8Similar to PEG8[11]
PEG24Anti-CD22-PBDSimilar to PEG8/12Similar to PEG8/12[11]

Note: Data is synthesized from different studies and should be interpreted within the context of the specific experimental models.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker LengthADC PlatformIC50 (nM)Reference
No PEGAnti-HER2 Affibody-MMAE~5[10]
4 kDa Linear PEGAnti-HER2 Affibody-MMAE~32.5[10]
10 kDa Linear PEGAnti-HER2 Affibody-MMAE~112.5[10]
Short (e.g., PEG2-4)Generic ADCGenerally Lower[12]
Intermediate (e.g., PEG8-12)Generic ADCModerate[12]
Long (e.g., PEG24)Generic ADCGenerally Higher[12]

Note: A higher IC50 value indicates lower in vitro potency. The effect of PEG linker length on cytotoxicity can be context-dependent.

Table 3: Influence of PEG Linker Length on In Vivo Efficacy

PEG Linker LengthADC PlatformTumor Growth InhibitionReference
No PEGAnti-CD22-PBD11% reduction in tumor weight[11]
PEG2Anti-CD22-PBD35-45% reduction in tumor weight[11]
PEG4Anti-CD22-PBD35-45% reduction in tumor weight[11]
PEG8Anti-CD22-PBD75-85% reduction in tumor weight[11]
PEG12Anti-CD22-PBD75-85% reduction in tumor weight[11]
PEG24Anti-CD22-PBD75-85% reduction in tumor weight[11]

Core Experimental Protocols for the Development of PEGylated ADCs

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of ADCs featuring PEG linkers.

Protocol 1: ADC Synthesis via Cysteine-Targeted Conjugation

This protocol describes a common method for conjugating a thiol-reactive drug-linker (e.g., maleimide-PEG-drug) to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Drug-PEG-Maleimide construct

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.4

  • Quenching Solution: N-acetylcysteine

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction: a. Dilute the mAb to a concentration of 5-10 mg/mL in Reaction Buffer. b. Add TCEP to the mAb solution at a 2.5-fold molar excess over the antibody. c. Incubate at 37°C for 1-2 hours with gentle mixing to partially reduce the interchain disulfide bonds.[1] d. Remove excess TCEP by buffer exchange into Reaction Buffer using a desalting column or diafiltration.[1]

  • Conjugation Reaction: a. Dissolve the Drug-PEG-Maleimide construct in DMSO to create a 10 mM stock solution.[1] b. Add the drug-linker solution to the reduced mAb at a 1.2 to 1.5-fold molar excess per exposed sulfhydryl group.[1] The final DMSO concentration should not exceed 10% (v/v). c. Incubate the reaction at room temperature for 1 hour with gentle mixing.[1]

  • Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups.[1] b. Incubate for 20 minutes at room temperature.[1]

  • Purification: a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column.[1] b. Elute with PBS, pH 7.4, and collect fractions corresponding to the high molecular weight ADC peak. c. Pool the relevant fractions and concentrate if necessary using centrifugal filters.

Protocol 2: ADC Synthesis via Lysine-Targeted Conjugation

This protocol outlines a general method for conjugating a drug-PEG linker to the lysine residues of a monoclonal antibody using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Drug-PEG-NHS ester linker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: a. Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[13]

  • Drug-Linker Preparation: a. Dissolve the Drug-PEG-NHS ester linker in anhydrous DMSO to a stock concentration of 10-20 mM.[13]

  • Conjugation Reaction: a. Add the desired molar excess of the Drug-PEG-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.[13] b. Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.[13]

  • Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[13] b. Incubate for 30 minutes at room temperature.[13]

  • Purification: a. Purify the ADC using a pre-equilibrated SEC column with PBS buffer, pH 7.4.[13] b. Collect and pool the fractions containing the purified ADC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency of the ADC against a target antigen-positive cancer cell line.

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • Sterile, flat-bottom 96-well plates

  • ADC, unconjugated antibody, and free payload for controls

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[1] b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • ADC Treatment: a. Prepare serial dilutions of the ADC and controls in complete cell culture medium. b. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells.[14] c. Incubate for 72-96 hours at 37°C, 5% CO₂.[13]

  • MTT Addition and Solubilization: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13] b. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.[13] b. Calculate the concentration of ADC that inhibits cell growth by 50% (IC50).

Visualizing Key Concepts in PEGylated ADC Development

Diagrams are provided to illustrate critical workflows and relationships in the design and evaluation of ADCs with PEG linkers.

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) TCEP Add TCEP mAb->TCEP Reduced_mAb Partially Reduced mAb TCEP->Reduced_mAb Purify_TCEP Remove Excess TCEP (e.g., Desalting Column) Reduced_mAb->Purify_TCEP Conjugate Conjugation Reaction Purify_TCEP->Conjugate DrugLinker Drug-PEG-Maleimide DrugLinker->Conjugate Quench Quench Reaction (N-acetylcysteine) Conjugate->Quench Crude_ADC Crude ADC Mixture Quench->Crude_ADC SEC Size-Exclusion Chromatography (SEC) Crude_ADC->SEC Pure_ADC Purified ADC SEC->Pure_ADC Characterize Characterization (DAR, Purity, etc.) Pure_ADC->Characterize

Caption: Experimental workflow for ADC synthesis via cysteine conjugation.

PEG_Linker_Properties_Impact cluster_attributes Physicochemical Attributes cluster_performance ADC Performance Metrics PEG_Properties PEG Linker Properties Length Chain Length (e.g., PEG4, PEG8, PEG24) PEG_Properties->Length Architecture Architecture (Linear vs. Branched) PEG_Properties->Architecture Hydrophilicity ↑ Hydrophilicity ↓ Aggregation Length->Hydrophilicity PK ↑ Half-Life (PK) ↓ Clearance Length->PK Potency ↔ In Vitro Potency (Context Dependent) Length->Potency Architecture->Hydrophilicity Architecture->PK Efficacy ↑ In Vivo Efficacy (Tumor Accumulation) Hydrophilicity->Efficacy PK->Efficacy Potency->Efficacy

Caption: Logical relationships between PEG linker properties and ADC performance.

ADC_MoA cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) with PEG Linker Binding ADC Binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, Proteases) Endosome->Lysosome Trafficking Release Linker Cleavage / Antibody Degradation Lysosome->Release Payload Active Payload Release->Payload Action Induces Apoptosis Payload->Action

Caption: Generalized signaling pathway for ADC mechanism of action.

Conclusion

PEG linkers are an indispensable and powerful tool in the design of modern antibody-drug conjugates.[1] By imparting hydrophilicity, they effectively address the challenges associated with hydrophobic payloads, enabling the development of more stable, effective, and tolerable ADCs, often with higher drug-to-antibody ratios.[7][15] The strategic selection of PEG linker length and architecture must be carefully optimized for each ADC, balancing the significant benefits in pharmacokinetics and in vivo efficacy against potential trade-offs in in vitro potency.[9] A thorough understanding and systematic evaluation of these parameters are crucial for the rational design and successful clinical translation of the next generation of targeted cancer therapies.

References

The Gatekeeper of Reactivity: A Technical Guide to the Role of the Boc Protecting Group in Aminooxy PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively link molecules to create sophisticated structures like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) hinges on the strategic use of specialized chemical tools.[1][2][3] Among these, aminooxy PEG reagents have emerged as powerful assets for their ability to form highly stable oxime bonds with aldehydes and ketones.[4][5] At the heart of their controlled reactivity lies the tert-butyloxycarbonyl (Boc) protecting group, a temporary shield that ensures the highly reactive aminooxy functionality remains dormant until its specific action is required.[1][6] This technical guide delves into the critical role of the Boc protecting group in aminooxy PEG reagents, providing a comprehensive overview of its core principles, quantitative properties, and detailed experimental protocols for its application.

Core Principles: A Tripartite Molecular Design

Boc-protected aminooxy PEG linkers are heterobifunctional reagents meticulously designed for the precise and stable conjugation of molecules.[1] Their structure and function can be understood by examining their three key components:

  • Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group serves as a temporary guardian for the highly reactive aminooxy function.[7] The Boc group's stability under a wide array of non-acidic conditions is a crucial feature, permitting selective reactions at other sites of the molecule.[7] Its primary role is to prevent any premature or undesired reactions of the aminooxy group, thereby enabling a controlled and stepwise conjugation strategy.[1]

  • Aminooxy Group (-O-NH₂): This functional group is central to the linker's utility in bioconjugation. It exhibits a specific and efficient reactivity towards aldehyde or ketone groups, resulting in the formation of a highly stable oxime bond (-O-N=C).[1][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be carried out under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[4][8] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds.[4]

  • Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible and hydrophilic polymer that connects the terminal functional groups. The inclusion of a PEG spacer imparts several advantageous properties to the final conjugate, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles due to an increased hydrodynamic size.[1] These linkers are available with varying numbers of PEG units (e.g., PEG3, PEG4, PEG12), allowing for precise control over the distance and flexibility between the conjugated molecules.[1][9]

The strategic combination of these three components facilitates a multi-step conjugation process. Initially, one end of the linker is attached to a molecule of interest. Subsequently, the Boc group is removed under acidic conditions to expose the aminooxy group. Finally, the deprotected linker-molecule construct is reacted with a second molecule containing an aldehyde or ketone to form the final, stably linked conjugate.[1]

Quantitative Data Summary

The efficiency and stability of Boc-protected aminooxy PEG reagents are critical for their successful application. The following tables summarize key quantitative data related to their stability and the conditions for Boc deprotection.

Table 1: Stability of t-Boc-Aminooxy-PEG4-amine under Various Conditions [10]

ConditionExpected StabilityRationale
pH Most stable at neutral to slightly basic pH.The t-Boc group is acid-labile and will be cleaved under acidic conditions.
Temperature Stable at recommended storage temperatures (-20°C).Elevated temperatures can accelerate degradation, particularly in the presence of acid or moisture.
Solvents Stable in anhydrous organic solvents like DCM, DMF, and DMSO.Use of anhydrous solvents is recommended to prevent premature hydrolysis of the Boc group.

Table 2: Common Conditions for Boc Deprotection [11][12][13]

ReagentConcentrationSolventTemperatureTimeNotes
Trifluoroacetic acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to room temperature1-2 hoursMost common method; reaction progress should be monitored by TLC or LC-MS.
4M HCl in 1,4-dioxane5-10 equivalentsDichloromethane (DCM) or Methanol (MeOH)Room temperature1-4 hoursAn alternative to TFA.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in utilizing Boc-protected aminooxy PEG linkers, with a focus on the synthesis of an Antibody-Drug Conjugate (ADC) as a representative application.

Protocol 1: Boc Deprotection of an Aminooxy PEG Linker

This protocol describes a standard procedure for the removal of the Boc protecting group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[11][12][14]

Materials:

  • Boc-protected aminooxy PEG linker

  • Anhydrous Dichloromethane (DCM)[15]

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying, optional)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[12]

  • Cooling: Cool the solution to 0°C using an ice bath.[11][14]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For example, for a 20% TFA solution, add 1 mL of TFA to 4 mL of the DCM solution.[11]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11][13] The deprotected product is more polar and will have a lower Rf value on TLC.[13]

  • Work-up (TFA Salt): Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL). The resulting product is the TFA salt of the aminooxy PEG linker, which can often be used directly in subsequent reactions.[8][11]

  • Neutralization (Optional): To obtain the free aminooxy PEG linker, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11][14]

Protocol 2: Oxime Ligation for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the conjugation of a deprotected aminooxy-PEG-drug construct to an aldehyde-modified antibody to form a stable oxime linkage.[4][8]

Materials:

  • Deprotected aminooxy-PEG-drug construct (from Protocol 1)

  • Aldehyde-modified antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Aniline stock solution (optional, as a catalyst)[4]

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)[2]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation: Dissolve the deprotected aminooxy-PEG-drug construct in the reaction buffer.

  • Conjugation: Add the linker-drug solution to the aldehyde-modified antibody solution. A typical molar excess of the linker-drug is used.

  • Catalysis (Optional): If catalysis is desired to enhance the reaction rate, add the aniline stock solution to the reaction mixture.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation, or by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[3][8]

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using a desalting column, size-exclusion chromatography (SEC), or dialysis.[3]

  • Characterization: Characterize the final ADC to determine the degree of conjugation (DAR), purity, and to confirm the identity of the product using appropriate analytical techniques such as mass spectrometry and chromatography.[3]

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of Boc-protected aminooxy PEG reagents.

Boc_Deprotection_Mechanism cluster_start Boc-Protected Aminooxy-PEG cluster_reagents Reagents cluster_intermediate Intermediate Stages cluster_product Deprotected Product Boc_PEG Boc-NH-O-PEG-R Protonated Protonated Intermediate Boc_PEG->Protonated + H⁺ TFA TFA (H⁺) Carbocation tert-Butyl Cation Protonated->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid CO2 CO₂ Carbamic_Acid->CO2 Deprotected_PEG H₃N⁺-O-PEG-R (TFA Salt) Carbamic_Acid->Deprotected_PEG - CO₂

Boc deprotection mechanism.

ADC_Synthesis_Workflow Start Boc-Aminooxy-PEG-Drug Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Deprotected_Linker Aminooxy-PEG-Drug (TFA Salt) Deprotection->Deprotected_Linker Oxime_Ligation Oxime Ligation (pH 7, optional catalyst) Deprotected_Linker->Oxime_Ligation Antibody Aldehyde-Modified Antibody Antibody->Oxime_Ligation ADC Antibody-Drug Conjugate (ADC) Oxime_Ligation->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

ADC synthesis workflow.

PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_cellular Cellular Machinery PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Ubiquitin-tagged Target Protein Degradation Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Oxime Ligation Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Bioconjugation

In the fields of drug development, diagnostics, and proteomics, the ability to create stable, specific, and functional biomolecular conjugates is paramount. Oxime ligation has emerged as a cornerstone of bioconjugation, offering a robust and highly selective method for covalently linking molecules.[1][2][3] This "click-type" reaction, which forms a stable oxime bond between an aminooxy group and an aldehyde or ketone, is valued for its efficiency and biocompatibility.[3][4]

The reaction's high chemoselectivity ensures that it proceeds with minimal side reactions, preserving the integrity and function of sensitive biomolecules like proteins, peptides, and nucleic acids.[2][5] The resulting oxime linkage is significantly more stable under physiological conditions than corresponding imine or hydrazone bonds, a critical feature for applications requiring long-term stability, such as antibody-drug conjugates (ADCs) and in vivo imaging agents.[2][6][7] This guide provides a comprehensive technical overview of oxime ligation, including its core principles, quantitative performance data, detailed experimental protocols, and key applications.

Core Principles and Reaction Mechanism

Oxime ligation is a condensation reaction between a nucleophilic aminooxy group (-ONH₂) and an electrophilic carbonyl group (aldehyde or ketone).[3][8] The reaction is bioorthogonal, meaning the reactive partners are generally absent in native biological systems, thus preventing off-target reactions.[2][9]

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon, forming a tetrahedral hemiaminal intermediate.[9][10]

  • Dehydration: This intermediate undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable C=N-O oxime bond.[9][10]

The reaction rate is pH-dependent, with optimal rates typically observed under slightly acidic conditions (pH 4-5).[9][11][12] This is because the dehydration step is acid-catalyzed, but at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[9][10] To overcome the slow reaction kinetics at neutral pH—often required for biological applications—nucleophilic catalysts such as aniline and its derivatives (e.g., m-phenylenediamine, p-phenylenediamine) are employed.[13][14] These catalysts form a more reactive protonated Schiff base intermediate, which significantly accelerates the rate of oxime formation.[14][15]

G cluster_reactants Reactants cluster_catalyst Catalysis (at neutral pH) cluster_mechanism Reaction Mechanism R1 Aminooxy Group (R-ONH₂) Attack 1. Nucleophilic Attack R1->Attack R2 Aldehyde/Ketone (R'-C(=O)-R'') Catalyst Aniline Catalyst R2->Catalyst Forms R2->Attack Reacts with SchiffBase Protonated Schiff Base (More Reactive Intermediate) Catalyst->SchiffBase Intermediate Dehydration 2. Dehydration (-H₂O) Catalyst->Dehydration Regenerated SchiffBase->Attack Reacts with Intermediate Tetrahedral Intermediate Attack->Intermediate Intermediate->Dehydration Product Stable Oxime Bond (R-O-N=C(R')-R'') Dehydration->Product

Caption: Mechanism of aniline-catalyzed oxime ligation.

Quantitative Data and Performance Metrics

The selection of a bioconjugation strategy hinges on quantitative parameters such as reaction kinetics and bond stability. Oxime ligation offers a favorable balance of these factors, particularly when accelerated by a catalyst.

Table 1: Comparison of Catalysts for Oxime Ligation

The choice of catalyst can dramatically influence reaction rates, especially at physiological pH. While aniline is the classic catalyst, phenylenediamine derivatives have shown superior performance.[13][16][17]

CatalystRelative Efficiency (vs. Aniline)Key FeaturesReference
Aniline 1xThe standard catalyst, effective but can be slow at neutral pH.[9][16]
m-Phenylenediamine (mPDA) ~2x (at equal conc.) up to 15x (at high conc.)Higher aqueous solubility allows for use at higher concentrations, leading to significant rate acceleration.[16][17][18]
p-Phenylenediamine (pPDA) ~19xHighly effective catalyst at neutral pH, even at low mM concentrations.[13]
Table 2: Effect of pH on Oxime Ligation Kinetics

The reaction rate is highly dependent on pH, with a notable decrease in speed at neutral pH for uncatalyzed reactions.

pHCatalystSecond-Order Rate Constant (k, M⁻¹s⁻¹)Key ObservationReference
4.5 Uncatalyzed~1Optimal pH for uncatalyzed reactions.[9]
7.0 Uncatalyzed0.01 or belowReaction is significantly slower at neutral pH without a catalyst.[9]
7.0 100 mM Aniline8.2 ± 1.0Aniline provides a substantial rate increase at neutral pH.[19]
7.0 p-PhenylenediamineRate increased 120-fold vs. uncatalyzedSuperior catalysis at physiological pH.[13]
Table 3: Comparative Stability of Bioconjugation Linkages

The stability of the covalent bond is critical for the performance of the bioconjugate. The oxime bond demonstrates exceptional hydrolytic stability across a broad pH range.[6]

LinkageStructureStability at pH 7.4Key FeaturesReference
Oxime R-CH=N-O-R'Very High (Half-life: ~25 days)Highly stable across a broad pH range, resistant to hydrolysis.[6]
Hydrazone R-CH=N-NH-R'Moderate (Reversible)Stability is tunable; susceptible to hydrolysis, especially under acidic conditions.[6][20]
Thioether R-S-R'Very HighExtremely stable, formed via maleimide-thiol chemistry.[6]
Amide R-C(=O)-NH-R'Very HighGold standard for stability, but formation requires activation.[6]

Experimental Protocols

Successful bioconjugation requires careful execution. Below are detailed methodologies for key oxime ligation experiments.

Protocol 1: General Protein Labeling with a Small Molecule

This protocol describes the labeling of a protein containing an aldehyde group with an aminooxy-functionalized small molecule (e.g., a fluorescent dye) at neutral pH using a catalyst.

Materials:

  • Aldehyde-modified protein solution (e.g., 10 µM in 0.1 M sodium phosphate buffer, pH 7.0).[3][19]

  • Aminooxy-functionalized small molecule (e.g., 13 µM stock solution in the same buffer).[19]

  • Aniline or p-phenylenediamine catalyst stock solution (e.g., 1 M in DMSO or 100 mM in buffer).[12][19]

  • Reaction tubes.

  • Analytical instruments (e.g., RP-HPLC, Mass Spectrometry) for monitoring.

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Affinity Chromatography).[12]

Procedure:

  • In a reaction tube, combine the aldehyde-modified protein solution with the aminooxy-functionalized small molecule solution. A slight molar excess (e.g., 1.3 equivalents) of the aminooxy compound is often used.[19]

  • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 2-10 mM for p-phenylenediamine, up to 100 mM for aniline).[12][19]

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from minutes to a few hours, depending on the reactants and catalyst.[12][14]

  • Monitor the reaction progress by analyzing small aliquots at various time points using RP-HPLC or mass spectrometry to confirm the formation of the conjugate.[12]

  • Once the reaction reaches the desired completion, purify the bioconjugate using an appropriate chromatography method (e.g., SEC) to remove excess reagents and catalyst.[12]

  • Characterize the final product to confirm its identity, purity, and integrity.

G P1 Prepare Reactant Solutions (Protein, Small Molecule, Buffer) P2 Mix Protein and Small Molecule P1->P2 P3 Add Catalyst (e.g., p-Phenylenediamine) P2->P3 P4 Incubate (Room Temp, 1-4h) P3->P4 P5 Monitor Reaction Progress (e.g., RP-HPLC) P4->P5 P5->P4 Continue Incubation P6 Purify Conjugate (e.g., SEC) P5->P6 P7 Characterize Final Product (e.g., Mass Spectrometry) P6->P7

Caption: Experimental workflow for protein labeling via oxime ligation.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of an alkoxy-amine-functionalized drug to an antibody containing a genetically encoded p-acetylphenylalanine (pAcPhe) residue, which serves as a ketone handle.

Materials:

  • Antibody containing pAcPhe (e.g., 60-100 µM solution).[3]

  • Alkoxy-amine-functionalized cytotoxic drug.

  • Acetate buffer (100 mM, pH 4.5).[3]

  • Incubator (37°C).

  • Analytical instruments (SDS-PAGE, Mass Spectrometry).

Procedure:

  • Prepare a solution of the pAcPhe-containing antibody in 100 mM acetate buffer (pH 4.5).[3]

  • Add the alkoxy-amine-functionalized drug to the antibody solution. A 20- to 30-fold molar excess of the drug is typically used to drive the reaction to completion.[3]

  • Incubate the reaction mixture at 37°C. Due to the lower reactivity of ketones compared to aldehydes, this reaction may require a longer incubation period (e.g., 1-4 days).[3][21]

  • Monitor the extent of conjugation periodically using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry to determine the drug-to-antibody ratio (DAR).[3]

  • Once the desired DAR is achieved, purify the ADC using chromatography methods suitable for antibodies, such as protein A or size-exclusion chromatography.

Applications in Research and Drug Development

The versatility and robustness of oxime ligation have led to its widespread adoption in numerous applications.[5]

  • Antibody-Drug Conjugates (ADCs): Enables the site-specific attachment of potent cytotoxic drugs to antibodies, creating targeted therapies that deliver payloads directly to cancer cells.[5]

  • PEGylation: Improves the pharmacokinetic properties of therapeutic proteins and peptides by attaching polyethylene glycol (PEG) chains, enhancing solubility and in vivo circulation time.[5][14]

  • Surface Immobilization: Covalently attaches biomolecules to surfaces for the development of biosensors, diagnostic arrays, and research tools.[3][5]

  • Hydrogel Formation: Creates biocompatible hydrogels for applications in tissue engineering and controlled drug release.[5][14]

  • Fluorescent Labeling and Imaging: Attaches imaging agents and fluorescent probes to biomolecules for tracking and visualization in biological systems.[5][22]

G cluster_conjugate Oxime-Linked ADC cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Forms Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Drug Release Lysosome->Release 4. Degradation Apoptosis Cell Death (Apoptosis) Release->Apoptosis 5. Drug Action

Caption: Application of an oxime-linked ADC in targeted therapy.

Conclusion

Oxime ligation stands out as a powerful and reliable tool in the bioconjugation toolbox.[1] Its high degree of chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting bond make it ideally suited for the precise modification of complex biomolecules.[2][20] For researchers, scientists, and drug development professionals, a thorough understanding of its mechanism, kinetics, and practical protocols is essential for leveraging its full potential in creating next-generation therapeutics, diagnostics, and research reagents.

References

Heterobifunctional Crosslinkers for Site-Specific Protein Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2][3] This unique characteristic allows for sequential, controlled conjugation reactions, which minimizes the formation of undesirable byproducts such as homopolymers or self-conjugated molecules. This precision is critical in applications such as the development of antibody-drug conjugates (ADCs), the immobilization of proteins for biosensors, and the elucidation of protein-protein interactions.[1]

This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, including their classification, reaction mechanisms, and applications. It also presents quantitative data for a selection of common crosslinkers, detailed experimental protocols, and visualizations of key workflows and concepts to aid researchers in their practical application.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the functional groups they target. The choice of crosslinker is dictated by the available reactive residues on the biomolecules to be conjugated.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most common class of heterobifunctional crosslinkers.[4] One end of the crosslinker typically contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., on lysine residues and the N-terminus of proteins), while the other end has a maleimide group that specifically reacts with sulfhydryl groups (e.g., on cysteine residues).[4] This combination allows for a highly controlled, two-step conjugation process.

Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine. The amine-reactive end is first conjugated to a protein in the dark. Upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a wide range of amino acid residues in close proximity, making them ideal for mapping protein-protein interactions.

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These reagents link molecules containing carbonyl groups (aldehydes or ketones) to those with sulfhydryl groups. Carbonyls can be naturally present or introduced into glycoproteins through mild oxidation.

Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to their amine-reactive counterparts, these crosslinkers are used to first attach to a sulfhydryl group and then, upon photoactivation, react with a nearby interacting molecule.[4]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of a heterobifunctional crosslinker is influenced by several factors, including the length of its spacer arm, its solubility, and whether the resulting linkage is cleavable. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Group A (Target)Reactive Group B (Target)Cleavable?Water-Soluble?
SMCC 334.328.3NHS-ester (Amine)Maleimide (Sulfhydryl)NoNo
Sulfo-SMCC 436.378.3Sulfo-NHS-ester (Amine)Maleimide (Sulfhydryl)NoYes
BMPS 266.226.9NHS-ester (Amine)Maleimide (Sulfhydryl)NoNo
GMBS 280.247.4NHS-ester (Amine)Maleimide (Sulfhydryl)NoNo
EMCS 308.299.4NHS-ester (Amine)Maleimide (Sulfhydryl)NoNo
LC-SPDP 423.515.7NHS-ester (Amine)Pyridyldithiol (Sulfhydryl)Yes (Disulfide bond)No
Sulfo-SANPAH 492.418.2Sulfo-NHS-ester (Amine)Nitrophenyl azide (Photoreactive)NoYes
SDA 263.243.9NHS-ester (Amine)Diazirine (Photoreactive)NoNo
APDP 446.5521.0Pyridyldithiol (Sulfhydryl)Azidosalicylamido (Photoreactive)Yes (Disulfide bond)No
Linker Type in ADCsExampleStability Metric (% Intact ADC after 7 days in rat serum)Key Features
Non-Cleavable Thioether (from SMCC) Trastuzumab-DM1>95%High plasma stability.[2]
Cleavable Val-Cit-PABC Trastuzumab-vc-MMAE~60-80%Susceptible to enzymatic cleavage.[2]
Sulfatase-Cleavable Proprietary ADCHigh (over 7 days)High plasma stability and potent in vitro cytotoxicity.[2]

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation using Sulfo-SMCC

This protocol outlines the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).

Materials:

  • Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein 2 (with a free sulfhydryl group)

  • Sulfo-SMCC

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Desalting column

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Preparation of Reagents: Equilibrate the Sulfo-SMCC vial to room temperature before opening. Prepare a stock solution of Sulfo-SMCC (e.g., 10 mg/mL) in water immediately before use.

  • Activation of Protein 1:

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein 1 solution.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the crosslinker from reacting with the sulfhydryl groups of Protein 2.

  • Conjugation to Protein 2:

    • Immediately combine the desalted, maleimide-activated Protein 1 with Protein 2. The molar ratio should be optimized for the specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution to block any unreacted maleimide groups.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unconjugated proteins.

Protocol 2: Protein Interaction Study using a Photoreactive Crosslinker (e.g., Sulfo-SANPAH)

This protocol describes the use of a photoreactive crosslinker to identify protein-protein interactions.

Materials:

  • Bait protein (purified)

  • Cell lysate or purified "prey" proteins

  • Sulfo-SANPAH

  • Reaction Buffer: 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

  • UV lamp (300-460 nm)

Procedure:

  • Labeling of Bait Protein:

    • Dissolve the bait protein in the Reaction Buffer.

    • Prepare a fresh 10 mM solution of Sulfo-SANPAH in water.[6]

    • Add a 20-fold molar excess of the Sulfo-SANPAH solution to the bait protein.[6]

    • Incubate for 45-60 minutes at room temperature in the dark.[6]

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 25-60 mM and incubate for 15 minutes to quench unreacted NHS-ester groups.[6]

    • Remove excess crosslinker using a desalting column.

  • Interaction with Prey Proteins:

    • Incubate the labeled bait protein with the cell lysate or purified prey proteins for a sufficient time to allow for complex formation (e.g., 1 hour at 4°C).

  • Photo-Crosslinking:

    • Expose the sample to UV light for a predetermined time (e.g., 5-15 minutes) to activate the photoreactive group and form covalent crosslinks.[6]

  • Analysis:

    • The crosslinked complexes can then be analyzed by techniques such as SDS-PAGE, Western blotting, and mass spectrometry to identify the interacting proteins.

Mandatory Visualizations

G cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Conjugation to Protein 2 Protein 1 (Amine) Protein 1 (Amine) Activated Protein 1 (Maleimide) Activated Protein 1 (Maleimide) Protein 1 (Amine)->Activated Protein 1 (Maleimide) + Crosslinker pH 7.2-8.0 Crosslinker (NHS-ester & Maleimide) Crosslinker (NHS-ester & Maleimide) Crosslinker (NHS-ester & Maleimide)->Activated Protein 1 (Maleimide) Conjugate Conjugate Activated Protein 1 (Maleimide)->Conjugate pH 6.5-7.5 Protein 2 (Sulfhydryl) Protein 2 (Sulfhydryl) Protein 2 (Sulfhydryl)->Conjugate

General two-step reaction mechanism of an amine-to-sulfhydryl heterobifunctional crosslinker.

G Antibody Antibody Activated Antibody Activated Antibody Antibody->Activated Antibody + SMCC-Drug (Amine reaction) SMCC-Drug SMCC-Drug ADC ADC Activated Antibody->ADC (Sulfhydryl reaction on reduced Ab) Purification Purification ADC->Purification (e.g., SEC) Characterization Characterization Purification->Characterization (e.g., HIC, MS for DAR)

Experimental workflow for Antibody-Drug Conjugate (ADC) production.

G Bait Protein Bait Protein Labeled Bait Labeled Bait Bait Protein->Labeled Bait + Crosslinker (dark) Photoreactive Crosslinker Photoreactive Crosslinker Interaction Complex Interaction Complex Labeled Bait->Interaction Complex Prey Proteins Prey Proteins Prey Proteins->Interaction Complex Crosslinked Complex Crosslinked Complex Interaction Complex->Crosslinked Complex UV Light Analysis Analysis Crosslinked Complex->Analysis (e.g., MS)

Workflow for a protein-protein interaction study using a photoreactive heterobifunctional crosslinker.

Representative protein interaction network as can be mapped using heterobifunctional crosslinkers.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Short-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug development, offering a versatile platform to enhance the therapeutic properties of molecules ranging from small drug candidates to large biologics. Short-chain PEG linkers, typically comprising 2 to 12 ethylene oxide units, are particularly crucial in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Their ability to modulate solubility, stability, and pharmacokinetic profiles makes a thorough understanding of their physicochemical properties paramount for the rational design of effective and safe therapies. This in-depth technical guide explores the core physicochemical properties of short-chain PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.[1][2][3]

Core Physicochemical Properties of Short-Chain PEG Linkers

The unique characteristics of short-chain PEG linkers stem from their fundamental chemical structure, which consists of repeating ethylene oxide units.[1][3] These properties, including solubility, hydrophilicity, and flexibility, are tunable by varying the length of the PEG chain.

Solubility

A hallmark of short-chain PEG linkers is their exceptional solubility in a wide array of solvents, a critical feature for enhancing the solubility of hydrophobic drug molecules.[1][4] PEGs are highly soluble in water and many organic solvents, which is advantageous for formulation and bioconjugation reactions.[1][5] The solubility is influenced by the molecular weight, with shorter chains generally exhibiting broader solubility.[1]

Table 1: General Solubility of Short-Chain PEGs (n=2-12)

SolventSolubilityNotes
WaterHighly SolubleSoluble in all proportions.[1]
EthanolSolubleReadily dissolves.[1]
MethanolSolubleReadily dissolves.[1]
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for conjugation reactions.[1]
Dimethylformamide (DMF)Highly SolubleAnother common solvent for bioconjugation.[1]
Dichloromethane (DCM)SolubleUseful for synthesis and purification.[1]
ChloroformSolubleCan be used for extraction and purification.[1]
AcetoneSolubleGood solubility for many applications.[1]
Note: "Soluble" indicates a solubility of >10 mg/mL, suitable for most laboratory applications. "Highly Soluble" suggests miscibility or very high solubility.[1]
Hydrophilicity

The hydrophilicity of PEG linkers is conferred by the ether oxygen atoms in the polymer backbone, which form hydrogen bonds with water molecules.[6][7] This property is instrumental in solubilizing hydrophobic drugs and creating a protective hydration shell around the conjugated molecule, which can reduce immunogenicity and non-specific protein adsorption.[7][8] Hydrophilicity is often quantified by the octanol-water partition coefficient (LogP), where a lower value indicates greater hydrophilicity.[6][9]

Table 2: Key Physicochemical Properties of Monodisperse Short-Chain PEG Linkers

PEG LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Estimated LogP
PEG22106.12-0.8
PEG33150.17-1.1
PEG44194.23-1.4
PEG88370.44-2.6
PEG1212546.65-3.8
Note: LogP values are estimated and can vary based on the specific end-groups of the PEG linker.[6]
Flexibility and Steric Hindrance

The rotatable C-O bonds within the PEG backbone provide significant conformational flexibility.[3] This flexibility allows the PEG linker to act as a spacer, separating the conjugated molecules and minimizing steric hindrance that could otherwise impair biological activity.[10] In the context of ADCs, this steric shield can also prevent intermolecular aggregation of hydrophobic payloads on adjacent ADC molecules.[10]

Impact on Conjugate Properties

The incorporation of short-chain PEG linkers can profoundly influence the stability and pharmacokinetic profile of the resulting conjugate.

Stability

The stability of a bioconjugate is critical for its in vivo performance. PEG linkers can enhance stability in several ways. The hydrophilic nature of PEG can prevent the aggregation of ADCs, a common issue with hydrophobic drug payloads.[10] The stability of the chemical bonds used to attach the PEG linker and the payload is also a key consideration.

Table 3: Stability of Common Linkages in Bioconjugation

Linkage TypeFormation ReactionStability ConditionsIn Vivo Stability
AmideCarboxylic Acid + AmineStrong acid or base, high temperatureGenerally very stable.[1]
Thioether (from Maleimide)Thiol + MaleimideThiol exchange (reversible)Can be stabilized by ring-opening hydrolysis.[1]
EsterCarboxylic Acid + AlcoholHydrolysis (pH-sensitive)Can be designed for controlled release.[1]
Pharmacokinetics

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize a drug's circulation half-life, distribution, and clearance.[4] Generally, a longer PEG chain leads to a larger hydrodynamic radius, which in turn reduces renal clearance and shields the molecule from enzymatic degradation.[4][11] This results in a prolonged circulation half-life and increased drug exposure.[4][12] However, this must be balanced against the potential for longer linkers to sterically hinder the interaction of the therapeutic with its target.[4]

Table 4: Impact of PEG Linker Length on Pharmacokinetic Parameters of ADCs

Antibody-PayloadPEG LinkerClearance RateGeneral In Vivo Performance
Trastuzumab-MMAEPEG2 / PEG4FasterReduced efficacy due to rapid clearance.[4]
Trastuzumab-MMAEPEG8 / PEG12SlowerImproved efficacy with longer circulation.[4]

Experimental Protocols

Accurate characterization of short-chain PEG linkers and their conjugates is essential for quality control and ensuring reproducible results.

Determination of Aqueous Solubility

Principle: An excess amount of the PEG linker is equilibrated in an aqueous buffer. The concentration of the dissolved linker in the supernatant, after removal of undissolved solid, is determined.[9]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid PEG linker to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a vial to ensure undissolved solid is visible.[9]

  • Equilibration: Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[9]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.[9]

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter.[9]

  • Quantification: Determine the concentration of the dissolved linker using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry if the linker or a conjugated molecule has a chromophore.[9][13]

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The shake-flask method is the "gold standard" for determining the LogP value, which is a measure of a compound's lipophilicity.[9][13]

Methodology:

  • Solvent Pre-saturation: Mix equal volumes of n-octanol and water (or a relevant aqueous buffer) and shake vigorously to saturate each phase with the other. Allow the phases to separate.[7][13]

  • Sample Preparation: Dissolve a known amount of the PEG linker derivative in one of the pre-saturated phases.[13]

  • Partitioning: Add a known volume of the second immiscible phase to a separatory funnel. Shake the funnel for a sufficient time to allow the linker to partition between the two phases and reach equilibrium.[7][13]

  • Phase Separation: Allow the two phases to separate completely. Carefully collect samples from both the aqueous and octanol phases.[7][13]

  • Concentration Measurement: Determine the concentration of the linker in each phase using a calibrated analytical method (e.g., HPLC-UV).[7][13]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[13]

Characterization by Mass Spectrometry (MALDI-TOF)

Principle: MALDI-TOF MS is a powerful technique for determining the molecular weight of PEG linkers and assessing the degree of PEGylation in protein conjugates.[1][14]

Methodology for a PEGylated Protein:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[1]

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.[1]

  • Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air-dry.[1]

  • Mass Spectrometry: Acquire the mass spectrum. Optimize the laser power to obtain a good signal-to-noise ratio.[1]

  • Data Analysis: The mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein conjugated with one or more PEG chains. The mass difference between the peaks will correspond to the mass of the PEG linker.[1]

Characterization by Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic size. It is an ideal technique for separating PEGylated species from the unreacted protein and for detecting aggregation.[15][]

Methodology for a PEGylated Protein:

  • System Preparation: Use an SEC column suitable for the molecular weight range of the protein and its conjugate. Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline).[10][15]

  • Sample Preparation: Prepare the ADC or PEGylated protein sample in the mobile phase.[10]

  • Chromatography: Inject the sample onto the SEC column. Larger molecules, such as aggregates, will elute earlier than the monomeric conjugate, which will elute before the smaller, unconjugated protein.[10]

  • Data Analysis: The elution profile provides information on the purity of the conjugate and the percentage of aggregates.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the application of short-chain PEG linkers.

ADC_Mechanism cluster_cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Workflow PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation workflow.

PEGylation_Workflow Start Start: Biomolecule & PEG-Linker Conjugation 1. Conjugation Reaction (e.g., NHS-ester chemistry) Start->Conjugation Purification 2. Purification (e.g., SEC, IEX) Conjugation->Purification Characterization 3. Characterization Purification->Characterization MS Mass Spectrometry (MW, DAR) Characterization->MS HPLC Chromatography (Purity, Aggregation) Characterization->HPLC End Final Product: PEGylated Conjugate MS->End HPLC->End

Caption: General experimental workflow for PEGylation.

Conclusion

Short-chain PEG linkers are powerful tools in drug development, providing a means to finely tune the physicochemical properties of therapeutic molecules.[1] Their inherent solubility, hydrophilicity, and flexibility can be leveraged to overcome challenges in drug delivery, leading to enhanced stability and improved pharmacokinetic profiles.[1][7] A comprehensive understanding of their properties, coupled with robust analytical characterization, is essential for the rational design and successful development of next-generation bioconjugates. The data and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted therapeutics.

References

An In-depth Technical Guide to Bioorthogonal Reactions in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems by enabling the tracking and manipulation of biomolecules in their native environment. Coined by Carolyn R. Bertozzi, the term "bioorthogonal" refers to chemical reactions that can occur within living systems without interfering with endogenous biochemical processes. This guide provides a comprehensive technical overview of the core principles, quantitative data, and detailed experimental protocols for the most prominent bioorthogonal reactions, empowering researchers and drug development professionals to harness these powerful tools.

Core Principles of Bioorthogonal Chemistry

For a reaction to be considered bioorthogonal, it must adhere to a set of stringent criteria:

  • High Selectivity: The reacting partners must be mutually reactive and inert to the vast array of functional groups present in biological systems.

  • Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and ambient temperature), even at low concentrations of reactants.

  • Biocompatibility: The reactants and the resulting covalent linkage must be non-toxic and not perturb the normal physiology of the cell or organism.

  • Stability: Both the bioorthogonal handles and the resulting ligation product must be stable in a biological setting.

This guide will focus on three of the most widely adopted classes of bioorthogonal reactions: the Staudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Key Bioorthogonal Reactions: A Quantitative Comparison

The efficiency of a bioorthogonal reaction is a critical factor in its application. The second-order rate constant (k₂) is a key metric for comparing the kinetics of these reactions. A higher k₂ value indicates a faster reaction, which is often desirable for capturing dynamic biological processes or when dealing with low abundance biomolecules.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Staudinger Ligation Azide + Phosphine~0.002 - 0.0077[1][2][3][4]First-generation bioorthogonal reaction; relatively slow kinetics.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., Cyclooctynes)
BCN (Bicyclo[6.1.0]nonyne)~0.0028 - 0.06Good balance of reactivity and stability.
DBCO (Dibenzocyclooctyne)~0.1 - 0.9Faster kinetics than BCN, widely used.[5]
DIFO (Difluorinated cyclooctyne)~0.3 - 0.7Increased reactivity due to electron-withdrawing fluorine atoms.
BARAC (Biarylazacyclooctynone)~0.9 - 3.1High reactivity, but can be less stable.[6]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkenes/Alkynes
Norbornene~1 - 23[7]Moderate reactivity, readily available.[8]
trans-Cyclooctene (TCO)~3.3 - 31,000Exceptionally fast kinetics, widely used for in vivo applications.[7]
CyclopropeneUp to 860High reactivity due to significant ring strain.[9]
Arylethynyltrifluoroborates~0.9 - 21[10]Unstrained dienophiles with tunable reactivity.[10]

Note: Reaction rates can be influenced by the specific structure of the reactants, solvent, and temperature. The values presented here are representative and intended for comparative purposes.

Reaction Mechanisms and Workflows

Visualizing the underlying chemical transformations and experimental procedures is crucial for understanding and implementing bioorthogonal reactions.

Staudinger_Ligation Staudinger Ligation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide R1-N₃ Aza_ylide Aza-ylide intermediate Azide->Aza_ylide + Phosphine Phosphine R2-P(Ph)₂-CO₂R3 Phosphine->Aza_ylide Intramolecular_cyclization Intramolecular Cyclization Product Aza_ylide->Intramolecular_cyclization Intramolecular attack Nitrogen_gas N₂ Aza_ylide->Nitrogen_gas Amide_product R1-NH-C(=O)-R2 Intramolecular_cyclization->Amide_product Hydrolysis Phosphine_oxide O=P(Ph)₂-R3 Intramolecular_cyclization->Phosphine_oxide

Staudinger Ligation reaction mechanism.

SPAAC_Reaction SPAAC Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide R1-N₃ TS [3+2] Cycloaddition Transition State Azide->TS Strained_Alkyne Strained Cyclooctyne Strained_Alkyne->TS Triazole Stable Triazole Product TS->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

IEDDA_Reaction IEDDA Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tetrazine Tetrazine Cycloadduct [4+2] Cycloadduct Tetrazine->Cycloadduct Dienophile Strained Alkene (e.g., TCO) Dienophile->Cycloadduct Dihydropyridazine Dihydropyridazine Cycloadduct->Dihydropyridazine Retro-Diels-Alder Nitrogen_gas N₂ Cycloadduct->Nitrogen_gas

Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Bioorthogonal_Workflow General Bioorthogonal Labeling Workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azido Sugars) Cell_Incubation Incubate Cells with Bioorthogonal Probe Metabolic_Labeling->Cell_Incubation Genetic_Incorporation Genetic Code Expansion (e.g., Unnatural Amino Acid) Genetic_Incorporation->Cell_Incubation Chemical_Modification Chemical Modification (e.g., NHS Ester) Chemical_Modification->Cell_Incubation Ligation Bioorthogonal Ligation (SPAAC, IEDDA, etc.) Cell_Incubation->Ligation Washing Wash to Remove Unbound Probe Ligation->Washing Imaging Fluorescence Microscopy Washing->Imaging Proteomics Mass Spectrometry Washing->Proteomics Flow_Cytometry Flow Cytometry Washing->Flow_Cytometry

A general experimental workflow for bioorthogonal labeling.

Detailed Experimental Protocols

The successful application of bioorthogonal chemistry relies on robust and well-optimized experimental protocols. The following sections provide detailed methodologies for key experiments.

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars

This protocol describes the incorporation of an azide-functionalized sugar into the sialic acid biosynthesis pathway of mammalian cells, followed by fluorescent labeling via SPAAC.[11][12][13][14][15]

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (e.g., 50 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • DBCO-functionalized fluorophore (e.g., DBCO-Fluor 488) stock solution (e.g., 10 mM in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells in a suitable culture vessel and allow them to adhere overnight.

    • The following day, replace the medium with fresh complete culture medium containing the desired final concentration of Ac₄ManNAz (typically 25-50 µM). A vehicle control (DMSO only) should be included.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • SPAAC Reaction (Live Cells):

    • Gently wash the cells twice with pre-warmed PBS or serum-free medium.

    • Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Gently wash the cells three times with pre-warmed PBS to remove any unreacted probe.

    • Add fresh imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Labeling of a Target Protein with an Unnatural Amino Acid and IEDDA

This protocol outlines the site-specific incorporation of a trans-cyclooctene (TCO)-bearing unnatural amino acid (UAA) into a protein of interest using genetic code expansion, followed by fluorescent labeling via IEDDA.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Plasmids: one encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site, and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the TCO-UAA.

  • Transfection reagent

  • TCO-lysine (or other TCO-UAA)

  • Tetrazine-functionalized fluorophore (e.g., Tetrazine-Cy5)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Transfection and UAA Incorporation:

    • Co-transfect the cells with the two plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with the TCO-UAA (typically 10-100 µM).

    • Culture the cells for an additional 48 hours to allow for expression and incorporation of the TCO-UAA into the target protein.

  • IEDDA Labeling (Live Cells):

    • Wash the cells twice with PBS.

    • Incubate the cells with the tetrazine-fluorophore (typically 1-10 µM in serum-free medium) for 15-30 minutes at 37°C.

  • Analysis:

    • Fluorescence Microscopy: Wash the cells with PBS and image using a fluorescence microscope.

    • Western Blot: Lyse the cells and perform SDS-PAGE. The labeled protein can be detected by in-gel fluorescence scanning, followed by a standard Western blot for the protein of interest to confirm its expression.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling Signal 1. Inefficient incorporation of the bioorthogonal handle. 2. Slow reaction kinetics. 3. Low reagent concentration. 4. Poor cell permeability of the probe. 5. Reagent degradation.1. Optimize incubation time and concentration for metabolic labeling or UAA incorporation. 2. Switch to a faster bioorthogonal reaction pair (e.g., IEDDA over Staudinger ligation). 3. Increase the concentration of the labeling probe, being mindful of potential cytotoxicity. 4. Use more cell-permeable probes (e.g., peracetylated sugars, more lipophilic fluorophores). 5. Prepare fresh stock solutions of reagents and store them properly.
High Background Signal 1. Non-specific binding of the probe. 2. Incomplete washing. 3. High probe concentration. 4. Cellular autofluorescence.1. Include a blocking step (e.g., with BSA) before adding the probe. 2. Increase the number and duration of wash steps. 3. Titrate the probe to the lowest effective concentration. 4. Image an unlabeled control to determine the level of autofluorescence and use appropriate filters.
Cell Toxicity 1. Cytotoxicity of the bioorthogonal handle or probe. 2. Toxicity of the catalyst (e.g., copper in CuAAC).1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. For live-cell imaging, use catalyst-free reactions like SPAAC or IEDDA.

This in-depth guide provides a solid foundation for understanding and applying bioorthogonal reactions in chemical biology and drug development. By carefully selecting the appropriate reaction, optimizing experimental conditions, and being mindful of potential pitfalls, researchers can successfully employ these powerful techniques to gain unprecedented insights into the complex world of biology.

References

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG3-NH-Boc Conjugation to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the conjugation of Aminooxy-PEG3-NH-Boc to aldehyde-containing molecules. This process is a cornerstone of bioconjugation, enabling the stable and specific linkage of molecules for applications in drug delivery, diagnostics, and proteomics. The protocol is a two-step process that first involves the deprotection of the tert-butyloxycarbonyl (Boc) group to reveal the reactive aminooxy functionality, followed by the chemoselective reaction with an aldehyde to form a stable oxime bond.[1][2][3][4][5] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][6][7]

The core of this methodology lies in oxime ligation, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[8][9] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, ensuring the integrity of the conjugate in biological systems.[1][8][9][10]

Reaction Principle

The overall conjugation strategy involves two key stages:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the this compound linker under acidic conditions.[1][2][4] This unmasks the highly reactive aminooxy group (-ONH2), making it available for conjugation.[1][4]

  • Oxime Ligation: The deprotected aminooxy-PEG linker reacts with an aldehyde-containing molecule in a nucleophilic addition reaction to form a stable oxime bond (-C=N-O-).[6][8][9] This reaction is highly specific for aldehydes and ketones.[9] The reaction rate can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline, particularly at neutral pH.[6][9][11][12][13]

Experimental Protocols

This section details the step-by-step procedures for the deprotection of this compound and its subsequent conjugation to an aldehyde-containing molecule.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.

Materials:

  • Boc-Aminooxy-PEG3-NH-Boc

  • Anhydrous Dichloromethane (DCM)[3][4]

  • Trifluoroacetic acid (TFA)[3][4]

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Toluene (optional, for co-evaporation)

Procedure:

  • Dissolve the Boc-Aminooxy-PEG3-NH-Boc in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.[3][4]

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[4]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3][4]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.[3][4]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[3][4]

  • The resulting deprotected Aminooxy-PEG3-NH2 (as a TFA salt) can often be used directly in the next step.[3]

Protocol 2: Oxime Ligation to an Aldehyde-Containing Molecule

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to an aldehyde.

Materials:

  • Deprotected Aminooxy-PEG3-NH2 (from Protocol 1)

  • Aldehyde-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5 OR Phosphate-Buffered Saline (PBS), pH 6.5-7.5.[1][6] The choice of buffer depends on the stability of the aldehyde-containing molecule.

  • Aniline (optional, as a catalyst). Prepare a 1 M stock solution in DMSO or DMF.[14][15]

  • Organic Solvent (e.g., DMSO or DMF) for dissolving the linker if necessary.[6]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC).

Procedure:

  • Preparation of Aldehyde: If starting with a glycoprotein, aldehydes can be generated by mild oxidation of carbohydrate moieties using sodium meta-periodate (NaIO₄).[1][6] This typically involves dissolving the protein in a suitable buffer (e.g., PBS) and incubating with a fresh solution of NaIO₄ on ice or at 4°C.[6][10] The reaction is then quenched, and the excess periodate is removed.[1]

  • Reaction Setup: Dissolve the aldehyde-containing molecule in the chosen reaction buffer to a concentration of 1-10 mg/mL.[6][15]

  • Dissolve the deprotected Aminooxy-PEG3-NH2 in the reaction buffer. A minimal amount of a co-solvent like DMSO or DMF may be used if solubility is an issue.[6][14]

  • Add the deprotected linker solution to the aldehyde-containing molecule solution. A 5- to 50-fold molar excess of the linker is recommended to drive the reaction to completion.[3][14]

  • Catalysis (Optional but Recommended at Neutral pH): If the reaction is performed at pH 6.5-7.5, add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.[14]

  • Incubation: Gently mix the reaction components and incubate at room temperature (20-25°C) for 2 to 24 hours.[3][6] Alternatively, the reaction can be carried out overnight at 4°C.[14]

  • Monitoring: The reaction progress can be monitored by LC-MS, SDS-PAGE (for proteins, showing a molecular weight shift), or HPLC.[6][14][15]

  • Purification: After the reaction is complete, remove the excess unreacted PEG linker and catalyst using a suitable purification method such as Size-Exclusion Chromatography (SEC) for proteins or HPLC for smaller molecules.[14]

Data Presentation

The efficiency of the Boc deprotection and oxime ligation is influenced by several parameters. The following tables summarize typical reaction conditions and expected outcomes.

Table 1: Boc Deprotection Conditions

Parameter Condition Notes
Reagent Trifluoroacetic acid (TFA) A strong acid commonly used for Boc deprotection.[3][4]
Solvent Anhydrous Dichloromethane (DCM) Anhydrous conditions are preferred to prevent side reactions.[3][4]
TFA Concentration 20-50% (v/v) in DCM Higher concentrations can lead to faster deprotection.[4]
Temperature 0°C to Room Temperature The reaction is typically initiated at 0°C and then warmed to room temperature.[3][4]
Reaction Time 1-2 hours Monitor by TLC or LC-MS to ensure completion.[3][4]

| Yield | >95% (typically quantitative) | The deprotection is generally a high-yielding reaction. |

Table 2: Oxime Ligation Reaction Parameters

Parameter Condition Notes
pH 4.5 - 7.5 Optimal pH for uncatalyzed reaction is slightly acidic (4.5-5.5). At neutral pH (6.5-7.5), a catalyst is recommended.[1][6][9]
Molar Ratio (Linker:Aldehyde) 5:1 to 50:1 A molar excess of the aminooxy-PEG linker drives the reaction to completion.[3][14]
Catalyst Aniline (10-20 mM) Significantly accelerates the reaction rate at neutral pH.[9][14]
Temperature 4°C to 25°C The reaction can be performed at room temperature or overnight at 4°C.[6][14]
Reaction Time 2 - 24 hours Dependent on the reactivity of the aldehyde and the presence of a catalyst.[3][6]

| Yield | 60 - 95% | Yields are generally high but depend on the substrate's reactivity and stability.[5] |

Mandatory Visualization

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation Boc_Linker Boc-Aminooxy-PEG3-NH2 Deprotected_Linker Aminooxy-PEG3-NH2 (TFA Salt) Boc_Linker->Deprotected_Linker Acidic Cleavage TFA_DCM TFA in DCM TFA_DCM->Boc_Linker Deprotected_Linker_2 Aminooxy-PEG3-NH2 Deprotected_Linker->Deprotected_Linker_2 Use in next step Aldehyde_Molecule Aldehyde-Containing Molecule (R-CHO) Conjugate Final Conjugate (R-CH=N-O-PEG3-NH2) Aldehyde_Molecule->Conjugate Deprotected_Linker_2->Conjugate Oxime Bond Formation Aniline Aniline (Catalyst) Aniline->Deprotected_Linker_2

Caption: Experimental workflow for Aminooxy-PEG conjugation.

G start Aminooxy Group (-ONH2) Aldehyde (R-CHO) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack end Oxime Bond (R-CH=N-O-) Water (H2O) intermediate->end Dehydration catalyst Aniline Catalyst catalyst->intermediate Accelerates Dehydration

Caption: Mechanism of Oxime Ligation.

References

Step-by-Step Guide for Boc Deprotection of Aminooxy-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Aminooxy-PEG3-NH-Boc. The aminooxy group is valuable for its ability to form stable oxime bonds with aldehydes and ketones, a key reaction in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[1] Proper deprotection of the Boc group is a critical step to unmask the reactive aminooxy functionality for subsequent conjugation reactions.

The most common and effective methods for Boc deprotection involve treatment with strong acids, such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in 1,4-dioxane. These methods are generally high-yielding and proceed under mild conditions.[2] The Boc group is readily cleaved under these acidic conditions, generating the free aminooxy group as a salt (e.g., trifluoroacetate or hydrochloride).[1][2] The choice of acid and solvent system can be tailored to the specific properties of the substrate.[2] The N-O bond of the aminooxy group is generally stable under the acidic conditions used for Boc deprotection.[1]

Principle of Boc Deprotection

The mechanism of Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.[3] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA.[3] This is followed by the cleavage of the C-O bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine as an ammonium salt.[3][4]

Quantitative Data on Deprotection Conditions

The efficiency of Boc deprotection is influenced by factors such as the substrate, acid concentration, temperature, and reaction time.[1] The following table summarizes typical conditions for the deprotection of Boc-protected substrates.

SubstrateReagent/SolventTemperature (°C)TimeYield (%)Reference(s)
Boc-amino-PEG3-SSPy25-50% TFA in DCMRoom Temperature30 min - 2 h>95% (qualitative)[1]
Boc-L-Alanine2 equiv. TFA in Ionic Liquid11010 minHigh[1]
Boc-Glycine55% TFA in DCMRoom Temperature30 min~90% (as part of peptide)[1]
General N-Boc Amine25% TFA/DCMRoom Temperature2 hNot specified[5]
General N-Boc Amine4 M HCl in 1,4-DioxaneRoom Temperature1 - 4 hNot specified[3][6]

Experimental Protocols

Two primary protocols are presented below, utilizing either Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in 1,4-dioxane.

Protocol 1: Deprotection using TFA in DCM

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization work-up)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[2][7]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1][7]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For instance, for a 25% TFA/DCM solution, add 1 part TFA to 3 parts of the DCM solution.[3]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7][8] For TLC analysis, a more polar spot corresponding to the deprotected amine product should appear, and the starting material spot should diminish.[7] A typical mobile phase for TLC is a mixture of DCM and methanol.[7]

  • Work-up:

    • Option A (Direct Use): Upon completion, remove the DCM and excess TFA by rotary evaporation.[2] To ensure complete removal of residual TFA, co-evaporate with toluene (2-3 times). The resulting product is the TFA salt of the aminooxy-PEG3-amine, which can often be used directly in subsequent reactions.[3]

    • Option B (Neutralization): For the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until gas evolution ceases.[1][2] Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

    • Option C (Precipitation): After concentrating the reaction mixture, the deprotected product can be precipitated by the addition of cold diethyl ether.[2]

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This method is a good alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Methanol (MeOH) or Dichloromethane (DCM) (optional, for dissolution)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of anhydrous DCM or MeOH in a round-bottom flask with a magnetic stir bar. Direct addition of the HCl/dioxane solution is often sufficient.[3]

  • Acid Addition: Add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate) to the substrate.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[2]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.[3][8]

  • Work-up: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can be isolated by precipitation from cold diethyl ether.[3] The product can be used as the HCl salt or neutralized to the free amine using a mild base.[3]

Experimental Workflow Diagram

Boc_Deprotection_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Slowly add 20-50% TFA in DCM cool->add_tfa react Stir at 0 °C for 30 min, then warm to RT for 1-2 h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup Reaction Complete concentrate Concentrate in vacuo workup->concentrate Option A/B/C azeotrope Azeotrope with Toluene (optional) concentrate->azeotrope Option A neutralize Neutralize with NaHCO₃ (aq) concentrate->neutralize Option B precipitate Precipitate with Diethyl Ether concentrate->precipitate Option C end End azeotrope->end neutralize->end precipitate->end

Caption: Workflow for the Boc deprotection of this compound using TFA in DCM.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Aminooxy-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical determinant of their in vivo performance, influencing their stability, biocompatibility, and targeting capabilities. Aminooxy-PEG3-NH-Boc is a heterobifunctional linker that provides a versatile platform for the advanced surface engineering of nanoparticles. This linker features a terminal aminooxy group, a three-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique structure enables a two-stage conjugation strategy, making it an invaluable tool for developing sophisticated drug delivery systems and diagnostic agents.[1][2]

The aminooxy group facilitates highly efficient and chemoselective oxime ligation with nanoparticles functionalized with aldehyde or ketone groups.[3][4][5] The PEG3 spacer imparts hydrophilicity to the nanoparticle surface, which can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation times in the bloodstream.[6][7][8] Following the initial surface conjugation, the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which serves as a handle for the subsequent attachment of targeting ligands, imaging agents, or other functional molecules.[9][10][11]

Key Applications and Advantages:

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG chains form a protective layer that minimizes aggregation and reduces clearance by the immune system.[6][7]

  • Prolonged Systemic Circulation: The "stealth" properties conferred by the PEG layer lead to a longer in vivo half-life, increasing the likelihood of the nanoparticle reaching its target.[6][7][12]

  • Platform for Bioconjugation: The terminal Boc-protected amine allows for a modular approach to nanoparticle functionalization, enabling the attachment of a wide range of molecules.

  • Targeted Drug Delivery: The ability to conjugate targeting moieties facilitates the development of nanoparticles that can actively target specific cells or tissues, improving therapeutic efficacy and reducing off-target effects.

Physicochemical Characterization of Modified Nanoparticles

Thorough characterization of nanoparticles at each stage of modification is essential to ensure successful conjugation and to understand the properties of the final product. The following table summarizes typical changes observed upon surface modification with this compound.

ParameterUnmodified NanoparticlesBoc-Protected PEGylated NanoparticlesAmine-Functionalized PEGylated NanoparticlesMethod of Analysis
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7132 ± 8Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 3-15 ± 2+25 ± 4Zeta Potential Measurement
Surface Chemistry Presence of C=O (aldehyde/ketone)Presence of C-O-C (PEG), N-H and C=O (Boc)Disappearance of Boc peaks, presence of N-HFourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocols

Protocol 1: Conjugation of this compound to Aldehyde/Ketone-Functionalized Nanoparticles via Oxime Ligation

This protocol describes the conjugation of the aminooxy group of the linker to nanoparticles that have been functionalized with aldehyde or ketone groups.

Materials:

  • Aldehyde or ketone-functionalized nanoparticles

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0

  • Aniline (optional, as a catalyst)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

Methodology:

  • Nanoparticle Preparation: Resuspend the aldehyde or ketone-functionalized nanoparticles in the Reaction Buffer.

  • Linker Preparation: Dissolve this compound in the Reaction Buffer. A 10- to 50-fold molar excess of the linker over the available aldehyde/ketone groups on the nanoparticles is recommended as a starting point for optimization.[13]

  • Conjugation Reaction: Add the this compound solution to the nanoparticle suspension.

  • (Optional) Catalysis: For faster reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[13]

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature with gentle mixing.[13] Reaction progress can be monitored by analyzing aliquots over time using techniques like DLS or FTIR.

  • Purification: Purify the PEGylated nanoparticles using SEC or dialysis to remove excess linker and byproducts.

Workflow for Oxime Ligation:

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Product NP Aldehyde/Ketone-Functionalized Nanoparticles Reaction Mix and Incubate (2-16h, RT) NP->Reaction Linker This compound Solution Linker->Reaction Purify Size-Exclusion Chromatography or Dialysis Reaction->Purify Final_NP Boc-Protected PEGylated Nanoparticles Purify->Final_NP

Conjugation of this compound to nanoparticles.

Protocol 2: Deprotection of the Boc Group to Expose the Terminal Amine

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group from the surface-conjugated linker to reveal the primary amine.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane or centrifugal filter units

Methodology:

  • Dissolution: Resuspend the lyophilized or dried Boc-protected PEGylated nanoparticles in anhydrous DCM.

  • Acid Addition: Slowly add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).[10][14]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[15][16]

  • Monitoring: The reaction progress can be monitored by FTIR to observe the disappearance of the Boc-related peaks.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

  • Neutralization and Purification: Resuspend the nanoparticles in PBS (pH 7.4) and purify immediately by dialysis or centrifugal filtration to remove residual acid and byproducts.[12] The resulting nanoparticles will have a free amine surface ready for subsequent conjugation.

Boc Deprotection Mechanism:

G Boc_NP Boc-Protected PEGylated Nanoparticle Protonation Protonation of Carbonyl Oxygen Boc_NP->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Carbocation tert-Butyl Cation (Stable) Cleavage->Carbocation Carbamic_Acid Carbamic Acid Intermediate (Unstable) Cleavage->Carbamic_Acid Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation CO2 Carbon Dioxide Decarboxylation->CO2 Amine_NP Amine-Functionalized PEGylated Nanoparticle Decarboxylation->Amine_NP

Acid-catalyzed Boc deprotection mechanism.

Subsequent Functionalization and Cellular Uptake

The newly exposed primary amine on the nanoparticle surface serves as a versatile anchor point for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules. This is typically achieved through amide bond formation by activating the carboxylic acid of the ligand using EDC/NHS chemistry.

The attachment of a targeting ligand enables the nanoparticle to specifically bind to receptors on the surface of target cells, leading to receptor-mediated endocytosis. This active targeting strategy can significantly enhance the intracellular delivery of therapeutic payloads.

Targeted Nanoparticle Cellular Uptake Pathway:

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Targeted_NP Targeted PEGylated Nanoparticle Binding Receptor Binding Targeted_NP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release

Receptor-mediated endocytosis of a targeted nanoparticle.

References

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG3-NH-Boc via Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific protein modification is a critical tool in chemical biology and drug development, enabling the precise attachment of moieties that can enhance therapeutic properties, facilitate imaging, or probe biological function.[1] Among the bioorthogonal "click" chemistries, oxime ligation has emerged as a robust and highly selective method for protein conjugation.[1][2] This reaction occurs between an aminooxy group and an aldehyde or ketone to form a stable oxime bond under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[1][3] The Aminooxy-PEG3-NH-Boc linker is a heterobifunctional reagent that leverages this chemistry for advanced bioconjugation.

This linker features three key components:

  • An aminooxy group for specific reaction with a carbonyl (aldehyde or ketone) on a target protein.

  • A polyethylene glycol (PEG) spacer (PEG3) to enhance the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[4][]

  • A Boc-protected amine (NH-Boc) which, after deprotection, provides a reactive handle for subsequent conjugation to other molecules of interest, such as drugs, imaging agents, or other proteins.[6]

These application notes provide detailed protocols for the site-specific labeling of a protein with this compound and subsequent characterization of the conjugate. The described methods are intended for researchers, scientists, and drug development professionals seeking to create well-defined protein conjugates for therapeutic or research applications.

Core Principles of Oxime Ligation

The formation of an oxime bond is a condensation reaction between a nucleophilic aminooxy moiety (R-O-NH₂) and an electrophilic aldehyde or ketone.[1] This reaction is highly chemoselective, meaning it proceeds with high efficiency in the presence of other functional groups typically found in biological systems.[1] The reaction can be performed under mild pH conditions (typically pH 4-7) and is often accelerated by a nucleophilic catalyst, such as aniline.[3][7] The resulting oxime linkage is significantly more stable to hydrolysis than corresponding imine or hydrazone bonds, ensuring the integrity of the conjugate in biological environments.[1]

Data Presentation

Table 1: Reaction Conditions and Efficiency
ParameterRecommended ConditionTypical Outcome/Consideration
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
This compound Molar Excess 20-50 foldThe optimal ratio should be determined empirically for each protein.
Reaction Buffer 100 mM Sodium Phosphate, 150 mM NaClMaintain a pH between 6.0 and 7.0 for optimal reaction.
Catalyst (Aniline) 10-100 mMAniline significantly accelerates the reaction rate.[3]
Reaction Temperature 4°C to 25°CLower temperatures can be used to maintain protein stability.
Reaction Time 2-16 hoursMonitor reaction progress by SDS-PAGE or mass spectrometry.
Labeling Efficiency > 90%Dependent on protein, accessibility of the carbonyl group, and reaction conditions.
Table 2: Characterization of Protein-PEG Conjugate
Analytical TechniqueParameter MeasuredExpected Result
SDS-PAGE Apparent Molecular WeightIncrease in molecular weight corresponding to the mass of the attached PEG linker.[8]
Mass Spectrometry (MALDI-TOF or ESI-MS) Exact Molecular WeightConfirmation of covalent modification and determination of labeling stoichiometry.[9][10]
Size-Exclusion Chromatography (SEC) Hydrodynamic RadiusIncrease in hydrodynamic size, leading to earlier elution compared to the unlabeled protein.[8]
Biological Activity Assay Functional IntegrityAssessment of whether the modification affects the protein's biological function.[8]

Experimental Protocols

Part 1: Introduction of a Carbonyl Group into the Target Protein

For site-specific labeling, an aldehyde or ketone group must be present on the target protein. This can be achieved through various methods, including:

  • Oxidation of N-terminal Serine/Threonine: Treatment with sodium periodate can selectively oxidize an N-terminal serine or threonine to a glyoxylyl aldehyde.

  • Enzymatic Modification: Formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group.[6]

  • Incorporation of Unnatural Amino Acids: Genetic code expansion techniques can be used to incorporate an unnatural amino acid containing a ketone or aldehyde group into the protein sequence.[11]

Protocol 1: Generation of an Aldehyde via Periodate Oxidation of an N-terminal Serine

  • Protein Preparation: Dissolve the protein containing an N-terminal serine in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) to a final concentration of 1-5 mg/mL.

  • Periodate Solution Preparation: Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer.

  • Oxidation Reaction: Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.

  • Purification: Immediately purify the aldehyde-modified protein using a desalting column (e.g., Sephadex G-25) to remove excess periodate.[3]

Part 2: Oxime Ligation with this compound

Protocol 2: Labeling of Aldehyde-Modified Protein

  • Reagent Preparation:

    • Dissolve the aldehyde-modified protein in 100 mM sodium phosphate buffer, 150 mM NaCl, pH 6.0-7.0 to a final concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Ligation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 20- to 50-fold molar excess.

    • Add the aniline stock solution to a final concentration of 10-20 mM. Ensure the final DMSO concentration does not exceed 10% (v/v) to maintain protein stability.[6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the protein-PEG-NH-Boc conjugate by size-exclusion chromatography (SEC) to remove excess labeling reagent and catalyst.[6]

Part 3: Characterization of the Labeled Protein

Protocol 3: SDS-PAGE Analysis

  • Prepare samples of the unlabeled protein, the labeled protein, and a molecular weight marker.

  • Run the samples on an appropriate percentage polyacrylamide gel.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Visualize the gel. The labeled protein should exhibit a noticeable upward shift in its apparent molecular weight compared to the unlabeled protein.[8]

Protocol 4: Mass Spectrometry Analysis

  • Prepare the purified protein-PEG-NH-Boc conjugate for mass spectrometry analysis (MALDI-TOF or ESI-MS).

  • Acquire the mass spectrum.

  • Analyze the data to confirm the mass increase corresponding to the covalent attachment of the this compound linker.

Mandatory Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_ligation Oxime Ligation cluster_characterization Characterization start Target Protein with N-terminal Serine oxidation Periodate Oxidation start->oxidation purification1 Desalting Column oxidation->purification1 aldehyde_protein Aldehyde-Modified Protein purification1->aldehyde_protein ligation Oxime Ligation Reaction aldehyde_protein->ligation reagent This compound + Aniline Catalyst reagent->ligation purification2 Size-Exclusion Chromatography ligation->purification2 labeled_protein Protein-PEG-NH-Boc Conjugate purification2->labeled_protein sds_page SDS-PAGE labeled_protein->sds_page mass_spec Mass Spectrometry labeled_protein->mass_spec activity_assay Biological Activity Assay labeled_protein->activity_assay

Caption: Experimental workflow for protein labeling.

Caption: Chemical scheme of oxime ligation.

drug_development_pathway Target_Protein Target Protein Labeled_Protein Protein-PEG-NH-Boc Target_Protein->Labeled_Protein Oxime Ligation Deprotection Boc Deprotection (e.g., TFA) Labeled_Protein->Deprotection Activated_Protein Protein-PEG-NH₂ Deprotection->Activated_Protein ADC Antibody-Drug Conjugate (or other bioconjugate) Activated_Protein->ADC Drug_Molecule Drug Molecule (with reactive group) Drug_Molecule->ADC Conjugation

Caption: Pathway for bioconjugate development.

References

Application Notes: Oxime Ligation with Ketone-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1][2] This chemistry is a cornerstone of bioconjugation, drug development, and materials science due to its high efficiency, mild reaction conditions, and the stability of the resulting conjugate.[3][4] While aldehydes are more commonly used due to their higher reactivity, ketones offer the advantage of introducing substitution at the ligation site, enabling the creation of more complex and diverse molecular architectures.[5] However, the reduced electrophilicity and increased steric hindrance of ketones result in slower reaction kinetics compared to aldehydes.[5][6] These application notes provide a comprehensive guide to performing oxime ligation specifically with ketone-containing molecules, addressing the challenges and outlining strategies for successful conjugation.

Core Principles and Considerations for Ketone Substrates

The fundamental mechanism of oxime ligation involves a two-step process: a nucleophilic attack by the aminooxy group on the ketone's carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by a dehydration step to yield the stable oxime product.[2][7][8] The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime.[6]

Key factors influencing the success of oxime ligation with ketones include:

  • pH: For uncatalyzed reactions, a slightly acidic pH of 4-5 is optimal. This condition ensures sufficient protonation of the carbonyl group, enhancing its electrophilicity, while maintaining the nucleophilicity of the aminooxy group.[6][9]

  • Catalysis: At neutral pH (physiologically relevant conditions), the reaction is often impractically slow. Nucleophilic catalysts are crucial for accelerating the reaction rate. While aniline has been traditionally used, diamine catalysts such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have proven to be significantly more effective, especially for less reactive ketones.[10][11][12] mPDA, in particular, offers greater aqueous solubility, allowing for its use at higher concentrations for markedly improved catalytic efficiency.[11][12]

  • Reactant Concentration and Solvents: As with any bimolecular reaction, higher concentrations of the ketone and aminooxy reactants will increase the ligation rate.[6] Solubility can be a limiting factor, and the use of organic co-solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol (EtOH) can enhance reactant solubility and accelerate kinetics.[6][13]

Diagrams and Visualizations

Reaction Mechanism

Caption: General mechanism of oxime ligation between a ketone and an aminooxy compound.

Factors Affecting Reaction Rate

G Figure 2: Factors Influencing Ketone-Oxime Ligation Rate Rate Reaction Rate pH Optimal pH (Acidic) pH->Rate Increases Catalyst Catalyst (e.g., mPDA) Catalyst->Rate Increases Concentration Reactant Concentration Concentration->Rate Increases Solvent Co-solvents (e.g., DMF) Solvent->Rate Increases Sterics Steric Hindrance (Ketone Structure) Sterics->Rate Decreases Reactivity Lower Ketone Reactivity Reactivity->Rate Decreases

Caption: Logical relationship of factors that influence the rate of oxime ligation.

Quantitative Data

The choice of catalyst is critical for achieving efficient ligation with ketones, especially at neutral pH. The following tables summarize kinetic data comparing different catalysts for ketone substrates.

Table 1: Kinetic Analysis of Oxime Ligation with 2-Pentanone Reaction Conditions: 2-Pentanone (5.0 mM), aminooxy-dansyl probe (150 µM) in aqueous buffer.[11]

CatalystCatalyst Conc. (mM)Observed Rate Constant, k_obs (x 10⁻³ s⁻¹)
None00.04 ± 0.001
Aniline200.61 ± 0.01
m-Phenylenediamine (mPDA)201.1 ± 0.02
m-Phenylenediamine (mPDA)502.5 ± 0.04
m-Phenylenediamine (mPDA)1004.8 ± 0.1

Table 2: Comparison of Catalyst Efficiency for Aldehydes vs. Ketones Data derived from studies showing relative reaction rates.[11][12][14]

Carbonyl SubstrateCatalystRelative Reaction RateKey Observation
Aldehyde (Citral)AnilineFastAniline is an effective catalyst for aldehydes.
Aldehyde (Citral)mPDAVery FastmPDA is modestly more effective (~2-fold) than aniline at equal concentrations.
Ketone (2-Pentanone) AnilineVery SlowThe reaction is significantly slower with ketones compared to aldehydes.
Ketone (2-Pentanone) mPDASlow to ModeratemPDA provides a significant rate enhancement over aniline for ketones.
Ketone (p-acetyl Phenylalanine) mPDAEfficientPEGylation of a ketone-containing protein was achieved efficiently using mPDA.[12]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with a Ketone

This protocol provides a general method for the solution-phase synthesis of an oxime from a ketone and an aminooxy compound under catalytic conditions.

Materials:

  • Ketone-containing molecule (1.0 mmol)

  • Aminooxy compound (e.g., hydroxylamine hydrochloride or O-substituted hydroxylamine) (1.1 - 1.2 mmol)

  • Catalyst: m-Phenylenediamine (mPDA) or Aniline (10-100 mM final concentration)

  • Buffer: Sodium phosphate or Sodium acetate buffer (0.1 M, pH adjusted as needed)

  • Co-solvent (optional): DMF, ACN, or EtOH

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Analytical tools: TLC, RP-HPLC, Mass Spectrometry

Procedure:

  • In a reaction vessel, dissolve the ketone-containing molecule (1.0 mmol) in the chosen buffer. If solubility is low, add a minimal amount of co-solvent until the solid dissolves.

  • Add the aminooxy compound (1.1 - 1.2 mmol) to the solution and stir briefly.

  • Prepare a stock solution of the catalyst (e.g., 1 M mPDA in DMF or water).

  • Initiate the reaction by adding the catalyst stock solution to achieve the desired final concentration (e.g., 100 mM for mPDA).

  • Allow the reaction to stir at room temperature. For slower reacting ketones, gentle heating (e.g., 37°C) may be required.[6]

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC or RP-HPLC) until the starting material is consumed. Reactions with ketones can take several hours to complete.

  • Upon completion, the product can be purified using standard techniques such as extraction, precipitation, or chromatography to remove excess reagents and catalyst.

  • Confirm the identity and purity of the final oxime product using mass spectrometry and HPLC.

Experimental Workflow Diagram

G Figure 3: Experimental Workflow for Ketone-Oxime Ligation A 1. Dissolve Ketone in Buffer/Co-solvent B 2. Add Aminooxy Reagent A->B C 3. Initiate with Catalyst (e.g., mPDA) B->C D 4. Incubate Reaction (Room Temp or 37°C) C->D E 5. Monitor Progress (HPLC/TLC) D->E E->D Continue Incubation F 6. Purify Product (Chromatography) E->F Reaction Complete G 7. Characterize Product (Mass Spec) F->G

Caption: A typical step-by-step workflow for performing an oxime ligation reaction.

Protocol 2: Labeling of a Ketone-Containing Protein

This protocol describes the site-specific labeling of a protein containing an unnatural ketone-bearing amino acid (e.g., p-acetyl-L-phenylalanine) with an aminooxy-functionalized probe.

Materials:

  • Ketone-containing protein (e.g., 10-50 µM solution)

  • Aminooxy-functionalized probe (e.g., Aminooxy-fluorophore, Aminooxy-PEG) (10-20 fold molar excess)

  • m-Phenylenediamine (mPDA) stock solution (e.g., 200 mM in water or buffer, pH adjusted)

  • Reaction Buffer: Sodium phosphate buffer (0.1 M, pH 7.0)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Prepare a solution of the ketone-containing protein (e.g., 1 mg/mL) in the reaction buffer.

  • Add the aminooxy-functionalized probe from a concentrated stock solution to achieve a 10-20 fold molar excess over the protein. Mix gently by pipetting.

  • Initiate the ligation by adding the mPDA stock solution to a final concentration of 50-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The optimal time should be determined empirically.

  • Monitor the labeling efficiency by a suitable method. For example, if using a fluorescent probe, SDS-PAGE with in-gel fluorescence scanning can be used. Alternatively, mass spectrometry (MALDI-TOF or ESI-MS) can confirm the mass shift corresponding to the covalent modification.

  • Once the desired level of labeling is achieved, remove the excess probe and catalyst. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterize the final protein conjugate to determine the degree of labeling and confirm its integrity.

References

Application Notes and Protocols for the Purification of Aminooxy-PEG3-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of conjugates synthesized using Aminooxy-PEG3-NH-Boc. The choice of purification method is critical for obtaining a product of high purity, which is essential for research and therapeutic applications. The selection of an appropriate technique depends on the physicochemical properties of the target conjugate, including its size, charge, and hydrophobicity.

The most common and effective purification strategies for this compound conjugates are chromatographic techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Column Chromatography.[1] For larger biomolecule conjugates, size-based separation methods like Size Exclusion Chromatography (SEC) are preferred.[2]

Key Purification Techniques

A variety of techniques can be employed to purify this compound conjugates. The primary methods are summarized below.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity.[3] It is highly effective for purifying PEGylated peptides and other small molecule conjugates, offering excellent separation of the desired product from unreacted starting materials and byproducts.[1][3][4]

  • Flash Column Chromatography: This is a common method for purifying PEGylated compounds, particularly for larger scale purifications where the highest resolution is not as critical.[1][5] Normal-phase silica gel chromatography with a polar mobile phase is often effective for the polar this compound conjugates.[5]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic radius).[3] It is particularly useful for removing small molecules, such as unreacted linkers and salts, from large biomolecule conjugates like proteins or antibodies.[2][3]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[3] PEGylation can alter the surface charge of a protein, which can be exploited to separate the PEGylated conjugate from the un-PEGylated parent molecule.[3][]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing, aqueous conditions.[3] It serves as a useful orthogonal technique to IEX and SEC for purifying PEGylated proteins.[3]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[7] It can be used as an initial cleanup step to remove water-soluble impurities. By adjusting the pH, the solubility of molecules with acidic or basic groups can be modulated to facilitate separation.[2]

Data Presentation: Quantitative Parameters for Purification

The following tables summarize key quantitative data for the different purification techniques.

Table 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

ParameterTypical Value/RangeNotes
Stationary Phase C18 or C4 reversed-phase silicaC18 is common for small molecules; C4 is often used for larger proteins.
Column Dimensions Analytical: 4.6 x 150 mm; Preparative: 10 x 250 mm, 19 x 150 mmDimensions depend on the scale of purification.[3][4]
Particle Size 5 µmA common particle size for good resolution.[3][4]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in WaterTFA is a common ion-pairing agent that improves peak shape.[4][5]
Mobile Phase B 0.1% TFA or 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common organic solvent for reverse-phase chromatography.[4][5]
Flow Rate Analytical: 1.0 mL/min; Preparative: 15-20 mL/minFlow rate is scaled with column diameter.[4][5]
Gradient Linear gradient, e.g., 10% to 90% B over 20 minutesThe gradient is optimized to achieve the best separation.[5]
Detection UV at 214, 220, 254, and/or 280 nmWavelengths are chosen based on the chromophores in the conjugate.[1][4]

Table 2: Flash Column Chromatography

ParameterTypical Value/RangeNotes
Stationary Phase Silica gelStandard for normal-phase chromatography.[8]
Mobile Phase Gradient of methanol in dichloromethane (e.g., 0% to 10%)The polarity of the eluent is gradually increased to elute compounds.[4][8]
Sample Loading Adsorbed onto silica gel ("dry loading")This often leads to better separation.[8]
Fraction Analysis Thin Layer Chromatography (TLC) or LC-MSUsed to identify fractions containing the pure product.[8]

Table 3: Size-Exclusion Chromatography (SEC)

ParameterTypical Value/RangeNotes
Column Type Pre-packed desalting columns (e.g., HiPrep 26/10 Desalting)Choice depends on the size of the molecule and the required resolution.[3]
Mobile Phase Isocratic, typically a buffered saline solution (e.g., PBS, pH 7.4)The buffer should be compatible with the stability of the conjugate.[2]
Sample Volume < 30% of the column volume for desalting columnsSmaller volumes (2-5%) are used for high-resolution fractionation.[2][3]
Application Buffer exchange, removal of small molecules from large biomoleculesNot suitable for separating molecules of similar size.[3]

Experimental Protocols

This protocol describes the purification of a peptide that has been conjugated via an this compound linker.[3]

Materials:

  • Crude conjugate reaction mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 10 x 250 mm, 5 µm particle size)[3]

  • Lyophilizer

Methodology:

  • Sample Preparation: Terminate the conjugation reaction. If the reaction mixture contains a high concentration of organic solvent, dilute it with water or Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 40 minutes).

  • Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm and 280 nm) and collect fractions corresponding to the peak of the desired conjugate.[4]

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Post-Purification Processing: Pool the pure fractions. Remove the acetonitrile using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a powder.[3]

This protocol is suitable for purifying small molecule this compound conjugates on a larger scale.[8]

Materials:

  • Crude reaction mixture

  • Silica gel

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and chamber

Methodology:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. For dry loading, adsorb the crude product onto a small amount of silica gel and dry it thoroughly.

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., DCM), or use a pre-packed cartridge.

  • Loading: Load the dried sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding increasing amounts of a polar solvent (e.g., a gradient of 0% to 10% methanol in DCM).[4][8]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified conjugate.[4]

This protocol is suitable for removing unreacted this compound linker and other small molecules from a protein conjugate.[3]

Materials:

  • Crude protein conjugate solution

  • Desired final buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • SEC system (e.g., ÄKTA system)

  • Pre-packed desalting column (e.g., HiPrep 26/10 Desalting)[3]

Methodology:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired final buffer at the flow rate recommended by the manufacturer.[3]

  • Sample Loading: Load the crude conjugate solution onto the column. The sample volume should not exceed the recommended maximum for the column (typically around 30% of the column volume).[3]

  • Elution: Elute the sample with the final buffer. The larger protein conjugate will elute first, while the smaller unreacted linker and salts will be retarded.

  • Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Pooling: Pool the fractions containing the purified protein conjugate.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound Conjugates cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Conjugation Reaction crude Crude Reaction Mixture start->crude workup Initial Work-up (e.g., LLE) crude->workup primary_purification Primary Purification workup->primary_purification analysis Purity Analysis (Analytical HPLC, LC-MS) primary_purification->analysis pooling Pool Pure Fractions analysis->pooling isolation Solvent Removal (Lyophilization/Rotovap) pooling->isolation pure_product Pure Conjugate isolation->pure_product

Caption: General purification workflow for this compound conjugates.

Purification_Decision_Tree Decision Tree for Selecting a Purification Method start What is the nature of the conjugate? biomolecule Large Biomolecule (Protein, Antibody) start->biomolecule Large small_molecule Small Molecule (Peptide, Organic Compound) start->small_molecule Small sec Size-Exclusion Chromatography (SEC) - Removes small molecules - Buffer exchange biomolecule->sec iex Ion-Exchange Chromatography (IEX) - Separates based on charge difference biomolecule->iex rphplc Reverse-Phase HPLC (RP-HPLC) - High resolution - Separates by hydrophobicity small_molecule->rphplc flash Flash Chromatography - Larger scale - Separates by polarity small_molecule->flash

Caption: Decision tree for selecting a purification method.

References

Characterization of Aminooxy-PEG3-NH-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Aminooxy-PEG3-NH-Boc, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. The purity and structural integrity of this linker are paramount for the synthesis of well-defined and effective bioconjugates. The following sections outline the key analytical techniques for comprehensive quality control.

Analytical Workflow for Characterization

A multi-faceted analytical approach is essential for the thorough characterization of this compound. The general workflow involves initial purity assessment by High-Performance Liquid Chromatography (HPLC), followed by structural confirmation and identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting start This compound Sample hplc Reverse-Phase HPLC start->hplc Purity & Impurity Profile nmr 1H and 13C NMR start->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) start->ms Molecular Identity purity Purity Assessment (%) hplc->purity structure Structural Confirmation nmr->structure identity Molecular Weight Verification ms->identity report Comprehensive Certificate of Analysis purity->report structure->report identity->report Analytical Logic cluster_input Input Data cluster_interpretation Interpretation cluster_conclusion Conclusion hplc_data HPLC Chromatogram purity_calc Peak Area Integration (Purity %) hplc_data->purity_calc nmr_data NMR Spectra structure_assign Chemical Shift & Integration Analysis nmr_data->structure_assign ms_data Mass Spectra mass_confirm m/z Value Confirmation ms_data->mass_confirm final_purity Final Purity Specification purity_calc->final_purity final_structure Structural Identity Confirmed structure_assign->final_structure final_mw Molecular Weight Verified mass_confirm->final_mw

Site-Specific Modification of Peptides Using Aminooxy-PEG3 Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, solubility, and in vivo half-life. One highly effective method for achieving this is through oxime ligation, a bioorthogonal reaction that forms a stable oxime bond between an aminooxy-functionalized molecule and a peptide containing a carbonyl group (aldehyde or ketone).[1][2] This application note provides detailed protocols for the use of Boc-Aminooxy-PEG3-acid, a versatile heterobifunctional linker, for the precise, site-specific modification of peptides.

The Aminooxy-PEG3-NH-Boc linker, and its analogues like Boc-Aminooxy-PEG3-acid, are powerful tools in bioconjugation.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the reactive aminooxy moiety until it is selectively removed under mild acidic conditions.[4][5] The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and pharmacokinetic properties.[3][6] The terminal functional group (e.g., a carboxylic acid) provides a handle for attaching other molecules of interest, making this linker ideal for constructing complex biomolecules like Antibody-Drug Conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs).[3][6]

Principle of the Method: Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone to form a stable oxime bond (C=N-O).[1][2] This reaction is typically carried out in aqueous media at a slightly acidic pH (4-5) and can be accelerated by the addition of a catalyst, such as aniline.[1][2] The bioorthogonal nature of this reaction means it proceeds with high specificity without interfering with other functional groups present in the peptide, making it ideal for the modification of complex biological molecules.[1][7]

Key Applications

  • PEGylation: Introduction of PEG chains to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[][9]

  • Peptide Macrocyclization: Constraining peptide conformation to increase metabolic stability and binding affinity.[7]

  • Development of PROTACs: Linking a target protein binder to an E3 ligase ligand to induce targeted protein degradation.[3][5]

  • Synthesis of Antibody-Drug Conjugates (ADCs): Attaching cytotoxic payloads to antibodies for targeted cancer therapy.[6]

  • Surface Immobilization: Attaching peptides to surfaces for various biotechnological applications.[5]

Experimental Protocols

Protocol 1: Introduction of a Carbonyl Handle into a Peptide

Site-specific modification requires the presence of a unique aldehyde or ketone group on the peptide. This can be achieved through various methods:

  • N-terminal Modification: The N-terminal serine or threonine residue of a peptide can be oxidized with sodium periodate (NaIO₄) to generate a glyoxylyl group (an aldehyde).[10]

  • Incorporation of Unnatural Amino Acids: Peptides can be synthesized using solid-phase peptide synthesis (SPPS) to include unnatural amino acids that contain a ketone or aldehyde functionality in their side chain.

Materials:

  • Peptide with an N-terminal serine or threonine

  • Sodium periodate (NaIO₄)

  • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Dissolve the peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.

  • Add a 10-fold molar excess of sodium periodate to the peptide solution.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding a 20-fold molar excess of glycerol and incubate for 10 minutes.

  • Purify the aldehyde-functionalized peptide using a pre-equilibrated SEC column to remove excess reagents.

  • Characterize the product by mass spectrometry to confirm the introduction of the aldehyde group.

Protocol 2: Two-Step Peptide Modification using Boc-Aminooxy-PEG3-acid

This protocol describes the conjugation of a molecule of interest (e.g., a small molecule drug) to the Boc-Aminooxy-PEG3-acid linker, followed by deprotection and ligation to an aldehyde-functionalized peptide.

Step A: Amide Coupling to Boc-Aminooxy-PEG3-acid

Materials:

  • Boc-Aminooxy-PEG3-acid

  • Amine-containing molecule of interest

  • Peptide coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)[6]

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolve Boc-Aminooxy-PEG3-acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution to activate the carboxylic acid. Stir at room temperature for 1 hour.[6]

  • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

  • Add the activated linker solution to the molecule solution and stir at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the Boc-Aminooxy-PEG3-conjugate by RP-HPLC.

Step B: Boc Deprotection and Oxime Ligation

Materials:

  • Purified Boc-Aminooxy-PEG3-conjugate from Step A

  • Aldehyde-functionalized peptide from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aniline (catalyst)

  • Sodium acetate buffer (0.1 M, pH 4.5)[6]

Procedure:

  • Boc Deprotection: Dissolve the purified conjugate in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours.[6][5] Monitor deprotection by LC-MS. Evaporate the solvent to obtain the deprotected Aminooxy-PEG3-conjugate.

  • Oxime Ligation: Dissolve the aldehyde-functionalized peptide in 0.1 M sodium acetate buffer (pH 4.5).

  • Add a 5-10 molar excess of the deprotected Aminooxy-PEG3-conjugate to the peptide solution.

  • Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[1][6]

  • Incubate the reaction at 37°C for 16-24 hours with gentle agitation.[6]

  • Monitor the reaction progress by LC-MS.

  • Purify the final peptide conjugate using RP-HPLC or SEC.[]

  • Characterize the final product by mass spectrometry and HPLC analysis.[11]

Data Presentation

The efficiency of the modification process can be evaluated by monitoring reaction yield and final product purity. The following table provides representative data for a typical peptide modification experiment.

StepParameterTypical ValueMethod of Analysis
Protocol 1 Peptide Oxidation Efficiency> 95%Mass Spectrometry
Protocol 2A Amide Coupling Yield70-90%RP-HPLC
Purity of Boc-protected conjugate> 98%RP-HPLC
Protocol 2B Boc Deprotection Efficiency> 99%LC-MS
Oxime Ligation Yield60-85%RP-HPLC
Purity of Final Peptide Conjugate> 95%RP-HPLC

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the site-specific modification of a peptide using Boc-Aminooxy-PEG3-acid.

G Peptide Peptide with N-terminal Ser/Thr Oxidation Periodate Oxidation (NaIO₄) Peptide->Oxidation AldehydePeptide Aldehyde-Functionalized Peptide Oxidation->AldehydePeptide Purification1 Purification (SEC) AldehydePeptide->Purification1 Ligation Oxime Ligation (pH 4.5, Aniline) Purification1->Ligation Linker Boc-Aminooxy-PEG3-acid + Amine-Molecule Coupling Amide Coupling (EDC/NHS) Linker->Coupling BocConjugate Boc-Protected Conjugate Coupling->BocConjugate Purification2 Purification (HPLC) BocConjugate->Purification2 Deprotection Boc Deprotection (TFA) Purification2->Deprotection AminooxyConjugate Aminooxy-Functionalized Conjugate Deprotection->AminooxyConjugate AminooxyConjugate->Ligation Purification3 Final Purification (HPLC/SEC) Ligation->Purification3 FinalProduct Final PEGylated Peptide Conjugate Purification3->FinalProduct

Caption: Workflow for site-specific peptide modification.

PROTAC Mechanism of Action

Aminooxy-PEG linkers are instrumental in the synthesis of PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin (Ub) Ub->Ubiquitination Transfers UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Degradation Degradation UbTarget->Degradation Proteasome Proteasome Proteasome->Degradation Recognizes and Degrades Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

Boc-Aminooxy-PEG3-acid and similar linkers are powerful and versatile reagents for the site-specific modification of peptides.[6] The oxime ligation chemistry provides a robust and selective method for creating stable peptide conjugates with enhanced therapeutic potential. The protocols outlined in this document offer a foundational framework for researchers to develop novel peptide-based therapeutics, ADCs, and PROTACs. Careful optimization of reaction conditions and purification strategies is critical for achieving high yields and purity of the final modified peptide.

References

Application Notes and Protocols for Aminooxy-PEG3-NH-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-NH-Boc is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its unique architecture, comprising a Boc-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal aminooxy group, offers a versatile platform for the precise and stable conjugation of therapeutic payloads to targeting moieties.

The core utility of this linker lies in the highly selective and stable oxime bond formed between the aminooxy group and a carbonyl (aldehyde or ketone) functionality. This bioorthogonal reaction proceeds under mild conditions, making it ideal for use with sensitive biomolecules like antibodies. The PEG3 spacer enhances the aqueous solubility of the conjugate, which can improve its pharmacokinetic profile and reduce aggregation. The Boc-protected amine provides an orthogonal handle for conjugation to a payload, which can be deprotected under acidic conditions to reveal a primary amine for further modification.

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, with a focus on ADC development. Detailed protocols for conjugation and characterization, along with representative data and visualizations, are presented to guide researchers in this field.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is ideally suited for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. This is typically achieved by introducing a carbonyl group onto the antibody, for instance, through the oxidation of glycan residues. The resulting ADC can selectively deliver the payload to tumor cells expressing the target antigen, minimizing off-target toxicity.

  • Peptide-Drug Conjugates (PDCs): The linker can be used to attach therapeutic agents to targeting peptides, enabling the delivery of drugs to specific tissues or cell types.

  • PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of the linker can be exploited in the synthesis of PROTACs, which are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Signaling Pathway: FLT3-Targeted ADC in Acute Myeloid Leukemia (AML)

A pertinent example of a targeted drug delivery system utilizing an oxime linkage is the development of ADCs targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML).[1][2] FLT3 is a receptor tyrosine kinase that is frequently mutated or overexpressed in AML, leading to constitutive activation of downstream signaling pathways that promote leukemic cell proliferation and survival.[3][4] An anti-FLT3 ADC, upon binding to FLT3 on the surface of AML cells, is internalized, and the cytotoxic payload is released, leading to cell death.[1]

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding ADC Anti-FLT3 ADC (Payload-Linker-Antibody) ADC->FLT3_Receptor Targeting Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Activation Internalization Internalization FLT3_Receptor->Internalization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Induces

FLT3 signaling pathway and ADC mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for an ADC synthesized using an aminooxy-PEG linker. These values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Characterization of an Anti-FLT3 ADC

ParameterRepresentative ValueMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) 1.8 - 2.2Hydrophobic Interaction Chromatography (HIC)
Monomer Purity >95%Size Exclusion Chromatography (SEC)
Binding Affinity (KD) 0.1 - 0.9 nMSurface Plasmon Resonance (SPR)
In Vitro Cytotoxicity (IC50) in FLT3+ cells 0.2 - 12 nMCell-based viability assay
Plasma Stability (% intact ADC after 7 days) >95%LC-MS/MS

Table 2: Comparative In Vivo Efficacy in AML Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control 0
Unconjugated Antibody 20 - 30
Anti-FLT3 ADC (oxime-linked) 80 - 95

Experimental Protocols

The synthesis of an ADC using this compound involves a multi-step process. The following protocols provide a general framework for this process.

Experimental Workflow

ADC_Synthesis_Workflow cluster_payload_prep Payload-Linker Synthesis cluster_antibody_prep Antibody Modification cluster_conjugation Final Conjugation & Purification Boc_NH_PEG_Aminooxy This compound Couple_Linker Couple to Linker Boc_NH_PEG_Aminooxy->Couple_Linker Amine_Payload Amine-containing Payload Activate_Payload Activate Payload (e.g., NHS ester) Amine_Payload->Activate_Payload Activate_Payload->Couple_Linker Boc_Linker_Payload Boc-NH-PEG3-Aminooxy-Payload Couple_Linker->Boc_Linker_Payload Deprotection Boc Deprotection (TFA) Boc_Linker_Payload->Deprotection Amino_Linker_Payload H2N-PEG3-Aminooxy-Payload Deprotection->Amino_Linker_Payload Oxime_Ligation Oxime Ligation Amino_Linker_Payload->Oxime_Ligation Antibody Monoclonal Antibody (mAb) Oxidation Glycan Oxidation (NaIO4) Antibody->Oxidation Aldehyde_mAb Aldehyde-modified mAb Oxidation->Aldehyde_mAb Aldehyde_mAb->Oxime_Ligation Crude_ADC Crude ADC Oxime_Ligation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

General workflow for ADC synthesis.
Protocol 1: Synthesis of Aminooxy-PEG3-Payload

This protocol describes the conjugation of an amine-containing payload to the Boc-protected amine of the linker, followed by deprotection of the Boc group.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Disuccinimidyl carbonate (DSC) or other activating agent

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Payload (if it has a carboxylic acid) and Coupling: a. Dissolve the payload in anhydrous DMF. b. Add an activating agent (e.g., DSC) and a base (e.g., TEA) and stir at room temperature to form an activated ester. c. In a separate flask, dissolve this compound in anhydrous DMF. d. Add the activated payload solution to the linker solution and stir at room temperature overnight. e. Monitor the reaction by LC-MS. f. Purify the Boc-Aminooxy-PEG3-Payload conjugate by reverse-phase HPLC.

  • Boc Deprotection: a. Dissolve the purified conjugate in DCM. b. Add TFA to a final concentration of 20-50% (v/v). c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the deprotection by LC-MS. e. Evaporate the solvent under reduced pressure to obtain the deprotected Aminooxy-PEG3-Payload.

Protocol 2: Generation of Aldehyde Groups on the Antibody

This protocol describes the mild oxidation of antibody glycans to generate aldehyde groups for oxime ligation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO4) solution

  • Quenching solution (e.g., glycerol or ethylene glycol)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer exchange the mAb into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Cool the antibody solution to 0-4°C in the dark.

  • Add a freshly prepared solution of NaIO4 to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction on ice in the dark for 30-60 minutes.

  • Quench the reaction by adding the quenching solution.

  • Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.0).

Protocol 3: Oxime Ligation and ADC Purification

This protocol details the final conjugation of the deprotected linker-payload to the aldehyde-modified antibody.

Materials:

  • Aldehyde-modified antibody

  • Deprotected Aminooxy-PEG3-Payload

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

  • Aniline (optional, as a catalyst)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • To the purified aldehyde-modified antibody, add a 5- to 10-fold molar excess of the deprotected Aminooxy-PEG3-Payload.

  • If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubate the reaction at room temperature or 37°C for 16-24 hours with gentle agitation.

  • Monitor the conjugation by HIC or LC-MS.

  • Purify the ADC using SEC to remove unconjugated linker-payload and aggregates, followed by HIC for fractionation of different DAR species if desired.

Protocol 4: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Principle: The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody. HIC separates proteins based on their surface hydrophobicity, allowing for the separation of antibody species with different numbers of conjugated drugs.[][6]

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Employ a reverse gradient of a high salt buffer (e.g., ammonium sulfate) to a low salt buffer.

    • Monitor the elution profile at 280 nm.

    • The average DAR is calculated based on the weighted average of the peak areas corresponding to different DAR species.[][6]

2. Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates or fragments.

  • Method:

    • Use an SEC column suitable for monoclonal antibody separation.

    • Elute the ADC sample in a non-denaturing mobile phase (e.g., PBS).

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.

Conclusion

This compound is a highly versatile and effective linker for the development of targeted drug delivery systems. The stable oxime bond formed through its aminooxy functionality, combined with the beneficial properties of the PEG spacer, allows for the construction of well-defined and potent bioconjugates. The protocols and data presented herein provide a solid foundation for researchers to utilize this linker in the creation of next-generation targeted therapies. Careful optimization of the conjugation and purification steps is crucial for obtaining a homogeneous ADC with a desirable drug-to-antibody ratio, which is essential for maximizing therapeutic efficacy and minimizing toxicity.

References

Application Notes and Protocols for Bioconjugation with Aminooxy PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) is a polymer of choice for modifying therapeutic proteins, peptides, and other biomolecules to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] PEGylation can increase a drug's solubility, stability, and circulating half-life while reducing its immunogenicity and susceptibility to proteolytic degradation.[2][3]

Aminooxy-PEG linkers offer a highly efficient and chemoselective method for bioconjugation through the formation of a stable oxime bond.[4][5] This bioorthogonal reaction, known as oxime ligation, occurs between an aminooxy group and an aldehyde or ketone group under mild, aqueous conditions, making it ideal for sensitive biological molecules.[5][6] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, ensuring the integrity of the bioconjugate in physiological environments.[5][7]

These application notes provide a comprehensive guide to the experimental workflow for bioconjugation using aminooxy PEG linkers, including detailed protocols for biomolecule modification, oxime ligation, and conjugate purification and characterization.

Overview of the Experimental Workflow

The general workflow for bioconjugation with aminooxy PEG linkers involves several key stages: preparation of the biomolecule to introduce a reactive carbonyl group, the conjugation reaction with the aminooxy-PEG linker, and subsequent purification and characterization of the PEGylated product. A critical aspect of this process is the analytical characterization to ensure the quality, safety, and efficacy of the final bioconjugate.[3]

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Biomolecule Biomolecule of Interest (e.g., Protein, Peptide) Modification Introduction of Aldehyde/Ketone Group (e.g., Periodate Oxidation) Biomolecule->Modification Site-specific modification OximeLigation Oxime Ligation Reaction Modification->OximeLigation Purification Purification of Bioconjugate (e.g., SEC, IEX) OximeLigation->Purification Crude reaction mixture AminooxyPEG Aminooxy PEG Linker AminooxyPEG->OximeLigation Characterization Analytical Characterization (e.g., SDS-PAGE, MS, HPLC) Purification->Characterization FinalProduct Purified Bioconjugate Characterization->FinalProduct

Caption: Generalized experimental workflow for bioconjugation with aminooxy PEG linkers.

Mechanism of Oxime Ligation

The core of this bioconjugation strategy is the oxime ligation reaction. It proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a stable C=N-O bond. The reaction is often catalyzed by nucleophilic catalysts like aniline, which accelerate the dehydration step, especially at neutral pH.[4][5]

G Biomolecule Biomolecule-CHO (Aldehyde-modified) Intermediate Hemialkoxamine Intermediate Biomolecule->Intermediate + Aminooxy H2N-O-PEG (Aminooxy-PEG) Aminooxy->Intermediate Catalyst Aniline Catalyst Catalyst->Intermediate Accelerates dehydration Water H2O Product Biomolecule-CH=N-O-PEG (Stable Oxime Bond) Intermediate->Product - H2O

Caption: Mechanism of aniline-catalyzed oxime ligation for bioconjugation.

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups into Glycoproteins

For biomolecules that do not naturally contain aldehyde or ketone groups, these functionalities can be introduced by mild oxidation of carbohydrate moieties, such as sialic acid residues in glycoproteins.[7][8]

Materials:

  • Glycoprotein solution (1-10 mg/mL in a suitable buffer)

  • Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in water)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Desalting column (e.g., PD-10) or dialysis cassettes

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0-7.4

Procedure:

  • Prepare the glycoprotein in the Reaction Buffer. If the storage buffer is different, perform a buffer exchange.

  • Cool the glycoprotein solution to 4°C.

  • Add the cold sodium meta-periodate solution to the glycoprotein solution to achieve a final concentration of 1-10 mM.[8] To selectively oxidize sialic acid groups, a lower concentration (e.g., 1 mM) is often used.[7]

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark.[7][8]

  • Immediately remove the excess sodium meta-periodate by buffer exchange into the Conjugation Buffer using a desalting column or dialysis.[7][8]

  • The resulting aldehyde-modified glycoprotein is now ready for conjugation.

Protocol 2: Oxime Ligation with Aminooxy-PEG

This protocol describes the conjugation of an aldehyde-modified biomolecule with an aminooxy-PEG linker.

Materials:

  • Aldehyde-modified biomolecule (from Protocol 1)

  • Aminooxy-PEG linker

  • Anhydrous DMSO (for dissolving the linker)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0-7.4

  • Aniline stock solution (optional, but recommended): 1 M in DMSO[9]

  • Quenching solution (optional): Acetone or hydroxylamine[5][9]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aminooxy-PEG linker in anhydrous DMSO (e.g., 100-250 mM).[6][7] Warm the vial to room temperature before opening to prevent moisture condensation.[7]

    • Ensure the aldehyde-modified biomolecule is at a concentration of 1-10 mg/mL in the Conjugation Buffer.[6]

  • Conjugation Reaction:

    • Add the aminooxy-PEG stock solution to the biomolecule solution to achieve a 20- to 50-fold molar excess of the linker.[6][9] The final concentration of DMSO should generally not exceed 10% (v/v) to maintain protein stability.[6]

    • (Optional) For catalysis, add the aniline stock solution to a final concentration of 10-100 mM.[6][9]

    • Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing.[6] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.[10]

  • Quenching (Optional):

    • To quench unreacted aminooxy groups, add an excess of acetone.[6] To quench unreacted aldehyde groups, add hydroxylamine.[9] Incubate for 30 minutes.

  • Purification:

    • Proceed immediately to Protocol 3 for the purification of the bioconjugate.

Protocol 3: Purification of the PEGylated Bioconjugate

Purification is essential to remove unreacted PEG linker, unmodified biomolecule, and other reagents from the final product.[] Size Exclusion Chromatography (SEC) is a common first step.[][12]

Materials:

  • Crude conjugation reaction mixture

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Filter the crude reaction mixture through a 0.22 µm filter.

  • Load the filtered sample onto the SEC column.

  • Elute the sample with the SEC Running Buffer at a pre-determined flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will have a larger hydrodynamic radius and will elute earlier than the unmodified protein and free PEG.[3]

  • Analyze the collected fractions using SDS-PAGE (Protocol 4) to identify those containing the purified bioconjugate.

  • For higher purity or to separate species with different degrees of PEGylation, further purification by Ion Exchange Chromatography (IEX) may be necessary.[][12]

Protocol 4: Characterization by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a rapid method to qualitatively assess the success of a PEGylation reaction.[10]

Materials:

  • Purified bioconjugate, unmodified biomolecule (control), and molecular weight standards

  • Polyacrylamide gel of appropriate percentage

  • SDS-PAGE running buffer

  • Loading buffer

  • Coomassie Brilliant Blue or other suitable protein stain

  • Gel imaging system

Procedure:

  • Prepare samples by mixing with loading buffer and heating if required.

  • Load the samples (unmodified protein, reaction mixture, purified fractions, and molecular weight standards) into the wells of the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Blue and then destain.

  • Image the gel. A successful PEGylation will be indicated by a significant upward shift in the apparent molecular weight of the protein band compared to the unmodified control.[10] The presence of multiple bands may indicate different degrees of PEGylation (e.g., mono-, di-PEGylated species).[10]

Data Presentation

Quantitative analysis is crucial for determining the efficiency and consistency of the bioconjugation process.[13]

Table 1: Quantitative Analysis of PEGylation Efficiency by SEC-HPLC
SampleRetention Time (min)Peak Area (%)Identity
Reaction Mixture 8.565Mono-PEGylated Protein
9.825Unmodified Protein
12.110Free Aminooxy-PEG
Purified Product 8.5>98Mono-PEGylated Protein
9.8<2Unmodified Protein
Table 2: Mass Spectrometry Analysis of Bioconjugate
SpeciesExpected Mass (Da)Observed Mass (Da)Degree of PEGylation
Unmodified Protein25,00025,0010
Mono-PEGylated (5 kDa PEG)30,00030,0051
Di-PEGylated (5 kDa PEG)35,00035,0082

Note: The observed mass of PEGylated species will show heterogeneity due to the polydispersity of the PEG polymer itself, often appearing as a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit).[14]

Table 3: Troubleshooting Common Issues in Aminooxy-PEG Bioconjugation
IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Inefficient oxidation of the biomolecule.Optimize periodate concentration and reaction time.
Suboptimal pH for oxime ligation.Ensure reaction buffer pH is between 6.5 and 7.5.[7]
Insufficient molar excess of PEG linker.Increase the molar excess of the aminooxy-PEG reagent.
Precipitation of Bioconjugate High concentration of organic co-solvent (e.g., DMSO).Keep the final DMSO concentration below 10% (v/v).[6]
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Difficulty in Purification Similar size of PEGylated product and aggregates.Optimize SEC conditions (column, buffer). Consider IEX or HIC for better resolution.[5][12]
Co-elution of free PEG and bioconjugate.Use a SEC column with an appropriate fractionation range for the size of your conjugate.

Conclusion

Bioconjugation with aminooxy PEG linkers via oxime ligation is a robust and highly specific method for modifying biomolecules.[5] The stability of the resulting conjugate, coupled with the mild reaction conditions, makes this a valuable technique in the development of therapeutic proteins and other advanced biomaterials.[4][7] Careful optimization of each step, from biomolecule preparation to purification and thorough analytical characterization, is essential to ensure the production of a consistent and effective bioconjugate.[3][10]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aminooxy-PEG3-NH-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG3-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and to troubleshoot issues that may arise during your experiments, particularly concerning low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features two distinct reactive ends separated by a 3-unit polyethylene glycol (PEG) spacer. The primary components are:

  • An aminooxy group (H₂N-O-), which chemoselectively reacts with aldehydes or ketones to form a stable oxime bond.[1][2]

  • A Boc-protected primary amine (-NH-Boc), which, after deprotection, yields a primary amine (-NH₂) that can be conjugated to various functional groups, such as activated carboxylic acids (e.g., NHS esters).[1]

  • A hydrophilic PEG spacer , which enhances solubility in aqueous media.[1]

This linker is commonly used in bioconjugation and drug development for the stepwise and controlled conjugation of two different molecules, such as in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the recommended storage conditions for this compound?

It is recommended to store the solid compound at -20°C in a tightly sealed container to prevent degradation. If dissolved in a solvent, it should be stored at -80°C. Before use, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation, as the reagent is sensitive to moisture.[3]

Q3: How stable is the oxime bond formed from the aminooxy group?

The oxime bond is significantly more stable than corresponding imine or hydrazone bonds under physiological conditions (pH ~7.4).[4] However, it can be susceptible to hydrolysis under strongly acidic conditions.[5]

Q4: After Boc deprotection, what is the reactive functional group?

Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions exposes a primary amine (-NH₂).[1][6] This amine can then serve as a nucleophile to react with various electrophilic groups.

Troubleshooting Guide for Low Yield

Low reaction yield can occur at two key stages when using this compound: during the initial oxime ligation with an aldehyde or ketone, or during the subsequent conjugation of the deprotected primary amine.

Part 1: Troubleshooting Low Yield in Oxime Ligation

This section addresses issues related to the reaction between the aminooxy group and a carbonyl compound (aldehyde or ketone).

Problem: Low or no formation of the oxime-linked conjugate.

This is a common issue that can often be resolved by optimizing the reaction conditions.

Possible CauseRecommended Solution & Explanation
Suboptimal pH The optimal pH for uncatalyzed oxime ligation is slightly acidic, typically between pH 4.5 and 5.5 .[7] At neutral pH, the reaction rate is significantly slower.[8] If your biomolecule is sensitive to low pH, perform the reaction at pH 6.5-7.5 but ensure the addition of a nucleophilic catalyst.[7]
Slow Reaction Kinetics / Lack of Catalyst At neutral pH, a catalyst is often essential for an efficient reaction. Aniline (10-100 mM) or its derivatives are commonly used.[9] p-Phenylenediamine (2-10 mM) has been reported to be up to 19-fold more effective than aniline at pH 7.[7] Increasing reactant concentrations or temperature (e.g., to 37°C) can also improve kinetics.[3][9]
Low Reactivity of Carbonyl Group Aldehydes are generally more reactive than ketones due to less steric hindrance.[3] For reactions involving ketones, expect slower kinetics and consider increasing the reaction time, temperature, or catalyst concentration.[3]
Reactant Instability or Impurity The aminooxy group is highly reactive and can be consumed by trace ketone impurities, such as acetone , often present in solvents.[7] Use high-purity, fresh solvents and reagents. Aldehydes can also oxidize to unreactive carboxylic acids over time; ensure your carbonyl-containing molecule is pure and stored correctly.

This protocol provides a starting point for the conjugation of the aminooxy group to an aldehyde or ketone.

  • Dissolve the deprotected aminooxy-PEG conjugate in a suitable reaction buffer. For aniline-catalyzed reactions at neutral pH, a phosphate buffer (e.g., PBS) at pH 7.0 is appropriate. For uncatalyzed reactions, use an acetate buffer at pH 4.5-5.5.[9]

  • Dissolve your aldehyde or ketone-containing molecule in the same buffer. A 1.5 to 5-fold molar excess of the aminooxy-PEG molecule over the carbonyl compound is a common starting point, but this may require optimization.[9]

  • If using a catalyst (recommended for neutral pH), add aniline to a final concentration of 10-100 mM.[9]

  • Combine the solutions and incubate at room temperature or 37°C for 2-24 hours. The reaction progress should be monitored by an appropriate analytical technique such as HPLC or LC-MS.[3][9]

  • (Optional) Quench any unreacted aminooxy groups by adding an excess of a simple aldehyde like acetone.[9]

  • Purify the final conjugate using a suitable method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC), to remove unreacted starting materials and byproducts.[9][10]

G start Low Oxime Ligation Yield ph_check Is pH optimal (4.5-5.5)? start->ph_check adjust_ph Adjust buffer to pH 4.5-5.5 or add catalyst at neutral pH ph_check->adjust_ph No catalyst_check Is a catalyst being used (at neutral pH)? ph_check->catalyst_check Yes adjust_ph->catalyst_check add_catalyst Add Aniline (10-100 mM) or p-Phenylenediamine (2-10 mM) catalyst_check->add_catalyst No carbonyl_check Is the carbonyl an aldehyde? catalyst_check->carbonyl_check Yes add_catalyst->carbonyl_check ketone_opt For ketones: Increase time, temperature, or catalyst concentration carbonyl_check->ketone_opt No (Ketone) reagent_check Are reagents pure and fresh? carbonyl_check->reagent_check Yes ketone_opt->reagent_check purify_reagents Use high-purity solvents (acetone-free) and fresh reagents reagent_check->purify_reagents No end Monitor reaction by LC-MS/HPLC reagent_check->end Yes purify_reagents->end

Troubleshooting logic for low yield in oxime ligation.
Part 2: Troubleshooting Low Yield in Amine Conjugation (Post Boc-Deprotection)

This section addresses issues that arise after the Boc group has been removed and you are attempting to conjugate the newly exposed primary amine.

Problem: Low yield of the final conjugate after Boc deprotection and subsequent reaction.

Issues at this stage can stem from incomplete deprotection or suboptimal conditions for the amine reaction.

Possible CauseRecommended Solution & Explanation
Incomplete Boc Deprotection Ensure sufficient acid strength and reaction time. A common condition is 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1-2 hours at room temperature.[11][12] Monitor the reaction by LC-MS or TLC to confirm the complete loss of the Boc group (a mass change of -100.12 Da).[8][11]
Side Reactions During Deprotection The tert-butyl cation generated during deprotection can alkylate nucleophilic residues. Include a scavenger like Triisopropylsilane (TIS) (2.5-5% v/v) in the deprotection cocktail.[7][13] Residual TFA can sometimes form a trifluoroacetyl adduct with the highly reactive primary amine.[7] While often a minor side product, if it's significant, ensure complete removal of TFA by evaporation or consider converting the TFA salt to an HCl salt.[14]
Suboptimal pH for Amine Reaction The reaction of a primary amine with an activated ester (e.g., NHS ester) is highly pH-dependent. The amine must be unprotonated to be nucleophilic. The optimal pH range is typically 7.2 to 8.5 .[10] A pH below 7.0 will result in a very slow reaction.[7]
Incompatible Buffer Components Never use buffers containing primary amines , such as Tris or glycine, as they will compete with your target molecule for conjugation, leading to significantly lower yields.[7][10] Use non-amine-containing buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate buffers .[10]
Hydrolysis of Activated Reagent If you are reacting the amine with an NHS-activated molecule, be aware that the NHS ester is susceptible to hydrolysis, especially at higher pH.[3][7] Prepare the activated reagent solution immediately before use and add it to the amine-containing molecule promptly.[9]

Protocol 1: Boc Deprotection

  • Ensure the Boc-protected conjugate is dry , for example, by lyophilization.[3]

  • Prepare a fresh deprotection cocktail . A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment. [3]

  • Dissolve the dried conjugate in the deprotection cocktail.

  • Incubate the reaction at room temperature for 1-3 hours. Monitor the deprotection by injecting small aliquots into an LC-MS to confirm the loss of the Boc group.[7]

  • After completion, remove the TFA and scavengers by evaporation under a stream of nitrogen or by rotary evaporation. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[9][11]

Protocol 2: General Amine Conjugation to an NHS Ester

  • Prepare a solution of your deprotected amine-PEG conjugate in an appropriate amine-free buffer (e.g., PBS, pH 7.4-8.0).[10]

  • Immediately before use, dissolve the NHS-ester activated molecule in an anhydrous, amine-free solvent like DMSO or DMF to create a concentrated stock solution.[8]

  • Add a 5- to 20-fold molar excess of the NHS ester stock solution to the amine-PEG solution. The optimal molar ratio should be determined empirically for your specific molecules.[8]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • (Optional) Quench the reaction by adding a solution of Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS esters.[3]

  • Purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove excess linker and byproducts.[8]

G start Low Amine Conjugation Yield deprotection_check Was Boc deprotection complete? start->deprotection_check optimize_deprotection Optimize deprotection: - Use 20-50% TFA/DCM - Add scavenger (TIS) - Monitor by LC-MS deprotection_check->optimize_deprotection No ph_check Is reaction pH optimal (7.2-8.5)? deprotection_check->ph_check Yes optimize_deprotection->ph_check adjust_ph Adjust buffer to pH 7.2-8.5 ph_check->adjust_ph No buffer_check Is the buffer amine-free (e.g., PBS, HEPES)? ph_check->buffer_check Yes adjust_ph->buffer_check buffer_exchange Perform buffer exchange to remove Tris, glycine, etc. buffer_check->buffer_exchange No reagent_check Was activated reagent (e.g., NHS ester) used immediately? buffer_check->reagent_check Yes buffer_exchange->reagent_check prepare_fresh Prepare activated reagent fresh and use immediately reagent_check->prepare_fresh No end Monitor reaction by LC-MS/HPLC reagent_check->end Yes prepare_fresh->end

References

How to avoid side reactions with Aminooxy-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and challenges encountered when using Aminooxy-PEG3-NH-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule. It contains an aminooxy group at one end, a Boc-protected amine at the other, and a three-unit polyethylene glycol (PEG) chain in the middle. Its primary use is in bioconjugation and drug development, particularly for creating antibody-drug conjugates (ADCs), PROTACs, and for the site-specific modification of proteins and other biomolecules.[1] The bifunctional nature of the linker allows for a stepwise and controlled conjugation of two different molecules.[1]

Q2: What is the role of each functional group in this compound?

A2:

  • Aminooxy group (-ONH₂): This group reacts with aldehydes or ketones to form a stable oxime bond.[2] This reaction is highly chemoselective, meaning it proceeds with minimal side reactions with other functional groups found in biomolecules.[3]

  • PEG3 linker: The three-unit polyethylene glycol (PEG) spacer is a flexible, water-soluble chain that improves the solubility and pharmacokinetic properties of the resulting conjugate.[4][5] It also provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance.[5]

  • Boc-protected amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine.[6][7] It prevents the amine from reacting prematurely. The Boc group is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the reactive primary amine for subsequent conjugation steps.[6][8][9]

Q3: What are the most critical parameters to control during the oxime ligation step?

A3: The most critical parameter for successful oxime ligation is the reaction pH.[9] The reaction rate is optimal in a slightly acidic pH range, typically between 4.5 and 7.0.[9][10][11] At a pH below 4.5, the aminooxy group can become protonated, reducing its nucleophilicity and slowing the reaction.[10] Conversely, at a pH above 7, the dehydration of the intermediate is slow, which is the rate-limiting step.[10] For reactions at neutral pH, the use of a catalyst, such as aniline or its derivatives, is highly recommended to accelerate the reaction.[9][12][13]

Q4: How stable is the resulting oxime bond?

A4: The oxime bond is generally very stable, especially when compared to other linkages like hydrazones.[14][15][16] It is significantly more resistant to hydrolysis across a broad pH range.[16] However, it can be susceptible to hydrolysis under harsh acidic conditions.[10][14][15] For applications requiring long-term stability in circulation, the oxime linkage is a preferred choice.[16]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem 1: Low or No Yield of the Oxime-Linked Conjugate
Possible Cause Solution & Explanation
Suboptimal pH The optimal pH for oxime ligation is typically between 4.5 and 5.5.[12][17] At this pH, the rate of condensation is maximal.[12] If your biomolecule is sensitive to acidic conditions, performing the reaction at a neutral pH (6.5-7.5) is possible, but a catalyst is crucial to achieve a reasonable reaction rate.[10][12]
Lack of Catalyst at Neutral pH For reactions at or near neutral pH, the use of a nucleophilic catalyst is highly recommended.[12] Aniline is a common choice, but more efficient catalysts like p-phenylenediamine or m-phenylenediamine (mPDA) can significantly accelerate the reaction rate.[12][18]
Low Reactant Concentration Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of both the aminooxy- and carbonyl-containing molecules.[12] If possible, increase the concentration of the reactants to improve the reaction rate and yield.[12]
Steric Hindrance Bulky groups near the aldehyde/ketone or the aminooxy group can sterically hinder the reaction, leading to lower efficiency.[10][19] Consider increasing the reaction temperature or allowing for a longer reaction time to overcome this.[17] Using a linker with a longer PEG chain may also be beneficial.[1]
Reagent Quality Ensure the purity of your this compound and the carbonyl-containing molecule. Impurities can inhibit the reaction or lead to side products.[19] Aldehydes can oxidize to carboxylic acids over time, so use fresh or properly stored reagents.[13]
Problem 2: Side Product Formation During Boc Deprotection
Possible Cause Solution & Explanation
Incomplete Deprotection If the Boc group is not completely removed, the subsequent conjugation step will have a low yield. Use appropriate acidic conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to 2 hours at room temperature.[8][9][20] Monitor the reaction by LC-MS to ensure the complete removal of the Boc group.[20]
Side Reactions with Scavengers During Boc deprotection, a stable tert-butyl cation is formed, which can alkylate sensitive residues on your molecule.[6][8] To prevent this, consider adding a scavenger, such as thiophenol, to the reaction mixture.[6]
Acid-Labile Functional Groups If your molecule contains other acid-sensitive functional groups, they may be cleaved or modified during the Boc deprotection step. If this is a concern, consider using an alternative protecting group strategy.
Problem 3: Hydrolysis of the Oxime Conjugate
Possible Cause Solution & Explanation
Harsh Acidic Conditions During Purification or Storage The oxime bond, while generally stable, can be susceptible to hydrolysis under harsh acidic conditions.[10] During purification steps like reverse-phase HPLC, minimize the exposure time to acidic mobile phases. For long-term storage, use buffers at or near neutral pH (e.g., PBS at pH 7.4).[17]
Inherently Labile Structure Oximes formed from ketones are generally more stable than those formed from aldehydes.[17] If stability is a persistent issue, consider redesigning your conjugation strategy to use a ketone instead of an aldehyde.[17]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization of your experiments.

Table 1: Effect of pH on Oxime Ligation Rate

pH Range Relative Reaction Rate Notes
< 4.0DecreasedProtonation of the aminooxy group reduces its nucleophilicity.[10][19]
4.5 - 5.5OptimalBalances the need for an unprotonated nucleophile and acid-catalyzed dehydration of the intermediate.[10][12]
6.5 - 7.5SlowerThe acid-catalyzed dehydration step is less efficient. A catalyst is highly recommended.[10]
> 8.0DecreasedInsufficient acid to catalyze the elimination of water from the intermediate.[19]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

Catalyst Typical Concentration Relative Rate Enhancement (vs. uncatalyzed)
Aniline10-100 mMUp to 40-fold[9][21]
p-Phenylenediamine2-10 mMUp to 120-fold (19-fold faster than aniline)[18]
m-Phenylenediamine (mPDA)10-100 mMSignificant rate enhancement, highly water-soluble.[12]

Table 3: Stability of Boc Protecting Group under Various Conditions

Condition Stability
Strong Acids (e.g., TFA, HCl) Labile (cleaved)[7][8]
Aqueous Base (e.g., NaOH) Stable[6]
Nucleophiles (e.g., amines, thiols) Stable[6]
Catalytic Hydrogenation (e.g., H₂/Pd) Stable[8]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Reagent Preparation:

    • Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5, or 100 mM phosphate buffer, pH 7.0).

    • Dissolve the deprotected Aminooxy-PEG3-NH₂ in the same buffer.

    • If performing the reaction at neutral pH, prepare a stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine in DMSO or water).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of the carbonyl and aminooxy compounds to the desired final concentrations (e.g., 100 µM each).[12]

    • If using a catalyst, add the stock solution to the reaction mixture to the desired final concentration (e.g., 10-100 mM).[12]

  • Incubation:

    • Allow the reaction to proceed at room temperature. For slower reactions, the temperature can be increased to 37°C.[12]

  • Monitoring:

    • At regular intervals, take aliquots of the reaction mixture and analyze them by HPLC or LC-MS to monitor the formation of the oxime product and the consumption of the starting materials.[12]

  • Work-up and Purification:

    • Once the reaction is complete, the conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis.

Protocol 2: Boc Deprotection of this compound
  • Reaction Setup:

    • Dissolve the Boc-protected linker in an anhydrous solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[20] Caution: The reaction is exothermic and evolves gas. Ensure adequate ventilation.[8]

  • Reaction Conditions:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[20]

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).[20]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (3 times).[20] The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step.

Visualizations

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Boc Deprotection (if starting with protected linker) cluster_2 Step 3: Second Conjugation A Carbonyl-containing Molecule (Aldehyde/Ketone) C Oxime Conjugate A->C pH 4.5-7.0 (Catalyst at neutral pH) B Deprotected Aminooxy-PEG3-NH2 B->C D This compound F Deprotected Aminooxy-PEG3-NH2 D->F E Acid (e.g., TFA) E->F G Oxime Conjugate (with free amine) I Final Bifunctional Conjugate G->I H Second Molecule (e.g., with NHS ester) H->I

Caption: General workflow for using this compound.

G cluster_troubleshooting Troubleshooting Path start Low Yield in Oxime Ligation ph_check Is pH optimal (4.5-5.5)? start->ph_check catalyst_check Is a catalyst used at neutral pH? ph_check->catalyst_check Yes ph_solution Adjust pH to 4.5-5.5 or use a catalyst at pH 7 ph_check->ph_solution No conc_check Are reactant concentrations adequate? catalyst_check->conc_check Yes catalyst_solution Add aniline or a more potent catalyst (e.g., p-phenylenediamine) catalyst_check->catalyst_solution No steric_check Is steric hindrance a possibility? conc_check->steric_check Yes conc_solution Increase reactant concentrations conc_check->conc_solution No steric_solution Increase temperature or reaction time steric_check->steric_solution Yes

Caption: Troubleshooting workflow for low yield in oxime ligation.

G cluster_side_reactions Potential Side Reactions and Mitigation start This compound Experiment oxime_hydrolysis Oxime Hydrolysis start->oxime_hydrolysis boc_deprotection_issues Incomplete Boc Deprotection start->boc_deprotection_issues alkylation Side-chain Alkylation start->alkylation hydrolysis_solution Avoid harsh acidic conditions during purification and storage. Store at neutral pH. oxime_hydrolysis->hydrolysis_solution Mitigation deprotection_solution Use sufficient acid (e.g., 20-50% TFA) and monitor by LC-MS. boc_deprotection_issues->deprotection_solution Mitigation alkylation_solution Add scavengers (e.g., thiophenol) during Boc deprotection. alkylation->alkylation_solution Mitigation

Caption: Common side reactions and how to avoid them.

References

Technical Support Center: Optimizing Oxime Ligation with Aminooxy-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the pH of oxime ligation reactions involving Aminooxy-PEG3-NH-Boc. Find answers to frequently asked questions and troubleshooting advice to ensure efficient and successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

For uncatalyzed oxime ligation, the reaction is most efficient in a slightly acidic buffer, typically around pH 4.0-5.0.[1][2] This is because the reaction mechanism involves an acid-catalyzed dehydration step.[2] However, at very low pH, the aminooxy nucleophile can become protonated, rendering it unreactive.[2]

Q2: Can I perform oxime ligation at a neutral pH (e.g., pH 7.0)?

Yes, oxime ligation can be carried out at a neutral pH, which is often necessary for biological applications involving sensitive molecules like antibodies.[2][3] However, the reaction is significantly slower at neutral pH compared to acidic conditions.[2] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1][2]

Q3: How do catalysts improve oxime ligation efficiency at neutral pH?

Catalysts like aniline and its derivatives accelerate oxime ligation at neutral pH by forming a more reactive intermediate.[2] The catalyst first reacts with the aldehyde or ketone to create a protonated Schiff base, which is more susceptible to attack by the aminooxy-containing molecule.[2] This catalytic cycle increases the overall rate of oxime formation.[2]

Q4: Which catalyst is most effective for oxime ligation?

While aniline is a commonly used catalyst, studies have shown that substituted anilines can be more effective. For instance, p-phenylenediamine has been reported to be a superior catalyst for oxime ligations at neutral pH, providing a significantly faster reaction rate than aniline.[2][4]

Q5: How does pH affect the stability of the resulting oxime bond?

Oxime bonds are generally stable at physiological pH.[2] However, they can be susceptible to hydrolysis under acidic conditions.[2] The stability of the oxime bond is an important consideration for applications such as drug delivery, where controlled release might be desired.

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Suboptimal pH Verify the pH of your reaction mixture. For uncatalyzed reactions, adjust the pH to the optimal range of 4.0-5.0. For catalyzed reactions with acid-sensitive biomolecules, ensure the pH is near neutral (e.g., 7.0) and an appropriate catalyst is present.[1][2]
Inefficient Catalysis at Neutral pH If performing the ligation at neutral pH, ensure you are using an effective catalyst. Aniline or its more efficient derivatives, like p-phenylenediamine, are necessary to accelerate the reaction.[2] The addition of a suitable catalyst should significantly increase the reaction rate.[2]
Slow Reaction Kinetics Oxime ligation can be slow, particularly at neutral pH and with low reactant concentrations.[4] Consider increasing the concentration of the reactants or the catalyst.[1] For molecules that are not temperature-sensitive, increasing the reaction temperature can also accelerate the ligation.
Reactant Degradation The aminooxy group can be unstable. Ensure the purity and stability of your this compound and carbonyl-containing molecule.[2] Using fresh, high-purity reagents will minimize side reactions and improve the yield of the desired oxime product.
Steric Hindrance Bulky substituents near the carbonyl group (ketones react slower than aldehydes) or the aminooxy group can slow the reaction. If possible, redesigning reactants to reduce steric hindrance can help. Alternatively, increasing the reaction temperature or prolonging the reaction time may be necessary.[5]

Quantitative Data Summary

The efficiency of oxime ligation is highly dependent on pH and the presence of a catalyst. The following tables summarize quantitative data on reaction rates under different conditions.

Table 1: Effect of pH on the Rate of Aniline-Catalyzed Oxime Ligation

pHCatalyst (Aniline) ConcentrationRelative Rate Increase (vs. uncatalyzed at neutral pH)
4.5100 mM~400-fold[4]
7.0100 mM~40-fold[4]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH (pH 7.0)

CatalystConcentrationRelative Rate Increase (vs. uncatalyzed)Relative Rate (vs. Aniline)
Uncatalyzed-1x-
Aniline10 mM-1x
p-Phenylenediamine10 mM~120-fold~19-fold[4]

Experimental Protocols

Protocol: pH Optimization for Oxime Ligation

This protocol provides a general framework for optimizing the pH of an oxime ligation reaction with this compound. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific substrates.

1. Reagent Preparation:

  • Buffer Solutions: Prepare a series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5).[2]

  • Reactant Stock Solutions: Prepare concentrated stock solutions of your aldehyde- or ketone-containing biomolecule and this compound in a compatible solvent (e.g., water, DMSO, or DMF).

  • Catalyst Stock Solution (if applicable): Prepare a stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine in a compatible solvent).

2. Reaction Setup (for each pH to be tested):

  • In a microcentrifuge tube, add the appropriate buffer.

  • Add the aldehyde- or ketone-containing molecule to the desired final concentration (e.g., 1-10 mg/mL).[1]

  • Add the this compound solution to achieve a slight molar excess (e.g., 1.2 to 2-fold) relative to the biomolecule.[1]

  • For reactions at or near neutral pH, add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline).[1]

  • Incubate the reaction mixtures at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the pH, catalyst, and reactants.[1]

3. Reaction Monitoring and Analysis:

  • At various time points, take aliquots from each reaction mixture.

  • Quench the reaction if necessary (e.g., by adding an excess of a small molecule aldehyde or ketone like acetone).

  • Analyze the reaction progress using a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry to determine the extent of conjugation.

  • Plot the product formation over time for each pH to determine the initial reaction rates.

  • Compare the reaction rates and final yields to identify the optimal pH for your specific oxime ligation reaction.

Visualizations

OximeLigationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_A Aldehyde/Ketone Biomolecule Mix Mix Reactants Reactant_A->Mix Reactant_B This compound Reactant_B->Mix Buffer Buffer Selection (pH 4-7.5) Buffer->Mix Catalyst Catalyst (e.g., Aniline) Catalyst->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Monitor Monitor Progress (HPLC/MS) Incubate->Monitor Purify Purify Conjugate Monitor->Purify

Caption: Experimental workflow for oxime ligation.

pH_vs_Rate cluster_main pH Influence on Oxime Ligation Rate cluster_uncatalyzed cluster_catalyzed Uncatalyzed Uncatalyzed Reaction Low_pH Low pH (Protonated Aminooxy) Uncatalyzed->Low_pH Decreased Rate Optimal_pH Optimal pH (4.0-5.0) (Acid Catalysis) Uncatalyzed->Optimal_pH Highest Rate Neutral_pH_U Neutral pH (Slow Dehydration) Uncatalyzed->Neutral_pH_U Slow Rate Catalyzed Catalyzed Reaction Acidic_pH_C Acidic pH (Fastest Rate) Catalyzed->Acidic_pH_C Highest Rate Neutral_pH_C Neutral pH (Accelerated Rate) Catalyzed->Neutral_pH_C Moderate to High Rate

Caption: Relationship between pH and oxime ligation rate.

References

Improving the reaction rate of Aminooxy-PEG3-NH-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminooxy-PEG3-NH-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your conjugation experiments and improve reaction rates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the two key stages of this compound conjugation: Boc deprotection and the subsequent oxime ligation.

Stage 1: Boc Deprotection
ProblemPotential CauseRecommended Solution
Low or No Product Formation in Subsequent Ligation Incomplete Boc deprotection.Use a suitable acidic condition for deprotection, such as Trifluoroacetic acid (TFA) in Dichloromethane (DCM), for 1-2 hours at room temperature.[1][2] Ensure complete removal of the acid before proceeding to the oxime ligation step, as residual acid can affect the pH of the subsequent reaction.[2]
Water in the reaction mixture.For deprotection in organic solvents like DCM, ensure that your solvent is anhydrous as water can interfere with the reaction.[3]
Premature cleavage of the Boc group.The Boc protecting group is sensitive to acidic conditions.[4] Avoid exposure to acidic buffers or reagents in any step where the Boc group needs to remain intact.[4]
Stage 2: Oxime Ligation (Aminooxy-Carbonyl Reaction)
ProblemPotential CauseRecommended Solution
Low or No Product Formation Suboptimal pH.For uncatalyzed reactions, the optimal pH is typically between 4 and 5.[1][5][6] If your biomolecule is sensitive to acidic conditions, perform the reaction at a neutral pH (6.5-7.5) with a catalyst.[1][5]
Inefficient or absent catalyst at neutral pH.At neutral pH, a nucleophilic catalyst is often necessary for a reasonable reaction rate.[5][6] Add a catalyst such as aniline or, for greater efficiency, a substituted aniline like p-phenylenediamine.[5][7][8]
Low reactant concentration.The kinetics of oxime ligation are concentration-dependent.[1][5] If possible, increase the concentration of one or both reactants.[5]
Reactant instability.The aminooxy group can be susceptible to degradation. Use high-purity, fresh solvents and reagents, and ensure your this compound has been stored properly according to the manufacturer's instructions (typically at -20°C in a dry, sealed container).[1][5]
Slow Reaction Rate Reaction is being performed at neutral pH without a catalyst.The rate of oxime formation is significantly slower at neutral pH compared to acidic conditions.[6] The use of a nucleophilic catalyst like aniline or its derivatives is strongly recommended to accelerate the reaction at neutral pH.[5][6]
Steric hindrance.Aldehydes are generally more reactive than ketones due to less steric hindrance.[1][5] If using a ketone, expect a slower reaction rate and consider longer reaction times, a more efficient catalyst, or increasing the reaction temperature.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step when using this compound? A1: The first step is the removal of the Boc (tert-butoxycarbonyl) protecting group. This is essential to expose the reactive aminooxy group for conjugation.[1][2] This is typically achieved by treating the molecule with a strong acid like trifluoroacetic acid (TFA).[1][2][9]

Q2: What is the optimal pH for the oxime ligation reaction? A2: The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.0 is generally ideal.[1][5][6] If the biomolecules involved are not stable under these conditions, the reaction can be performed at a neutral pH (around 7.0), but the addition of a nucleophilic catalyst is strongly recommended to accelerate the reaction.[5][6]

Q3: Why is my reaction so slow at neutral pH? A3: The rate of oxime formation is significantly slower at neutral pH compared to acidic pH.[6] This is a primary reason for low yields or slow reaction progress when operating at physiological pH without a catalyst.[6] To enhance the reaction rate at neutral pH, a nucleophilic catalyst like aniline or its more efficient derivatives should be used.[5][6]

Q4: What catalysts can be used to speed up the reaction, and which is most effective? A4: Aniline is a commonly used catalyst.[5][7] However, substituted anilines containing an electron-donating ring substituent, such as p-phenylenediamine and m-phenylenediamine, are superior catalysts at neutral pH.[7][8] p-Phenylenediamine has been shown to be highly effective, resulting in a 120-fold faster rate of protein PEGylation at pH 7 compared to an uncatalyzed reaction, and a 19-fold faster rate than the equivalent aniline-catalyzed reaction.[7][8]

Q5: Is the resulting oxime bond stable? A5: Yes, the oxime bond is highly stable, especially when compared to other linkages like hydrazones and imines.[5][10] However, it can be susceptible to hydrolysis under acidic conditions.[11]

Quantitative Data on Reaction Rate Enhancement

The following table summarizes the effect of pH and various catalysts on the rate of oxime ligation, providing a comparative overview to aid in reaction optimization.

ConditionpHCatalystConcentrationRelative Rate Enhancement
Uncatalyzed4-5None-Optimal for uncatalyzed reactions[7][8]
Uncatalyzed7None-Baseline (Slow)[7][8]
Catalyzed7Aniline10-100 mMUp to 40-fold vs. uncatalyzed at pH 7[5][12]
Catalyzed7p-phenylenediamine2-10 mMUp to 120-fold vs. uncatalyzed at pH 7; 19-fold vs. aniline at pH 7[7][8]
Catalyzed7m-phenylenediamine-Up to 15-fold more efficient than aniline[12][13]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group and yield the free aminooxy group for subsequent conjugation.

Materials:

  • Boc-Aminooxy-PEG3-NH-Boc

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Methodology:

  • Dissolve the Boc-Aminooxy-PEG3-NH-Boc in anhydrous DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a final concentration of 20-50% v/v).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or mass spectrometry) to confirm the complete removal of the Boc group.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. The resulting deprotected Aminooxy-PEG3-NH2 is now ready for the conjugation step.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule

Objective: To conjugate the deprotected Aminooxy-PEG3-NH2 to a molecule containing an aldehyde or ketone group.

Materials:

  • Deprotected Aminooxy-PEG3-NH2

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (select one based on your experimental needs):

    • Acidic Conditions: 0.1 M Sodium Acetate, pH 4.5

    • Neutral Conditions: 0.1 M Phosphate Buffer, pH 7.0

  • Catalyst (for neutral conditions): p-phenylenediamine or aniline stock solution

  • Purification system (e.g., HPLC, FPLC)

Methodology:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer.

    • Dissolve the deprotected Aminooxy-PEG3-NH2 in the same buffer to achieve a slight molar excess (e.g., 1.2 to 2-fold) relative to the carbonyl-containing molecule.[5]

  • Ligation Reaction:

    • For acidic conditions (pH 4.5):

      • Mix the solution of the carbonyl-containing molecule and the Aminooxy-PEG3-NH2 solution.

      • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[5]

    • For neutral conditions (pH 7.0) with a catalyst:

      • To the solution of the carbonyl-containing molecule, add the catalyst to the desired final concentration (e.g., 2-10 mM for p-phenylenediamine).[7][8]

      • Add the Aminooxy-PEG3-NH2 solution to the mixture.

      • Incubate the reaction mixture at room temperature for 2-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).[5]

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted reagents.

Visualizations

G This compound Conjugation Pathway cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation Boc-NH-O-PEG3-NH2 Boc-NH-O-PEG3-NH2 H2N-O-PEG3-NH2 Deprotected Aminooxy-PEG Boc-NH-O-PEG3-NH2->H2N-O-PEG3-NH2  TFA/DCM Conjugate R-CH=N-O-PEG3-NH2 (Stable Oxime Bond) H2N-O-PEG3-NH2->Conjugate R-CHO Aldehyde/Ketone Molecule R-CHO->Conjugate  pH 4-5 (uncatalyzed) or pH 7 + Catalyst

Caption: A two-step workflow for this compound conjugation.

G Troubleshooting Low Conjugation Yield start Low Yield or Slow Reaction ph_check Check Reaction pH start->ph_check catalyst_check Working at Neutral pH? ph_check->catalyst_check pH is Neutral adjust_ph Adjust pH to 4-5 ph_check->adjust_ph pH is Not 4-5 (uncatalyzed) add_catalyst Add Catalyst (e.g., p-phenylenediamine) catalyst_check->add_catalyst Yes concentration_check Check Reactant Concentrations catalyst_check->concentration_check No add_catalyst->concentration_check adjust_ph->concentration_check increase_conc Increase Reactant Concentration concentration_check->increase_conc Low boc_check Verify Boc Deprotection concentration_check->boc_check Sufficient increase_conc->boc_check redo_deprotection Repeat Deprotection with Anhydrous Solvent boc_check->redo_deprotection Incomplete end_node Improved Yield boc_check->end_node Complete redo_deprotection->end_node

Caption: A logical workflow for troubleshooting low-yield conjugation reactions.

G Factors Influencing Reaction Rate center Reaction Rate ph pH ph->center Optimal at 4-5 (uncatalyzed) catalyst Catalyst catalyst->center Increases rate at neutral pH concentration Concentration concentration->center Higher conc. = faster rate temperature Temperature temperature->center Higher temp. = faster rate

Caption: Key parameters that directly influence the oxime ligation reaction rate.

References

Technical Support Center: Boc Deprotection of Aminooxy PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-protected aminooxy PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions regarding the critical Boc deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for Boc deprotection of an aminooxy PEG linker?

The most common and effective method for removing the tert-butyloxycarbonyl (Boc) protecting group from an aminooxy PEG linker is through acidolysis.[1][2] This is typically achieved using a solution of trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (DCM).[3][4] An alternative strong acid system, 4M Hydrogen Chloride (HCl) in 1,4-dioxane, can also be used.[1][2] The reaction is generally high-yielding and proceeds under mild conditions, typically at 0 °C to room temperature.[2]

Q2: How can I monitor the progress of the deprotection reaction?

It is crucial to monitor the reaction to ensure it proceeds to completion without significant side product formation.[2] Several analytical techniques are effective for this purpose:

  • Thin-Layer Chromatography (TLC): A quick and simple method. The deprotected product is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for accurately assessing reaction progress. It allows for the quantification of the starting material, the desired product, and the detection of any side products by their mass-to-charge ratio (m/z).[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the completion of the reaction by observing the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons, which appears around 1.4 ppm.[1]

Q3: What are the primary causes of incomplete deprotection?

Incomplete deprotection is a frequent issue and typically results from one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or too dilute to efficiently cleave the Boc group.[1]

  • Inadequate Reaction Time or Temperature: As a kinetic process, the reaction may not have had enough time to go to completion, especially if conducted at low temperatures.[1]

  • Steric Hindrance: The PEG chain, particularly if it is high molecular weight, can sterically block the acid from accessing the Boc-protected aminooxy group, slowing the reaction rate.[1]

  • Poor Solubility: The substrate must be fully dissolved in the chosen solvent for the reaction to proceed efficiently.[1]

Q4: What is the purpose of a "scavenger" in the deprotection reaction?

During the acid-catalyzed cleavage of the Boc group, a stable but highly reactive tert-butyl cation is generated.[5][7] This cation can alkylate nucleophilic residues on your molecule, leading to unwanted side products.[7] Scavengers, such as triisopropylsilane (TIS) or thioanisole, are added to the reaction mixture to trap these carbocations, preventing side reactions.[1][5]

Q5: How should I handle and store the deprotected aminooxy PEG linker?

The deprotected aminooxy group can be sensitive. For optimal results, it is best to use the deprotected linker in the subsequent conjugation step as soon as possible after work-up.[7] If storage is necessary, the product is more stable as its salt (e.g., TFA or HCl salt). It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (–20°C or –80°C) to minimize degradation.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the Boc deprotection of aminooxy PEG linkers, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Incomplete Deprotection (Starting material observed by TLC/LC-MS)1. Insufficient Acid Concentration: TFA concentration (e.g., 20% v/v) is too low.[1] 2. Short Reaction Time: Reaction stopped prematurely.[1] 3. Steric Hindrance: Bulky PEG chain slowing the reaction.[1]1. Increase TFA concentration to 50% (v/v) in DCM. For resistant substrates, consider using 4M HCl in 1,4-dioxane.[1] 2. Extend the reaction time. Continue to monitor hourly by TLC or LC-MS until all starting material is consumed.[1] 3. Use a higher acid concentration and longer reaction time to overcome the steric barrier.[1]
Unexpected Side Products (Unknown peaks in LC-MS)1. Alkylation by t-butyl Cation: Reactive tert-butyl cation modifying the linker or a conjugated molecule.[7] 2. Cleavage of Other Acid-Labile Groups: Presence of other sensitive groups (e.g., tert-butyl esters) in the molecule.[7]1. Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) at 2.5-5% (v/v) is a common choice.[5][7] 2. Use milder deprotection conditions (e.g., lower TFA concentration, shorter time). If possible, use orthogonal protecting groups during synthesis that are stable to acid.[7]
Low Recovery / Yield 1. Incomplete Reaction: See "Incomplete Deprotection" above. 2. Product Precipitation: The deprotected product salt may have limited solubility in the reaction solvent. 3. Loss During Work-up: Product loss during neutralization or extraction phases.1. Ensure the reaction goes to completion before work-up.[4] 2. If precipitation occurs, attempt to triturate with a non-polar solvent like cold diethyl ether to fully precipitate the salt for collection by filtration.[2] 3. Minimize aqueous washes. The TFA salt can often be used directly after evaporating the solvent and co-evaporating with toluene to remove residual acid.[2][5]
Product Instability / Degradation 1. Harsh Conditions: Prolonged exposure to strong acid.[7] 2. Storage of Free Base: The free aminooxy group is less stable than its salt form.[7]1. Minimize reaction time to the point of completion. Use the mildest effective acid concentration.[7] 2. Store the product as its TFA or HCl salt at –20°C or below under an inert atmosphere. Use immediately after neutralization.[7]

Data Presentation

The following tables summarize typical reaction conditions and recommended scavengers for Boc deprotection. While yields are generally reported to be high (>90%), they are substrate-dependent and should be optimized empirically.[4]

Table 1: Comparison of Common Boc Deprotection Protocols

ParameterProtocol A: TFA/DCMProtocol B: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% (v/v)4 M
Solvent Anhydrous Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 0.5 - 2 hours0.5 - 2 hours
Notes TFA is volatile and easily removed by rotary evaporation. Co-evaporation with toluene is recommended to remove trace amounts.[2]Product precipitates as the hydrochloride salt, which can be isolated by filtration.[2]

Table 2: Common Scavengers for Preventing Side Reactions [5]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS) 2.5 - 5%General-purpose carbocation scavenger.
Thioanisole 5%Carbocation scavenger; helps protect methionine residues.
1,2-Ethanedithiol (EDT) 2.5%Carbocation scavenger; helps protect cysteine residues.
Phenol 5%Carbocation scavenger.

Visualizations

Diagrams are provided below to illustrate the chemical mechanism, a standard experimental workflow, and a logical troubleshooting process.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Boc_PEG Boc-NH-O-PEG-R Protonation Protonation Boc_PEG->Protonation TFA + TFA (H⁺) Protonated Protonated Intermediate Protonation->Protonated Fragmentation Fragmentation Protonated->Fragmentation Carbocation tert-Butyl Cation Fragmentation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation CO2 CO₂ Decarboxylation->CO2 Deprotected_PEG H₃N⁺-O-PEG-R (TFA Salt) Decarboxylation->Deprotected_PEG

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental_Workflow Start Start Dissolve 1. Dissolve Boc-aminooxy-PEG in anhydrous DCM Start->Dissolve Cool 2. Cool solution to 0°C Dissolve->Cool Add_TFA 3. Add TFA (20-50%) (Optional: Add Scavenger) Cool->Add_TFA Stir 4. Stir at 0°C to RT (0.5 - 2 hours) Add_TFA->Stir Monitor 5. Monitor reaction (TLC or LC-MS) Stir->Monitor Workup 6. Evaporate solvent & TFA Monitor->Workup Reaction Complete Coevaporate 7. Co-evaporate with Toluene (x3) Workup->Coevaporate End_Salt End: Deprotected PEG (TFA Salt) Coevaporate->End_Salt Neutralize Optional: Neutralize with NaHCO₃ and perform aqueous work-up End_Salt->Neutralize End_Free End: Deprotected PEG (Free Base) Neutralize->End_Free

Caption: Experimental workflow for Boc deprotection.

Troubleshooting_Flowchart Start Problem Detected During Boc Deprotection Incomplete Incomplete Deprotection Starting material remains Start->Incomplete Side_Products Side Products Formed Unexpected peaks in LC-MS Start->Side_Products Low_Yield Low Yield / Recovery Product loss Start->Low_Yield Sol_Incomplete Increase TFA concentration (to 50%) Extend reaction time Switch to 4M HCl/dioxane Incomplete->Sol_Incomplete Solution Sol_Side_Products Add scavenger (e.g., TIS) Use milder conditions Ensure orthogonal protection strategy Side_Products->Sol_Side_Products Solution Sol_Low_Yield Ensure reaction completion Use direct work-up (no neutralization) Precipitate product salt with ether Low_Yield->Sol_Low_Yield Solution

Caption: Troubleshooting flowchart for common issues.

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM

This protocol is a robust starting point for most Boc-aminooxy-PEG linkers.[2][3]

Materials:

  • Boc-aminooxy-PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (Optional scavenger)

  • Toluene

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-aminooxy-PEG linker in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is known to be sensitive to alkylation, add TIS to a final concentration of 2.5-5% (v/v).[5]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is completely consumed (typically 1-2 hours).[5]

  • Work-up (Direct Method): a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2] b. To ensure complete removal of residual TFA, add toluene (approx. 10 volumes of the initial DCM) and evaporate again. Repeat this co-evaporation step two more times.[2] c. The resulting product is the TFA salt of the aminooxy PEG linker, which can often be used directly in subsequent reactions.

  • Work-up (Neutralization - Optional): a. After removal of DCM and TFA (step 6a), dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: CO₂ gas will evolve. c. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected linker as a free base.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This protocol is an alternative for substrates that may not be compatible with TFA or for when isolation of a hydrochloride salt is desired.[2]

Materials:

  • Boc-aminooxy-PEG linker

  • 4M HCl in 1,4-dioxane solution

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask with magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Boc-aminooxy-PEG linker in a minimal amount of anhydrous DCM or MeOH.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Isolation: a. Upon completion, the product can be isolated by removing the solvent under reduced pressure. b. Alternatively, the hydrochloride salt of the deprotected product can be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with additional cold diethyl ether.[2]

References

Technical Support Center: Catalyst Selection for Accelerating Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for oxime bond formation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation, and how critical is it?

The optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0.[1][2] This acidic environment facilitates the dehydration of the hemiaminal intermediate, which is the rate-limiting step.[3] However, many biomolecules are sensitive to acidic conditions. At neutral pH (around 7.4), the reaction is significantly slower, making the use of a catalyst crucial for efficient conjugation.[1][2]

Q2: When should I use a catalyst for my oxime ligation reaction?

A nucleophilic catalyst is highly recommended for oxime ligations conducted at or near neutral pH.[2] Catalysts can dramatically accelerate the reaction rate, making it feasible for biological applications where acidic conditions are not well-tolerated.[4] If your reaction is sluggish at neutral pH, a catalyst is essential to achieve a reasonable reaction rate and yield.[2]

Q3: What are the common catalysts for oxime ligation, and how do they compare?

Aniline has traditionally been used as a catalyst for oxime ligation.[5] However, substituted anilines have been shown to be more effective, particularly at neutral pH. The most common and efficient catalysts include:

  • Aniline: A widely used catalyst that can increase the reaction rate by up to 40-fold at neutral pH.[6]

  • p-Phenylenediamine (pPDA): A more efficient catalyst than aniline at neutral pH, capable of producing a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction.[5][7]

  • m-Phenylenediamine (mPDA): A highly efficient and soluble catalyst. While only modestly more effective than aniline at the same concentration (~2-fold), its high aqueous solubility allows for its use at higher concentrations, leading to a significant rate enhancement of up to 15 times that of aniline.[8][9]

Q4: Which is more reactive in oxime ligation, an aldehyde or a ketone?

Aldehydes are generally more reactive than ketones in oxime ligation.[4] This is primarily due to less steric hindrance around the carbonyl group of aldehydes.[9] Reactions involving ketones are often slower and may require more forcing conditions or a more efficient catalyst to proceed at a reasonable rate.[9]

Q5: Can oxime ligation reactions be reversed?

Yes, the formation of an oxime bond is a reversible process.[10] However, the equilibrium strongly favors the formation of the stable oxime product.[11] Oxime bonds are generally more stable to hydrolysis compared to hydrazone or imine bonds, especially at physiological pH.[12]

Troubleshooting Guide

Problem: Slow or Incomplete Reaction

Potential CauseRecommended Solution
Suboptimal pH The reaction rate is highly pH-dependent. For uncatalyzed reactions, the optimal pH is around 4.5.[1] At neutral pH, the reaction is notoriously slow. Solution: Adjust the reaction buffer to a pH between 4.0 and 5.0.[2] For biomolecules that are not stable under acidic conditions, use a highly efficient catalyst like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) which are effective at neutral pH.[1]
Inefficient or No Catalyst Aniline is a common catalyst, but more efficient options are available. Uncatalyzed reactions at neutral pH are often very slow. Solution: Use a more efficient catalyst such as m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA). These have been shown to be significantly more effective than aniline, especially at neutral pH.[1]
Low Reactant Concentration Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of both the carbonyl and aminooxy-functionalized molecules. Solution: Increase the concentration of your reactants.[2] The use of organic co-solvents may also help to increase the solubility and effective concentration of the reactants.
Steric Hindrance Bulky groups near the carbonyl or aminooxy functionality can slow down the reaction. Solution: If possible, consider redesigning your reactants to minimize steric hindrance. Alternatively, you can try increasing the reaction temperature or prolonging the reaction time.[1]
Catalyst Poisoning Impurities in the starting materials, such as sulfur-containing compounds or halides, can deactivate the catalyst. Solution: Ensure the use of high-purity starting materials.[13] If catalyst poisoning is suspected, purification of the reactants may be necessary.

Problem: Low or No Product Yield

Potential CauseRecommended Solution
Incorrect pH As with slow reaction rates, an incorrect pH can significantly impact the final yield. Solution: Confirm and adjust the pH of your reaction mixture to the optimal range (4.0-5.0 for uncatalyzed, or neutral pH with an appropriate catalyst).[2]
Reactant Integrity Aldehydes can oxidize to carboxylic acids over time, and aminooxy compounds can be unstable. Solution: Use fresh, high-purity reagents.[1] It is advisable to check the integrity of your starting materials before setting up the reaction.
Incomplete Reaction The reaction may not have reached equilibrium. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS). Extend the reaction time if necessary.[2]

Quantitative Data on Catalyst Efficiency

The following table summarizes the relative efficiency of common catalysts for oxime bond formation at neutral pH.

CatalystRate Enhancement (compared to uncatalyzed)Typical ConcentrationNotes
Aniline ~40-fold10-100 mMA common catalyst, but can be toxic at higher concentrations.[6]
p-Phenylenediamine (pPDA) ~120-fold2-10 mMMore efficient than aniline at neutral pH.[5][7]
m-Phenylenediamine (mPDA) Up to 15 times more efficient than aniline at the same concentration50-750 mMHighly soluble, allowing for significant rate acceleration at higher concentrations.[6][8]

Note: Direct comparison of rate constants can be challenging due to variations in experimental conditions (e.g., pH, temperature, specific reactants).[3]

Experimental Protocols

Protocol 1: Screening of Catalysts for Oxime Ligation

This protocol describes a general method for screening the efficiency of different catalysts for a specific oxime ligation reaction.

Materials:

  • Aldehyde- or ketone-containing molecule

  • Aminooxy-functionalized molecule

  • Phosphate buffer (100 mM, pH 7.0)

  • Catalyst stock solutions (e.g., 1 M aniline, 1 M pPDA, 1 M mPDA in a suitable solvent)

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a reaction mixture containing the aldehyde/ketone substrate (e.g., 50 µM) and the aminooxy-dansyl reporter (e.g., 100 µM) in phosphate buffer (100 mM, pH 7.0).[14]

  • Divide the reaction mixture into separate vials for each catalyst to be tested, including a "no catalyst" control.

  • Initiate the reactions by adding the respective catalyst to each vial to a final concentration of 25 µM.[14]

  • Incubate the reactions at room temperature.

  • Monitor the progress of each reaction over time by analyzing aliquots using a suitable analytical method (e.g., fluorescence spectroscopy if using a fluorescent reporter, or HPLC/LC-MS to measure product formation).[14]

  • Compare the initial reaction rates for each catalyst to determine their relative efficiency.

Protocol 2: Aniline-Catalyzed Oxime Ligation of a Protein

This protocol provides a general procedure for labeling a protein with an aminooxy-functionalized molecule using aniline as a catalyst.

Materials:

  • Aldehyde-functionalized protein (e.g., 10 µM)

  • Aminooxy-functionalized molecule (e.g., fluorescent dye, biotin)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Aniline stock solution (e.g., 1 M in DMSO or water)

Procedure:

  • Prepare a solution of the aldehyde-functionalized protein in the phosphate buffer.

  • Add the aminooxy-functionalized molecule to the protein solution, typically in a 5 to 10-fold molar excess.

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[6]

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE, mass spectrometry, or HPLC.

  • Once the reaction is complete, purify the labeled protein using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the catalyst.

Visualizations

Aniline_Catalyzed_Oxime_Formation cluster_reactants Reactants cluster_mechanism Reaction Mechanism Aldehyde Aldehyde/Ketone (R-C(=O)-R') Schiff_Base Schiff Base Intermediate (with Aniline) Aldehyde->Schiff_Base + Aniline Aminooxy Aminooxy Compound (R''-O-NH2) Catalyst Aniline Catalyst Catalyst->Schiff_Base Hemiaminal Hemiaminal Intermediate Schiff_Base->Hemiaminal + Aminooxy - Aniline Oxime Oxime Product (R-C(=N-O-R'')-R') Hemiaminal->Oxime - H2O

Caption: Aniline-catalyzed oxime formation pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactant_Prep Prepare Reactant Solutions (Aldehyde/Ketone, Aminooxy) Mixing Mix Reactants and Catalyst Reactant_Prep->Mixing Catalyst_Prep Prepare Catalyst Stock Solution Catalyst_Prep->Mixing Incubation Incubate at Desired Temperature Mixing->Incubation Monitoring Monitor Reaction Progress (e.g., HPLC, LC-MS) Incubation->Monitoring Purification Purify Product (e.g., Chromatography) Monitoring->Purification Reaction Complete Characterization Characterize Final Product (e.g., MS, NMR) Purification->Characterization

Caption: General experimental workflow for oxime ligation.

References

Preventing hydrolysis of oxime bonds in bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and hydrolysis of oxime bonds in bioconjugates.

Troubleshooting Guide

Issue: Low or No Formation of Oxime Conjugate

You are experiencing poor yield or no detectable product after performing an oxime ligation reaction.

Possible Cause 1: Suboptimal pH

The formation of oximes is pH-dependent, with the optimal range typically being slightly acidic.[1][2]

  • Solution: Ensure your reaction buffer is maintained at the optimal pH, which is generally between 4.5 and 5.5.[1] Buffers such as sodium acetate are suitable for this purpose.[3] While the reaction can proceed at neutral pH, the rate is significantly slower.[4]

Possible Cause 2: Lack of or Inefficient Catalyst

Oxime ligation at neutral pH can be slow, especially at low reactant concentrations.[2][5]

  • Solution: The use of a nucleophilic catalyst is recommended to accelerate the reaction.[1] Aniline is a commonly used catalyst, often at concentrations of 10-100 mM.[3][4][6] For even greater efficiency, consider using substituted anilines like p-phenylenediamine or m-phenylenediamine, which have been shown to be more effective than aniline.[2][7]

Possible Cause 3: Reagent Quality or Steric Hindrance

Degraded reagents or significant steric bulk around the carbonyl or aminooxy group can impede the reaction.[3]

  • Solution: Verify the purity and integrity of your aldehyde/ketone and aminooxy-functionalized molecules. If steric hindrance is a suspected issue, you can try increasing the reaction temperature or extending the reaction time to facilitate the ligation.[3]

Troubleshooting Workflow for Low Oxime Ligation Yield

start Low or No Product check_ph Verify Reaction pH (Optimal: 4.5-5.5) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Is pH optimal? adjust_ph Adjust pH to 4.5-5.5 with Acetate Buffer ph_ok->adjust_ph No check_catalyst Check for Catalyst ph_ok->check_catalyst Yes adjust_ph->check_catalyst catalyst_present Catalyst Present check_catalyst->catalyst_present Is catalyst present? add_catalyst Add Aniline or Derivative (e.g., p-phenylenediamine) catalyst_present->add_catalyst No check_reagents Assess Reagent Quality and Steric Hindrance catalyst_present->check_reagents Yes add_catalyst->check_reagents reagents_ok Reagents are High Quality and Steric Hindrance is Low check_reagents->reagents_ok Are reagents okay? optimize_conditions Increase Reaction Time or Temperature reagents_ok->optimize_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No end Successful Conjugation optimize_conditions->end replace_reagents->end start Stable Oxime Bioconjugate acidic_env Exposure to Acidic Conditions (Low pH) start->acidic_env protonation Protonation of Imine Nitrogen acidic_env->protonation nucleophilic_attack Nucleophilic Attack by Water protonation->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate cleavage Cleavage of C-N Bond tetrahedral_intermediate->cleavage end Hydrolyzed Products: Aldehyde/Ketone + Aminooxy Compound cleavage->end prep_samples Prepare Samples in Buffers of Different pH incubate Incubate at 37°C prep_samples->incubate time_points Collect Aliquots at Various Time Points incubate->time_points hplc_analysis Analyze by RP-HPLC time_points->hplc_analysis data_analysis Integrate Peak Areas and Normalize to T=0 hplc_analysis->data_analysis plot_data Plot % Intact Conjugate vs. Time data_analysis->plot_data calc_halflife Calculate Half-life (t½) plot_data->calc_halflife result Comparative Stability Data calc_halflife->result

References

Dealing with steric hindrance in Aminooxy-PEG3-NH-Boc labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminooxy-PEG3-NH-Boc labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance during your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound labeling?

A1: Steric hindrance refers to the spatial obstruction of a chemical reaction due to the size and shape of the molecules involved.[1][2] In the context of this compound labeling, this occurs when the three-dimensional structure of the target biomolecule (e.g., a protein) or the bulky nature of the PEG chain impedes the reactive aminooxy group from efficiently accessing the target aldehyde or ketone group.[1][3] This can be caused by the target site being buried within the protein's folded structure or shielded by neighboring residues.[1][2]

Q2: What are the common indicators that steric hindrance is affecting my labeling reaction?

A2: Common signs that steric hindrance may be an issue in your conjugation reaction include:

  • Low labeling efficiency: The final amount of PEGylated product is significantly lower than expected.[1][2][4]

  • Incomplete conjugation: A significant portion of the biomolecule remains unlabeled, even when using a molar excess of the this compound reagent.[2][4]

  • Lack of site-specificity: The labeling occurs at more accessible, but unintended, sites on the biomolecule's surface.[2]

  • Protein aggregation and precipitation: Modification at highly accessible sites can sometimes alter the protein's surface properties, leading to aggregation.[2]

Q3: How does the Boc protecting group on the this compound reagent relate to the labeling process?

A3: The tert-butyloxycarbonyl (Boc) group is a protecting group on the aminooxy moiety.[5][6] It must be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose the reactive aminooxy group before the labeling reaction (oxime ligation) with an aldehyde or ketone can occur.[6][7] Incomplete deprotection will lead to low or no labeling.[6]

Q4: Can reaction conditions be optimized to overcome steric hindrance?

A4: Yes, optimizing reaction conditions is a critical step in mitigating the effects of steric hindrance. Key parameters to adjust include:

  • pH: The oxime ligation reaction is generally fastest in a slightly acidic pH range of 4.5 to 7.0.[6] However, for labeling proteins, a pH between 6.0 and 7.5 is often recommended to maintain protein stability.[8]

  • Molar Ratio: Increasing the molar excess of the Aminooxy-PEG reagent (e.g., 10-50 fold) can help drive the reaction to completion, but an excessive amount can lead to purification challenges.[8][9]

  • Temperature and Time: Increasing the reaction temperature can enhance kinetics, but this must be balanced against the risk of protein denaturation.[1] Extending the incubation time (e.g., overnight at 4°C) can also improve yields for sterically hindered sites.[4][8]

  • Catalysts: The use of catalysts like aniline or its derivatives can significantly accelerate the rate of oxime bond formation, especially at neutral pH.[6][8]

Troubleshooting Guides

Issue 1: Low or No Labeling Efficiency

This is one of the most common issues and can often be attributed to steric hindrance or suboptimal reaction conditions.

Possible Cause Recommended Solution & Explanation
Steric Hindrance at the Labeling Site The target aldehyde or ketone is located in a sterically crowded environment on the biomolecule.[1][2] Solution: 1. Optimize Linker Length: While you are using a PEG3 linker, for highly hindered sites, a longer PEG chain might be necessary to provide more flexibility for the reactive group to reach the target.[2][10] 2. Controlled Denaturation: In some cases, mild and reversible denaturation of the protein can expose buried residues. This should be done with caution to ensure the protein can be refolded to its active state.[6]
Inefficient Boc Deprotection The Boc protecting group has not been completely removed from the aminooxy group, rendering the reagent inactive.[6] Solution: Ensure complete deprotection using appropriate acidic conditions (e.g., TFA in DCM) and verify deprotection via analytical methods like LC-MS before proceeding with the labeling reaction.[6]
Suboptimal Reaction pH The pH of the reaction buffer is not optimal for oxime ligation.[6][8] Solution: Adjust the reaction buffer to a pH between 6.0 and 7.5. For some systems, a more acidic pH (down to 4.5) may significantly increase the reaction rate, provided the biomolecule is stable.[6][8]
Insufficient Molar Excess of PEG Reagent The concentration of the this compound reagent is too low to drive the reaction forward, especially for hindered sites.[8] Solution: Increase the molar excess of the Aminooxy-PEG reagent. A range of 10- to 50-fold molar excess is a good starting point for optimization.[5][8]
Inactive Aminooxy-PEG Reagent The reagent may have degraded due to improper storage or handling.[8] Solution: Use a fresh, high-quality reagent and store it as recommended, typically at -20°C.[10]
Inefficient Aldehyde/Ketone Generation For glycoproteins, the initial oxidation step to generate aldehydes may be inefficient.[8] Solution: Optimize the sodium periodate concentration and reaction time for the oxidation step. Confirm the generation of aldehydes using a specific assay before proceeding with the labeling reaction.[5][8]
Issue 2: Protein Aggregation or Precipitation During Labeling
Possible Cause Recommended Solution & Explanation
High Concentration of Organic Solvent The this compound reagent is often dissolved in an organic solvent like DMSO, and adding a large volume to the aqueous protein solution can cause precipitation.[8] Solution: Prepare a more concentrated stock solution of the PEG reagent to minimize the volume of organic solvent added to the reaction mixture.
Protein Instability in the Reaction Buffer The chosen buffer conditions (pH, ionic strength) may not be optimal for the stability of your specific protein.[9] Solution: Screen different buffer conditions to find a formulation that maintains the stability of both the un-PEGylated and PEGylated protein.
Over-labeling at Accessible Sites A high degree of PEGylation on the protein surface can alter its properties and lead to aggregation.[9] Solution: Reduce the molar ratio of the PEG reagent to the protein to decrease the number of attached PEG chains.[9]

Experimental Protocols

Protocol 1: Generation of Aldehydes on Glycoproteins via Oxidation

This protocol describes the mild oxidation of carbohydrate moieties on glycoproteins to generate aldehyde groups for subsequent aminooxy labeling.

Materials:

  • Glycoprotein of interest

  • Phosphate Buffered Saline (PBS), pH 6.0

  • Sodium meta-periodate (NaIO₄)

  • Glycerol

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the glycoprotein in PBS, pH 6.0, to a final concentration of 1-10 mg/mL.[5]

  • Cool the protein solution to 0°C on an ice bath.[5]

  • Add a freshly prepared solution of NaIO₄ in cold PBS to the protein solution to a final concentration of 1-10 mM.[5]

  • Incubate the reaction on ice for 30 minutes in the dark.[5]

  • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice.[5]

  • Remove excess sodium periodate and glycerol by buffer exchange into a suitable reaction buffer for oxime ligation (e.g., PBS, pH 6.5-7.5) using a desalting column.[5][8]

Protocol 2: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to activate the aminooxy functionality.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.[7]

  • Stir the mixture at room temperature for 30-60 minutes.[7]

  • Monitor the deprotection by TLC or LC-MS to ensure the reaction goes to completion.[6][7]

  • Upon completion, remove the TFA and DCM under reduced pressure. Ensure complete removal of the acid before proceeding to the next step.[6]

Protocol 3: Oxime Ligation with Deprotected this compound

This protocol details the conjugation of the activated aminooxy-PEG reagent to a protein containing aldehyde groups.

Materials:

  • Aldehyde-containing protein (from Protocol 1)

  • Deprotected this compound (from Protocol 2)

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Aniline (optional, as a catalyst)

Procedure:

  • Combine the aldehyde-containing protein with a 10- to 50-fold molar excess of the deprotected this compound in the reaction buffer.[5]

  • (Optional) For a catalyzed reaction, add aniline to a final concentration of 10-100 mM.[5][8]

  • Incubate the reaction at room temperature for 2-16 hours or overnight at 4°C with gentle agitation.[5][8] The optimal reaction time should be determined empirically.

  • Monitor the reaction progress using SDS-PAGE or mass spectrometry.[5]

  • Once the desired level of conjugation is achieved, purify the PEGylated protein from excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[5][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagent Reagent Activation cluster_conjugation Conjugation & Analysis start Start: Glycoprotein oxidation Generate Aldehydes (NaIO4 Oxidation) start->oxidation purify_protein Purify Oxidized Protein (Desalting Column) oxidation->purify_protein ligation Oxime Ligation (pH 6.5-7.5, +/- Aniline) purify_protein->ligation boc_peg This compound deprotection Boc Deprotection (TFA/DCM) boc_peg->deprotection deprotection->ligation purify_conjugate Purify PEGylated Protein (SEC/IEX) ligation->purify_conjugate analysis Analysis (SDS-PAGE, MS) purify_conjugate->analysis end_node End: Purified Conjugate analysis->end_node

Caption: Experimental workflow for this compound labeling of glycoproteins.

troubleshooting_steric_hindrance start Low Labeling Efficiency Observed check_deprotection Verify Complete Boc Deprotection? start->check_deprotection incomplete_deprotection Action: Re-run Deprotection & Verify with LC-MS check_deprotection->incomplete_deprotection No check_conditions Are Reaction Conditions Optimal? check_deprotection->check_conditions Yes optimize_conditions Action: Optimize pH (6.0-7.5) Increase PEG Molar Excess (10-50x) Extend Reaction Time/Temp Add Aniline Catalyst check_conditions->optimize_conditions No steric_hindrance Suspect Steric Hindrance check_conditions->steric_hindrance Yes

Caption: Troubleshooting logic for low labeling efficiency due to steric hindrance.

References

Technical Support Center: Monitoring Aminooxy-PEG3-NH-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG3-NH-Boc reactions. This guide is intended for researchers, scientists, and drug development professionals to provide answers to common questions and to troubleshoot issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key stages of a typical reaction involving this compound?

A1: A typical reaction sequence involves two main stages:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine to yield a free primary amine.[1][2] This is typically achieved under acidic conditions.[1][2]

  • Conjugation: The newly exposed primary amine or the aminooxy group can then be reacted with a target molecule. This could be an amide bond formation or an oxime ligation.

Q2: Which analytical techniques are recommended for monitoring the progress of these reactions?

A2: The most common and effective techniques for monitoring the reaction progress are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6]

Q3: How do I know if the Boc deprotection step is complete?

A3: You can monitor the deprotection by observing the disappearance of the starting material (Boc-protected compound) and the appearance of the deprotected product.[6]

  • TLC: The deprotected amine will have a different retention factor (Rf) than the Boc-protected starting material. The product is typically more polar and will have a lower Rf.

  • LC-MS: A successful deprotection will show a new peak in the chromatogram corresponding to the deprotected product with the expected molecular weight (a decrease of 100.12 g/mol ).

  • ¹H NMR: The characteristic signal of the tert-butyl protons of the Boc group, a sharp singlet around 1.4-1.5 ppm, will disappear upon successful deprotection.[6]

Q4: What are the optimal pH conditions for oxime ligation?

A4: The formation of an oxime bond is highly dependent on the reaction pH. The reaction is generally fastest under slightly acidic conditions, typically in a pH range of 4.5 to 7.[1] At neutral or physiological pH, the reaction rate can be significantly slower.[1]

Q5: Why is my oxime ligation yield low?

A5: Low yield in oxime ligation can be due to several factors including suboptimal pH, low reactant concentration, steric hindrance, or the absence of a catalyst.[7][8] Ketones are also generally less reactive than aldehydes.[3]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
Possible Cause Recommended Solution
Insufficient acid strength or concentrationWhile Trifluoroacetic acid (TFA) is commonly used, some substrates may require longer reaction times or a higher concentration of acid for complete deprotection.[3] Monitor the reaction by LC-MS or TLC to ensure it goes to completion.[3]
Water in the reaction mixtureFor deprotection in organic solvents like Dichloromethane (DCM), ensure that your solvent is anhydrous as water can interfere with the reaction.[3]
Insufficient reaction timeMonitor the reaction at regular intervals using TLC or LC-MS to ensure it has gone to completion before workup.[4][5]
Issue 2: Low Yield in Amide Coupling
Possible Cause Recommended Solution
Inactive coupling reagentsUse fresh or properly stored coupling reagents like EDC or HATU. EDC is particularly sensitive to hydrolysis and should be stored desiccated.[3]
Hydrolysis of activated esterThe NHS-ester intermediate is susceptible to hydrolysis. Prepare the activated ester in situ and add it to the amine-containing molecule promptly.[3]
Incorrect reaction pHFor EDC/NHS coupling, the optimal pH for NHS ester activation is typically 4.5-5.5, while the subsequent reaction with the amine is more efficient at a pH of 7.2-8.5.[3]
Issue 3: Low Yield in Oxime Ligation
Possible Cause Recommended Solution
Suboptimal pHThe optimal pH for oxime ligation is typically between 4 and 5. If your biomolecules are sensitive to acidic conditions, catalysis is crucial to achieve reasonable reaction rates at or near neutral pH.[8]
Slow reaction rate at neutral pHIf the reaction must be performed at neutral pH, consider adding a catalyst like aniline to accelerate the reaction.[1]
Low reactivity of the ketone substrateKetones are generally less reactive than aldehydes in oxime ligation.[3] To improve the reaction rate, you can increase the reaction temperature (e.g., to 37°C) or increase the concentration of the reactants.[3]

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by TLC
  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.

  • TLC Plate: Spot the starting material, the reaction mixture aliquot, and a co-spot (starting material and reaction mixture spotted on the same point) on a silica gel TLC plate.

  • Eluent: A common eluent system for Boc-protected amines is a mixture of ethyl acetate and hexane (e.g., 30:70).[9] For more polar amines, a more polar solvent system like dichloromethane and methanol may be required.

  • Development: Place the TLC plate in a chamber containing the eluent and allow the solvent front to move up the plate.

  • Visualization: Visualize the spots under a UV lamp.[9] Staining with ninhydrin can be used for the detection of primary amines; Boc-protected amines may require heating to stain.[10]

  • Analysis: The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot indicates the progress of the deprotection.

Protocol 2: Monitoring Reaction Progress by LC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase.

    • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm if aromatic groups are present) and mass spectrometry.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used for PEG compounds.[11]

    • Analysis: Monitor the appearance of the expected mass-to-charge ratio (m/z) for the product and the disappearance of the m/z for the starting material.

  • Analysis: The integration of the peak areas in the chromatogram can be used to quantify the conversion of starting material to product over time.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Oxime Ligation start This compound reaction1 Add TFA in DCM start->reaction1 monitoring1 Monitor by TLC/LC-MS reaction1->monitoring1 monitoring1->reaction1 Incomplete product1 Deprotected Intermediate monitoring1->product1 Complete reaction2 Mix in buffer (pH 4.5-7) (Optional: Aniline catalyst) product1->reaction2 reactant2 Aldehyde/Ketone substrate reactant2->reaction2 monitoring2 Monitor by LC-MS reaction2->monitoring2 monitoring2->reaction2 Incomplete product2 Final Conjugate monitoring2->product2 Complete

Caption: General experimental workflow for a two-step reaction using this compound.

troubleshooting_guide cluster_deprotection Boc Deprotection Issues cluster_ligation Oxime Ligation Issues start Low Reaction Yield q1 Is Boc deprotection complete? start->q1 s1 Check TLC/LC-MS for starting material. Increase reaction time or acid concentration. q1->s1 No q2 Is the reaction pH optimal? q1->q2 Yes end Improved Yield s1->end s2 Adjust pH to 4.5-6.5. q2->s2 Yes q3 Is the reaction slow at neutral pH? q2->q3 No s2->end q4 Is the substrate a ketone? q3->q4 Yes q3->end No s3 Add aniline catalyst. s3->end s4 Increase temperature or reactant concentration. q4->s4 Yes q4->end No s4->end

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Technical Support Center: Purifying Aminooxy-PEG3-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of challenging Aminooxy-PEG3-NH-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What makes this compound conjugates "difficult" to purify?

A1: The purification of this compound conjugates can be challenging due to a combination of factors inherent to their structure:

  • High Polarity: The polyethylene glycol (PEG) spacer imparts significant polarity, which can lead to poor retention on reversed-phase chromatography columns and streaking on normal-phase silica gel.[1]

  • Structural Similarity of Impurities: The crude reaction mixture often contains structurally similar impurities, such as starting materials, reagents, and byproducts from side reactions, which can be difficult to separate from the desired product.[2]

  • Heterogeneity of the Reaction Mixture: The synthesis can result in a complex mixture, including unreacted starting materials and side products from the reaction of the aminooxy or the Boc-protected amine group.[3]

  • Amphipathic Nature: These molecules possess both hydrophilic (PEG chain) and hydrophobic (Boc group) regions, which can lead to unpredictable chromatographic behavior.

Q2: What are the most common impurities encountered during the synthesis of this compound conjugates?

A2: Common impurities may include:

  • Unreacted Starting Materials: Such as the initial PEGylated amine or the Boc-protected precursor.

  • Side Products from Boc Deprotection: If the Boc group is prematurely or partially removed, it can lead to undesired reactions. The tert-butyl cation generated during deprotection can also cause side reactions like alkylation of the desired product or other nucleophiles present.[4]

  • Products of Aminooxy Group Side Reactions: The highly reactive aminooxy group can react with trace impurities like acetone often found in solvents.[5]

  • Hydrolysis Products: The starting materials or the final product might undergo hydrolysis depending on the reaction and work-up conditions.[4]

Q3: What are the recommended purification strategies for these conjugates?

A3: A multi-step purification strategy is often necessary to achieve high purity.[3] The most common and effective methods are:

  • Flash Column Chromatography (Normal Phase): This is a good initial purification step to remove major impurities. However, due to the high polarity of the PEGylated conjugate, careful optimization of the solvent system is required to prevent streaking and ensure good separation.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity (>98%).[5] It separates compounds based on hydrophobicity and can resolve closely related impurities. A C18 column is typically used with a water/acetonitrile gradient containing an additive like trifluoroacetic acid (TFA) or formic acid.[6]

Data Presentation

The choice between flash chromatography and preparative RP-HPLC often depends on the desired purity and scale of the purification. Below is a table summarizing the typical performance of these two methods for purifying polar PEGylated compounds like this compound conjugates.

Purification MethodTypical PurityTypical YieldThroughputCostBest For
Flash Chromatography 85-95%60-80%HighLowInitial purification, large scale
Preparative RP-HPLC >98%70-90%LowHighHigh-purity final product

Troubleshooting Guides

Issue 1: Poor Separation and Streaking during Flash Column Chromatography
  • Possible Cause: The highly polar nature of the this compound conjugate leads to strong interactions with the silica gel, causing streaking and co-elution with polar impurities.[1]

  • Troubleshooting Strategies:

    • Optimize the Mobile Phase:

      • Use a more polar solvent system. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point.[6]

      • Consider adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase to improve the peak shape of amine-containing compounds.

    • Sample Loading:

      • Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than direct liquid injection.[6]

    • Use Reversed-Phase Flash Chromatography: If available, reversed-phase flash chromatography can provide better separation for highly polar compounds.[7]

Issue 2: Low Recovery or Poor Resolution during Preparative RP-HPLC
  • Possible Cause: The compound may have poor solubility in the initial mobile phase conditions, or the chromatographic conditions may not be optimized for the specific conjugate.

  • Troubleshooting Strategies:

    • Improve Sample Solubility: Dissolve the sample in a minimal amount of a strong organic solvent like DMF or DMSO before diluting it with the mobile phase to ensure it is fully dissolved before injection.[5]

    • Optimize the Gradient: A shallow gradient of the organic mobile phase (e.g., acetonitrile or methanol) can improve the resolution of closely eluting peaks.[1]

    • Adjust the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common additive, but if ion-pairing is an issue, consider using formic acid.[6]

    • Check for Column Overloading: Injecting too much sample can lead to broad peaks and poor separation. Determine the loading capacity of your column for this specific compound.[8]

Issue 3: Presence of Unexpected Impurities in the Final Product
  • Possible Cause: Side reactions during synthesis or work-up can generate unexpected impurities that are difficult to remove.

  • Troubleshooting Strategies:

    • Identify the Impurity: Use analytical techniques like LC-MS and NMR to identify the structure of the impurity. This can provide clues about its origin.[9]

    • Modify the Synthetic Route: If the impurity is a result of a side reaction, consider modifying the reaction conditions (e.g., temperature, reaction time, reagents) to minimize its formation.

    • Employ Orthogonal Purification Techniques: If one chromatographic method is insufficient, consider using a second, different method. For example, if RP-HPLC fails to separate an impurity, an orthogonal technique like ion-exchange chromatography (if the conjugate has a net charge) might be effective.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is a general guideline for the initial purification of a crude this compound conjugate.

  • Stationary Phase: Silica gel.[6]

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM). A typical starting point is a gradient from 0% to 10% methanol.[6] The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of DCM or methanol.

    • Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry powder.

  • Chromatography:

    • Pack a column with silica gel in the initial, less polar mobile phase.

    • Carefully load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with the optimized solvent gradient.

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.[6]

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to achieve high purity of the this compound conjugate.

  • Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[6]

  • Sample Preparation:

    • Dissolve the partially purified product from flash chromatography (or the crude material) in a minimal amount of the initial mobile phase composition (e.g., a high percentage of Mobile Phase A).[6]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the compound. The optimal gradient should be determined from analytical HPLC runs.

    • Collect fractions corresponding to the product peak, guided by UV detection.[5]

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a powder.[5]

Mandatory Visualizations

experimental_workflow General Purification Workflow for this compound Conjugates cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Reaction Mixture flash_chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH gradient) crude_product->flash_chromatography Initial Cleanup prep_hplc Preparative RP-HPLC (C18, H2O/ACN gradient) flash_chromatography->prep_hplc For High Purity analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) flash_chromatography->analysis If sufficiently pure prep_hplc->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: General purification workflow for this compound conjugates.

troubleshooting_logic Troubleshooting Logic for Difficult Purifications start Start: Impure Product check_method Purification Method? start->check_method flash_issues Flash Chromatography Issues: - Streaking - Poor Separation check_method->flash_issues Flash hplc_issues RP-HPLC Issues: - Low Recovery - Poor Resolution check_method->hplc_issues HPLC optimize_flash Optimize Flash: - Change mobile phase - Dry loading - Use reversed-phase flash_issues->optimize_flash optimize_hplc Optimize HPLC: - Improve sample solubility - Shallow gradient - Adjust additive hplc_issues->optimize_hplc re_analyze Re-analyze Fractions optimize_flash->re_analyze optimize_hplc->re_analyze success Success: Pure Product re_analyze->success Purity Met failure Still Impure: Consider Orthogonal Method re_analyze->failure Purity Not Met

Caption: Troubleshooting logic for difficult purifications.

References

Validation & Comparative

A Comparative Guide to Aminooxy-PEG3-NH-Boc and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), relies heavily on the thoughtful selection of a chemical linker. The linker not only connects the biomolecule to the payload but also critically influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective, data-driven comparison of Aminooxy-PEG3-NH-Boc, a heterobifunctional linker that facilitates stable oxime ligation, with other prevalent classes of polyethylene glycol (PEG) linkers.

This compound features an aminooxy group for highly specific reaction with aldehydes or ketones and a Boc-protected amine for subsequent functionalization, connected by a three-unit PEG spacer. This guide will compare the performance of the resulting oxime linkage against other common conjugation chemistries, such as those formed by maleimide and N-hydroxysuccinimide (NHS) ester linkers, and delve into the impact of the PEG spacer on the bioconjugate's properties.

Performance Comparison of Bioconjugation Chemistries

The choice of a PEG linker is intrinsically linked to the desired conjugation chemistry. The performance of the linker is a function of the reaction's kinetics, the stability of the resulting bond, and the homogeneity of the final product.

Parameter Aminooxy Ligation (Oxime Bond) Maleimide Chemistry (Thioether Bond) NHS Ester Chemistry (Amide Bond) Click Chemistry (Triazole Bond)
Reactive Groups Aminooxy + Aldehyde/KetoneMaleimide + ThiolNHS Ester + Primary AmineAzide + Alkyne
Resulting Bond Oxime (C=N-O)ThioetherAmideTriazole
Reaction pH 4.5 - 7.5[1]6.5 - 7.57.0 - 9.0[2]4 - 11[3]
Reaction Speed Slow to moderate (can be accelerated by catalysts)[1]FastFast[1]Very Fast (CuAAC) to Moderate (SPAAC)[3]
Bond Stability High, stable across a broad pH range[2][4]Moderate to low, susceptible to retro-Michael addition[4][5]High[2]Very High[4]
Homogeneity (DAR) High (site-specific conjugation)[5]Low (stochastic conjugation to native or reduced cysteines)[6]Low (stochastic conjugation to lysine residues)[2]High (site-specific conjugation)
Key Advantages High stability, bioorthogonal reaction.[1]Targets less abundant thiols.Fast and efficient reaction with readily available amines.[1]High stability, very fast and efficient.
Key Disadvantages Slower reaction kinetics without a catalyst.[1]Potential for payload loss due to bond instability.[5]Can lead to heterogeneous products, potential for cross-reactivity.CuAAC requires a potentially toxic copper catalyst.

The Impact of the PEG Linker on Bioconjugate Properties

The inclusion of a PEG spacer, such as the triethylene glycol chain in this compound, significantly influences the physicochemical properties of the resulting bioconjugate.

Hydrophilicity and Solubility

PEGylation increases the water solubility of bioconjugates, which is particularly advantageous when working with hydrophobic payloads, as it can prevent aggregation.[7] Even short PEG chains can positively impact the hydrophilicity of the conjugate.

Pharmacokinetics

The hydrodynamic radius of a bioconjugate is increased by the PEG chain, which can lead to reduced renal clearance and a longer plasma half-life.[7][8] This extended circulation time can result in greater accumulation of the therapeutic in the target tissue. However, there can be a trade-off, as longer PEG chains may sometimes lead to a decrease in in vitro cytotoxicity.[7][9]

The following table summarizes the general impact of PEG linker length on ADC performance, synthesized from multiple studies.

Performance Metric Short PEG Linker (e.g., PEG3) Long PEG Linker (e.g., PEG12, PEG24)
In Vitro Potency (IC50) Generally higher (lower IC50)[10]May be lower (higher IC50) due to steric hindrance[10]
Plasma Half-life (t½) ShorterLonger[8]
In Vivo Efficacy May be lower due to faster clearanceOften improved due to enhanced pharmacokinetics[9]
Solubility/Aggregation Improved compared to no PEGSignificantly improved, especially for hydrophobic payloads[1]
Immunogenicity ReducedFurther reduced

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Antibody Conjugation via Oxime Ligation

Objective: To conjugate an aminooxy-functionalized PEG linker to an antibody containing an aldehyde group.

Materials:

  • Aldehyde-tagged antibody (generated via periodate oxidation of glycans or incorporation of an unnatural amino acid)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0[11]

  • Aniline (optional catalyst)[11]

  • Desalting columns for buffer exchange and purification

Procedure:

  • Antibody Preparation: Prepare the aldehyde-tagged antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[12]

  • Linker Preparation: Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction: Add the this compound solution to the antibody solution at a 10- to 50-fold molar excess. If using a catalyst, add aniline to a final concentration of 10-20 mM.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 16-24 hours with gentle agitation.[11]

  • Purification: Purify the resulting ADC using a desalting column to remove excess linker and catalyst.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[13][]

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • Purified ADC

  • Human or animal plasma

  • Incubator at 37°C

  • Affinity capture resin (e.g., Protein A) for ADC isolation

  • LC-MS system for analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • ADC Isolation: At each time point, isolate the ADC from the plasma using an affinity capture method.[15]

  • Analysis: Analyze the isolated ADC using LC-MS to determine the average DAR at each time point.[15]

  • Data Analysis: Plot the average DAR over time to determine the rate of drug deconjugation and the half-life of the conjugate in plasma.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC, unconjugated antibody, and free payload

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the compounds to the cells and incubate for a defined period (e.g., 72 hours).[9]

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Visualizing the Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

General Workflow for ADC Synthesis and Evaluation cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Antibody Conjugation Conjugation Reaction (e.g., Oxime Ligation) Antibody->Conjugation Linker_Payload Linker-Payload (e.g., Aminooxy-PEG3-Drug) Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC-HPLC, MS) Purification->DAR Purity Purity Analysis (SEC-HPLC) Purification->Purity Stability Plasma Stability Assay Purification->Stability Cytotoxicity In Vitro Cytotoxicity Assay Purification->Cytotoxicity InVivo In Vivo Efficacy Studies Cytotoxicity->InVivo Mechanism of Action for a Typical ADC cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

References

Stability Showdown: Oxime vs. Maleimide Linkages in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The linkage of a cytotoxic payload to a monoclonal antibody is a critical design feature of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Among the various conjugation chemistries, oxime and maleimide linkages have emerged as common strategies. This guide provides an objective, data-driven comparison of the stability of these two linkage types, offering insights to inform the rational design of next-generation ADCs.

At a Glance: Comparative Stability

Linkage TypeResulting BondGeneral Stability in CirculationPrimary Instability MechanismTypical Half-life (Physiological Conditions)
Oxime Ligation Oxime (C=N-O)HighAcid-catalyzed hydrolysis~1 month[1]
Maleimide Chemistry Thioether (succinimide)Moderate to LowRetro-Michael reaction in the presence of thiolsHours to >200 hours (highly dependent on structure and modifications)[1]

In-Depth Analysis of Linker Stability

Oxime Linkage: The Robust Contender

Oxime linkages are formed through the condensation reaction between an aminooxy group and an aldehyde or ketone. This chemistry is valued for the high stability of the resulting C=N-O bond, particularly at physiological pH.[1][2] The enhanced stability of oximes compared to analogous imines and hydrazones is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and disfavors the protonation step that initiates hydrolysis.[2][3]

However, the stability of oxime bonds is not absolute. They are susceptible to acid-catalyzed hydrolysis, a property that can be leveraged for controlled drug release in the acidic microenvironments of tumors or endosomes.[1][2] Generally, oximes derived from ketones exhibit greater stability than those derived from aldehydes.[4]

Maleimide Linkage: The Versatile Workhorse with a Stability Caveat

Maleimide-thiol chemistry is a widely adopted method for ADC development, reacting the thiol group of a cysteine residue with the double bond of a maleimide to form a stable thioether bond.[][6] This reaction is highly efficient and selective for thiols under mild physiological conditions (pH 6.5-7.5).[][6]

The primary drawback of the conventional maleimide linkage is its instability in vivo. The thiosuccinimide bond can undergo a retro-Michael reaction, leading to the premature release of the drug-linker conjugate.[6][7][8] This deconjugation is facilitated by the presence of endogenous thiols such as glutathione and albumin in the plasma, which can lead to off-target toxicity and reduced therapeutic efficacy.[7][9]

To address this instability, several strategies have been developed:

  • Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether.[7][10] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus "locking" the conjugate.[2][7][10]

  • Next-Generation Maleimides: The use of N-aryl maleimides has been shown to accelerate the stabilizing hydrolysis reaction.[9][11] Additionally, self-stabilizing maleimides, which incorporate basic amino groups to catalyze intramolecular hydrolysis, have been developed to enhance stability.[12][13] For instance, ADCs with self-stabilizing maleimides have shown over 95% stability in plasma after 7 days, compared to significant deconjugation of traditional maleimide ADCs.[13]

Visualizing the Chemistry: Linkage Formation and Cleavage

Oxime Linkage Chemistry

Oxime_Formation_Cleavage cluster_formation Oxime Formation cluster_cleavage Acid-Catalyzed Hydrolysis Antibody-Aldehyde Antibody-CHO Oxime_Linkage Antibody-CH=N-O-Payload Antibody-Aldehyde->Oxime_Linkage + Payload-Aminooxy Payload-ONH2 Payload-Aminooxy->Oxime_Linkage + Oxime_Linkage_Cleavage Antibody-CH=N-O-Payload Cleaved_Antibody Antibody-CHO Oxime_Linkage_Cleavage->Cleaved_Antibody H+, H2O Cleaved_Payload Payload-ONH2 Oxime_Linkage_Cleavage->Cleaved_Payload H+, H2O

Caption: Formation and acid-catalyzed cleavage of an oxime linkage.

Maleimide Linkage Chemistry and Instability

Maleimide_Chemistry cluster_conjugation Maleimide Conjugation (Michael Addition) cluster_instability Instability Pathways Antibody_Thiol Antibody-SH Thiosuccinimide_Adduct Antibody-S-Succinimide-Payload Antibody_Thiol->Thiosuccinimide_Adduct Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thiosuccinimide_Adduct Adduct_Start Antibody-S-Succinimide-Payload Retro_Michael Retro-Michael Reaction Adduct_Start->Retro_Michael Plasma Thiols (e.g., Glutathione) Hydrolysis Succinimide Hydrolysis Adduct_Start->Hydrolysis H2O Deconjugated_Antibody Antibody-SH Retro_Michael->Deconjugated_Antibody Released_Payload Maleimide-Payload Retro_Michael->Released_Payload Hydrolyzed_Adduct Antibody-S-(Ring-Opened)-Payload (Stable) Hydrolysis->Hydrolyzed_Adduct Albumin_Adduct Albumin-S-Succinimide-Payload Released_Payload->Albumin_Adduct + Albumin-SH

Caption: Maleimide conjugation and competing instability pathways.

Experimental Protocols

General Protocol for In Vitro Plasma Stability Assay

This protocol outlines a general method to assess the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

Objective: To determine the in vitro stability of an ADC in plasma.

Materials:

  • Purified ADC

  • Human or other species-specific plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

  • LC-MS system (e.g., Q-TOF or Orbitrap) for analysis

Procedure:

  • Preparation: Prepare a stock solution of the ADC in PBS.

  • Incubation: Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.[2] Incubate the plasma sample at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma sample.[2]

  • Sample Processing: Immediately quench the reaction by adding the aliquot to a quenching solution. For plasma samples, precipitate proteins (e.g., with acetonitrile) and centrifuge to separate the supernatant containing the released payload or process the sample for intact ADC analysis.

  • Analysis: Analyze the samples using LC-MS.

    • Released Payload: Quantify the concentration of the released payload over time using a standard curve.

    • Intact ADC (DAR Analysis): Deconvolute the mass spectra of the intact ADC at each time point to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[2]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile. The data can be fitted to a first-order decay model to calculate the half-life (t½) of the conjugate in plasma.[2]

Protocol for Thiol Challenge Assay (Maleimide Linkage Stability)

This protocol is designed to specifically assess the stability of a maleimide-based conjugate against thiol-mediated deconjugation.

Objective: To determine the stability of a maleimide conjugate in the presence of a physiologically relevant thiol, such as glutathione (GSH).[10]

Materials:

  • Maleimide-conjugated ADC

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-performance liquid chromatography (HPLC) or LC-MS system

  • Incubator at 37°C

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

Procedure:

  • Preparation: Prepare a solution of the maleimide conjugate at a known concentration (e.g., 50 µM) in PBS (pH 7.4).[9]

  • Initiation of Reaction: Initiate the stability study by adding a stock solution of GSH to the conjugate solution to a final concentration of, for example, 5 mM (a 100-fold excess).[9]

  • Incubation: Incubate the reaction mixture at 37°C.[9]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[9]

  • Quenching: Quench the reaction by adding an equal volume of the quenching solution.[9]

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to monitor the decrease in the concentration of the intact conjugate and the appearance of the deconjugated antibody and/or the payload-GSH adduct over time.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the rate of deconjugation and the half-life of the linkage under these challenging conditions.

Conclusion

The choice between an oxime and a maleimide linkage in ADC design is a critical decision with significant implications for the conjugate's stability and overall performance. Oxime linkages offer superior stability in circulation, making them an excellent choice for applications requiring a long half-life. Their susceptibility to acid-catalyzed cleavage can also be exploited for targeted drug release.

Conventional maleimide linkages, while offering efficient conjugation, are prone to premature drug release via the retro-Michael reaction. However, the development of next-generation, self-stabilizing maleimides has largely addressed this limitation, providing a robust and versatile platform for ADC construction.

Ultimately, the optimal linker choice will depend on the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic profile. A thorough understanding of the stability characteristics of each linkage, supported by rigorous experimental evaluation, is paramount for the successful development of safe and effective antibody-drug conjugates.

References

The Strategic Advantage of Aminooxy-PEG3-NH-Boc in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of linker is a critical determinant of the stability, efficacy, and homogeneity of the final conjugate. Among the diverse arsenal of chemical tools, Aminooxy-PEG3-NH-Boc has emerged as a highly versatile and advantageous heterobifunctional linker. This guide provides an objective comparison of this compound with other common bioconjugation reagents, supported by quantitative data and detailed experimental protocols, to empower researchers in making informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to PROteolysis TArgeting Chimeras (PROTACs).

The core advantage of this compound lies in its facilitation of oxime ligation , a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1][2] This reaction's popularity stems from the exceptional stability of the resulting oxime bond under physiological conditions, its bioorthogonality which minimizes off-target reactions, and the mild reaction conditions that preserve the integrity of sensitive biomolecules.[1][3]

The structure of this compound incorporates three key features: a Boc-protected aminooxy group for controlled, sequential conjugation; a hydrophilic three-unit polyethylene glycol (PEG) spacer that enhances solubility and provides spatial separation; and a Boc-protected amine that allows for further functionalization.[4][5]

Comparative Analysis of Bioconjugation Chemistries

The selection of a bioconjugation strategy hinges on a balance of reaction kinetics, bond stability, and specificity. The following tables summarize key quantitative data for oxime ligation and prominent alternative methods.

Table 1: Reaction Kinetics and Conditions of Common Bioconjugation Chemistries

Linkage ChemistryTarget Functional GroupSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Optimal Reaction pHCatalyst Required
Oxime Ligation Aldehydes, Ketones10⁻³ - 10¹ (up to 10³ with aniline catalyst)[6][7]4.5 - 7.0[1][8]Often aniline-based[2]
Hydrazone Ligation Aldehydes, Ketones10⁻² - 10⁰5.0 - 7.0No
Maleimide-Thiol Thiols (e.g., Cysteine)10² - 10³6.5 - 7.5No
NHS Ester-Amine Primary Amines (e.g., Lysine)10¹ - 10²7.0 - 8.5No
SPAAC (Click Chemistry) Azides, Alkynes10⁻¹ - 10¹Physiological pH (e.g., 7.4)[8]No
CuAAC (Click Chemistry) Azides, Alkynes10⁴ - 10⁵Physiological pHYes (Copper)

Table 2: Stability of Covalent Linkages in Bioconjugation

Linkage FormedChemistryStability Profile
Oxime Aminooxy + Aldehyde/KetoneHigh hydrolytic stability, significantly more stable than hydrazones.[1][9]
Hydrazone Hydrazide + Aldehyde/KetoneLess stable than oximes, susceptible to hydrolysis.
Thioether Maleimide + ThiolGenerally stable, but can be susceptible to retro-Michael addition and thiol exchange.[7]
Amide NHS Ester + AmineHighly stable bond.[8]
Triazole Azide + Alkyne (Click Chemistry)Highly stable linkage.[8]

Visualizing Bioconjugation Workflows

The following diagrams illustrate the logical flow of key bioconjugation processes utilizing this compound and its alternatives.

G cluster_0 Oxime Ligation Workflow A Biomolecule with Aldehyde/Ketone E Conjugation (pH 4.5-7.0) A->E B Boc-Aminooxy-PEG3-NH-Boc C Deprotection (e.g., TFA) B->C D Aminooxy-PEG3-NH2 C->D D->E F Stable Oxime-Linked Conjugate E->F

Figure 1: Workflow for bioconjugation via oxime ligation.

G cluster_1 Alternative Bioconjugation Pathways cluster_maleimide Maleimide-Thiol cluster_nhs NHS Ester-Amine cluster_spaac SPAAC (Click Chemistry) M1 Biomolecule with Thiol M3 Conjugation (pH 6.5-7.5) M1->M3 M2 Maleimide-PEG-Linker M2->M3 M4 Thioether-Linked Conjugate M3->M4 N1 Biomolecule with Amine N3 Conjugation (pH 7.0-8.5) N1->N3 N2 NHS-Ester-PEG-Linker N2->N3 N4 Amide-Linked Conjugate N3->N4 S1 Biomolecule with Azide S3 Conjugation (Physiological pH) S1->S3 S2 DBCO-PEG-Linker (Alkyne) S2->S3 S4 Triazole-Linked Conjugate S3->S4

Figure 2: Common alternative bioconjugation workflows.

Detailed Experimental Protocols

Reproducible and detailed experimental protocols are fundamental for successful bioconjugation. The following are generalized protocols for key experiments.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting groups to yield the reactive aminooxy and amine functionalities.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether (for precipitation)

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve the this compound in a solution of 20-50% TFA in DCM.[10]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection process using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure or a stream of nitrogen.

  • For purification, the deprotected product can be precipitated by the addition of cold diethyl ether and collected by filtration or centrifugation.[11]

  • The resulting deprotected linker can be used directly in the subsequent conjugation step.

Protocol 2: Oxime Ligation of a Carbonyl-Containing Biomolecule

Objective: To conjugate the deprotected aminooxy linker to a biomolecule containing an aldehyde or ketone group.

Materials:

  • Deprotected Aminooxy-PEG3-NH2 linker

  • Carbonyl-containing biomolecule (e.g., oxidized antibody, ketone-tagged protein)

  • Reaction Buffer: Acetate buffer (pH 4.5-5.5) or aniline-containing buffer (e.g., 100 mM aniline in phosphate buffer, pH 6.0).[10][11]

  • Organic co-solvent (e.g., DMSO or DMF) if the biomolecule has limited aqueous solubility.

  • Purification system (e.g., size-exclusion chromatography (SEC), HPLC, or dialysis).

Procedure:

  • Dissolve the carbonyl-containing biomolecule in the chosen reaction buffer. If necessary, add a minimal amount of an organic co-solvent to aid dissolution.

  • Add a 1.2 to 2-fold molar excess of the deprotected Aminooxy-PEG3-NH2 linker to the biomolecule solution.[11]

  • Allow the reaction to proceed at room temperature for 2-16 hours.[10] The use of an aniline catalyst can significantly accelerate the reaction rate.[11]

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, purify the conjugate using a suitable chromatographic technique (e.g., SEC or HPLC) or dialysis to remove excess linker and byproducts.[8]

Protocol 3: Amide Bond Formation with the Terminal Amine

Objective: To conjugate a molecule containing a carboxylic acid to the deprotected terminal amine of the PEG linker.

Materials:

  • Deprotected Aminooxy-PEG3-NH2 linker (or the oxime-linked conjugate from Protocol 2)

  • Carboxylic acid-containing molecule

  • Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5.

Procedure:

  • Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir at room temperature for 15-30 minutes to form the NHS ester.[10]

  • Conjugation Reaction: Dissolve the deprotected Aminooxy-PEG3-NH2 linker (or conjugate) in the reaction buffer.

  • Add the activated carboxylic acid solution dropwise to the amine-containing solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purify the final conjugate using an appropriate method such as HPLC or SEC.

Conclusion

This compound, through its facilitation of oxime ligation, offers a powerful and reliable method for bioconjugation. The resulting oxime bond provides superior stability compared to many alternatives, and the chemoselectivity of the reaction allows for precise and controlled conjugation with minimal side reactions.[1] While other methods such as maleimide-thiol and NHS ester chemistries are effective and widely used, they can be limited by the stability of the resulting linkage or the potential for product heterogeneity.[7][12] For applications demanding high stability and specificity, particularly in the development of next-generation therapeutics like ADCs and PROTACs, this compound presents a compelling and often superior choice for researchers and drug development professionals.[13][14]

References

Comparative Analysis of Oxime Linkage Stability in Plasma for Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the plasma stability of conjugates formed using aminooxy-terminated linkers, such as Aminooxy-PEG3-NH-Boc, focusing on the resulting oxime bond. The stability of the linkage between a payload (e.g., a small molecule drug) and a biomolecule (e.g., an antibody) is a critical parameter in the development of effective bioconjugates, directly impacting their pharmacokinetic profile, efficacy, and potential toxicity. Here, we compare the stability of the oxime linkage with other commonly used bioconjugation chemistries, supported by experimental data and protocols.

Overview of Bioconjugate Linkage Stability

The linker in a bioconjugate plays a pivotal role, connecting the different components and influencing the overall properties of the molecule. An ideal linker should be stable in circulation to ensure the conjugate reaches its target intact, yet it can also be designed to be cleavable under specific conditions (e.g., within the target cell). Plasma stability is a primary indicator of a linker's robustness. Premature cleavage of the payload in the bloodstream can lead to off-target toxicity and a reduced therapeutic index.

This compound is a heterobifunctional linker. Its aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. The Boc-protected amine, once deprotected, can be used for further conjugation. This guide focuses on the stability of the oxime linkage.

Comparative Plasma Stability Data

The stability of a linkage is typically assessed by incubating the bioconjugate in plasma and monitoring the amount of intact conjugate over time, often using techniques like LC-MS. The data is then used to determine the half-life (t½) of the conjugate.

Linkage TypeTypical Half-Life (t½) in PlasmaCleavage MechanismKey Considerations
Oxime Highly Stable (> 7 days)Hydrolysis (very slow at physiological pH)Formation requires an aldehyde or ketone group on the biomolecule, which can be introduced via specific oxidation of sugars or enzymatic modification. The reaction can be slow but is highly specific.
Maleimide-Thiol Variable (few hours to days)Retro-Michael reaction, hydrolysisProne to exchange reactions with thiol-containing plasma proteins like albumin, leading to payload transfer and off-target effects. Next-generation maleimide derivatives show improved stability.
Amide (from NHS Ester) Highly Stable (> 7 days)Hydrolysis (very slow at physiological pH)Formed by the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine (e.g., lysine). The reaction is rapid and efficient but can be susceptible to hydrolysis in aqueous environments before conjugation.
Triazole (from Click Chemistry) Highly Stable (> 7 days)Biologically inertFormed via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). These reactions are highly efficient and bioorthogonal, but may require removal of cytotoxic copper catalysts.
Hydrazone pH-Sensitive (hours at acidic pH, days at neutral pH)Hydrolysis (acid-catalyzed)Often used as a cleavable linker designed to release the payload in the acidic environment of endosomes or lysosomes. Less stable in circulation compared to oximes.

Key Finding: The oxime linkage demonstrates superior stability in plasma, comparable to the highly robust amide and triazole bonds. Its stability significantly surpasses that of standard maleimide-thiol adducts and hydrazone linkages at physiological pH.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma.

Objective: To determine the in vitro half-life of a bioconjugate in plasma from a relevant species (e.g., human, mouse).

Materials:

  • Test bioconjugate

  • Control plasma (e.g., human plasma with K2EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with 0.1% formic acid (or other suitable protein precipitation agent)

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of the test bioconjugate in a suitable buffer (e.g., PBS).

  • Incubation: Spike the test bioconjugate into the pre-warmed plasma to achieve a final concentration (e.g., 1-10 µM). A common plasma concentration used is 50-80%.

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-conjugate mixture.

  • Quenching & Protein Precipitation: Immediately add the aliquot to a larger volume (e.g., 200 µL) of ice-cold ACN with 0.1% formic acid to stop the reaction and precipitate plasma proteins.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate.

  • Data Analysis: Plot the percentage of remaining intact bioconjugate against time. Determine the half-life (t½) by fitting the data to a first-order decay model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-warm Plasma (37°C) e1 Spike Conjugate into Plasma p1->e1 p2 Prepare Conjugate Stock Solution p2->e1 e2 Incubate at 37°C e1->e2 e3 Collect Aliquots at Time Points e2->e3 e4 Quench & Precipitate Proteins (ACN) e3->e4 e5 Centrifuge (4°C) e4->e5 e6 Collect Supernatant e5->e6 a1 LC-MS/MS Analysis e6->a1 a2 Quantify Intact Conjugate a1->a2 a3 Calculate Half-Life (t½) a2->a3

Workflow for an in vitro plasma stability assay.

Structural Comparison of Key Linkages

The inherent chemical properties of the bond formed dictate its stability.

G cluster_oxime Oxime Linkage (High Stability) cluster_maleimide Maleimide-Thiol Adduct (Variable Stability) cluster_hydrazone Hydrazone Linkage (pH-Sensitive) o1 Biomolecule-CH= o2 N-O-Linker o1->o2 Stable C=N bond m1 Biomolecule-S- m2 Maleimide Ring m1->m2 Thioether bond (prone to retro-Michael) h1 Biomolecule-CH= h2 N-NH-Linker h1->h2 C=N bond (hydrolyzes at low pH) oxime_node Oxime stability_high High Plasma Stability oxime_node->stability_high maleimide_node Maleimide stability_low Lower Plasma Stability maleimide_node->stability_low hydrazone_node Hydrazone hydrazone_node->stability_low

Logical comparison of linkage stability.

Conclusion

For applications requiring high stability in the bloodstream, the oxime linkage formed from aminooxy-functionalized linkers represents a superior choice compared to traditional maleimide and hydrazone chemistries. Its plasma half-life is exceptionally long, minimizing premature payload release and associated off-target toxicity. While the formation of the required aldehyde or ketone handle on the biomolecule requires specific methodologies, the resulting stability of the oxime bond provides a significant advantage in the design of robust and effective bioconjugates for therapeutic and diagnostic applications.

Validating Site-Specificity of Aminooxy-PEG3-NH-Boc Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and site-specific modification of proteins is crucial for developing novel therapeutics, diagnostic agents, and research tools. Aminooxy-PEG3-NH-Boc is a heterobifunctional linker that enables the site-specific PEGylation of proteins through a highly selective bioorthogonal reaction. This guide provides an objective comparison of this method with other common protein labeling strategies, supported by experimental data and detailed validation protocols.

Overview of this compound Labeling

This compound is a molecule featuring a Boc-protected aminooxy group and a terminal amine, connected by a three-unit polyethylene glycol (PEG) spacer.[1][2] The core of its utility lies in the formation of a stable oxime bond between the aminooxy group and a carbonyl group (an aldehyde or ketone) on the target protein.[3][4][5] This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.[3][6] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.[1][2]

The site-specificity of this labeling method is dependent on the introduction of a unique aldehyde or ketone group onto the protein of interest. This can be achieved through various methods, including:

  • Oxidation of N-terminal Serine/Threonine: Mild periodate oxidation can convert the 1,2-aminoalcohol of an N-terminal serine or threonine residue into a glyoxylyl group (an aldehyde).[7][8]

  • Enzymatic Modification: Certain enzymes can be used to introduce aldehyde or ketone functionalities at specific sites.[7]

  • Incorporation of Unnatural Amino Acids: Genetically encoding an unnatural amino acid containing a ketone or aldehyde group provides a precise handle for conjugation.[9]

Comparison of Site-Specific Labeling Methods

The choice of a protein labeling strategy depends on factors such as the target protein's properties, the desired location of the label, and the required reaction conditions. Below is a comparison of this compound labeling with other common site-specific methods.

FeatureThis compound (Oxime Ligation)Cysteine-Maleimide ChemistryN-terminal Specific LabelingEnzymatic Labeling (e.g., Sortase A)
Target Residue/Site Aldehyde or KetoneFree CysteineN-terminal α-amineSpecific recognition sequence (e.g., LPXTG)
Specificity High, dependent on carbonyl introductionHigh, if a single free cysteine is presentHighVery High
Reaction Conditions Mild, aqueous, pH 4-7[3][10]Mild, aqueous, pH 6.5-7.5Mild, pH dependentMild, aqueous, requires enzyme and Ca2+
Bond Stability Stable oxime bond[3]Thioether bond (generally stable)Amide or other stable bondsAmide bond
Protein Engineering May require engineering to introduce carbonylOften requires mutagenesis to introduce a unique cysteineMay not require engineering if N-terminus is accessibleRequires genetic fusion of a recognition tag
Key Advantages Bioorthogonal, stable linkageFast reaction kinetics, widely usedTargets a unique position in most proteinsExquisite specificity, mild conditions
Key Limitations Requires introduction of a carbonyl groupPotential for off-target reaction with other nucleophiles, maleimide hydrolysisCan be difficult if N-terminus is blocked or sterically hinderedRequires a specific enzyme, tag can be large

Experimental Protocols

General Workflow for this compound Labeling

This protocol outlines the general steps for labeling a protein with an engineered aldehyde handle.

Materials:

  • Protein with an aldehyde or ketone group

  • This compound

  • Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Aniline (optional catalyst)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Deprotection of this compound: If starting with the Boc-protected form, remove the Boc group by treating with an acidic solution like TFA in DCM.[11][12] Ensure complete removal of the acid before proceeding.

  • Conjugation Reaction: Dissolve the aldehyde-containing protein in the reaction buffer. Add a molar excess (e.g., 10-50 fold) of the deprotected Aminooxy-PEG3-NH2.[11] For catalyzed reactions, aniline can be added to a final concentration of 10 mM to accelerate the reaction.[6][10]

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours, or at 4°C for a longer duration to minimize protein degradation.[6]

  • Monitoring: Monitor the reaction progress using SDS-PAGE or mass spectrometry to observe the shift in molecular weight corresponding to the PEGylated protein.[6]

  • Purification: Once the desired level of conjugation is achieved, purify the labeled protein from excess reagents using a suitable method like size-exclusion chromatography.[6]

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Start Start Protein_CHO Protein with Aldehyde/Ketone Handle Start->Protein_CHO Reagent_Prep Deprotect This compound Start->Reagent_Prep Mix Combine Protein and Aminooxy-PEG3-NH2 (with optional Aniline catalyst) Protein_CHO->Mix Reagent_Prep->Mix Incubate Incubate (2-16h at RT or longer at 4°C) Mix->Incubate Monitor Monitor Reaction (SDS-PAGE, Mass Spec) Incubate->Monitor Purify Purify Conjugate (e.g., SEC) Monitor->Purify End Validated Labeled Protein Purify->End

Validation of Site-Specificity by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to confirm the exact location of the label and determine the degree of labeling.[13]

Materials:

  • Labeled and unlabeled protein samples

  • Protease (e.g., Trypsin)

  • Reduction and alkylation reagents (e.g., DTT and iodoacetamide)

  • LC-MS/MS system

  • Proteomics analysis software

Procedure:

  • Sample Preparation: Denature, reduce, and alkylate the protein samples to unfold them. Digest the protein into smaller peptides using a protease like trypsin.[13]

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[13]

  • Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence database.[14] Identify the peptide containing the mass shift corresponding to the Aminooxy-PEG3-NH2 label. The fragmentation pattern from the MS/MS data will confirm the exact amino acid residue that was modified.[13]

G Start Labeled Protein Sample Denature Denature, Reduce, Alkylate Start->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC_Separation LC Peptide Separation Digest->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Search Database Search & Peptide Identification MS_Analysis->Data_Search Site_Confirmation Confirm Labeled Peptide and Modification Site Data_Search->Site_Confirmation End Site-Specificity Validated Site_Confirmation->End

Validation by SDS-PAGE and Densitometry

This method quantifies the labeling efficiency based on the change in molecular weight observed on an SDS-PAGE gel.[13]

Materials:

  • Labeled and unlabeled protein samples

  • SDS-PAGE gel and electrophoresis system

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system

  • Densitometry analysis software

Procedure:

  • Sample Preparation: Mix protein samples with Laemmli buffer and heat to denature.

  • Electrophoresis: Load equal amounts of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker and an unlabeled protein control.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until protein bands are clearly visible.[13]

  • Imaging and Analysis: Image the gel and use densitometry software to measure the intensity of the bands corresponding to the unlabeled and labeled protein. The labeling efficiency can be calculated as the ratio of the density of the labeled protein band to the total density of both bands.[13]

Quantitative Data Summary

Validation MethodInformation ObtainedTypical Results for Successful Labeling
SDS-PAGE Labeling efficiency, apparent molecular weight shiftA distinct band shift upwards for the labeled protein compared to the unlabeled control. Densitometry indicates a high percentage of labeled protein.
Mass Spectrometry (Intact Protein) Degree of labeling (number of labels per protein)A single major peak with a mass corresponding to the protein plus one label.
Mass Spectrometry (Peptide Mapping) Precise location of the labelIdentification of a single peptide with a mass modification corresponding to the label, confirming site-specificity.
In-Gel Fluorescence (if applicable) Confirmation of labeling with a fluorescent tagA fluorescent signal in the lane corresponding to the labeled protein, absent in the negative control.[14]

Conclusion

This compound provides a powerful and highly specific method for protein labeling through oxime ligation. The success of this technique hinges on the ability to introduce a unique carbonyl handle into the target protein. While alternatives like cysteine-maleimide chemistry and enzymatic labeling offer their own advantages, the bioorthogonality and stability of the oxime linkage make the aminooxy-based approach particularly attractive for many applications in research and drug development. Rigorous validation of labeling specificity using a combination of SDS-PAGE, and critically, mass spectrometry, is essential to ensure the generation of well-defined and homogeneous protein conjugates for reliable downstream applications.

References

A Head-to-Head Comparison: LC-MS Analysis for Confirming Aminooxy-PEG3-NH-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. The use of linkers such as Aminooxy-PEG3-NH-Boc allows for the precise coupling of biomolecules. Confirmation of this conjugation is paramount, and Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a primary analytical technique for this purpose. This guide provides a comparative analysis of LC-MS for confirming this compound conjugation against other common conjugation chemistries, supported by experimental data and detailed protocols.

Comparative Analysis of Conjugation Chemistries

The choice of conjugation chemistry impacts not only the stability and function of the resulting conjugate but also the analytical strategy for its confirmation. Here, we compare this compound chemistry with two other widely used methods: N-hydroxysuccinimide (NHS) ester and maleimide chemistry.

FeatureAminooxy Chemistry (e.g., this compound)NHS Ester ChemistryMaleimide Chemistry
Target Functional Group Aldehydes and ketonesPrimary and secondary amines (e.g., lysine residues)Thiols (e.g., cysteine residues)
Bond Formed OximeAmideThioether
Bond Stability Highly stable under physiological conditions.[1]Stable amide bond, but can be susceptible to hydrolysis at extreme pH.[1]Generally stable, but the thioether bond can be reversible under certain conditions (retro-Michael addition).[1]
Reaction pH Optimal at slightly acidic pH (4.5-5.5), but proceeds at neutral pH.[2][3]Optimal at physiological to slightly basic pH (7.2-8.5).Optimal at neutral pH (6.5-7.5).
Chemoselectivity Highly chemoselective for aldehydes and ketones.[1]Reacts with available amine groups, which can lead to a heterogeneous mixture if multiple amine sites are present.Highly specific for free thiols.
LC-MS Confirmation Straightforward due to a significant mass addition from the linker. The discrete nature of the PEG linker simplifies the mass spectrum.[2]Readily detectable mass shift. The presence of multiple conjugation sites can lead to a complex mixture of species, complicating the LC-MS profile.A clear mass shift is observed. Potential for side reactions like hydrolysis of the maleimide group can be monitored by LC-MS.

LC-MS Analysis: A Quantitative Comparison

LC-MS provides both qualitative and quantitative information about a conjugation reaction. By monitoring the reaction over time, it is possible to determine the extent of conjugation and identify any side products.

ParameterThis compound ConjugateNHS-Ester-PEG ConjugateMaleimide-PEG Conjugate
Expected [M+H]⁺ of Linker ~320.2 DaVaries by PEG length and NHS ester groupVaries by PEG length and maleimide group
Typical Conjugation Efficiency (as determined by LC-MS peak area ratio) > 90%70-90% (can be lower with multiple reaction sites)> 95% (with purified thiol-containing molecule)
Commonly Observed Side Products by LC-MS Unreacted starting materials, potential for dimer formation if the target molecule has two reactive sites.Hydrolyzed NHS ester, unreacted starting materials, multiple PEGylated species (mono-, di-, etc.).Hydrolyzed maleimide, unreacted starting materials, disulfide-bonded starting material.
Data Interpretation Complexity Low to moderate, simplified by the discrete PEG length.[2]Can be high due to the potential for multiple conjugation sites leading to a heterogeneous product mixture.Low to moderate, but requires monitoring for potential side reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for a typical conjugation reaction and subsequent LC-MS analysis.

General Conjugation Protocol (this compound)
  • Deprotection of Boc Group:

    • Dissolve the Boc-Aminooxy-PEG3-NH-Boc linker in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by LC-MS until the starting material is consumed.[4]

    • Remove the solvent and excess TFA under reduced pressure.

  • Conjugation to an Aldehyde/Ketone-Containing Molecule:

    • Dissolve the deprotected aminooxy-PEG linker and the aldehyde/ketone-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5).[2]

    • A 5- to 20-fold molar excess of the linker is recommended.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[5]

    • Monitor the reaction progress by LC-MS.[5]

  • Purification:

    • Purify the conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC) or a desalting column to remove excess linker and other reagents.[3]

LC-MS Protocol for Conjugate Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Analysis: Extract ion chromatograms for the expected m/z values of the starting materials and the final conjugate.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the conjugation and analysis workflows.

cluster_0 Conjugation Workflow A Boc-Aminooxy-PEG3-NH-Boc B Deprotection (TFA/DCM) A->B C Aminooxy-PEG3-NH2 B->C E Oxime Ligation C->E D Aldehyde/Ketone Molecule D->E G Purification (RP-HPLC) E->G F Purified Conjugate G->F

Workflow for this compound Conjugation.

cluster_1 LC-MS Analysis Workflow A Conjugate Sample B LC Separation (C18 Column) A->B C ESI Ionization B->C D Mass Analysis (TOF/Orbitrap) C->D E Data Analysis D->E F Confirmation of Conjugation E->F

General workflow for LC-MS analysis.

Alternative Confirmation Methods

While LC-MS is a powerful tool, other techniques can also be employed for the analysis of PEGylated molecules.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is particularly useful for determining the average molecular weight and the distribution of PEGylated species, especially for larger molecules and peptides.[6][7] It can provide rapid, high-throughput screening.[6]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a cost-effective and widely used technique for the qualitative assessment of protein PEGylation.[8] The increase in hydrodynamic radius upon PEGylation causes a noticeable shift in the band migration on the gel.[9] However, it provides an apparent molecular weight that can be inaccurate due to interactions between PEG and SDS.[8]

References

A Comparative Study of Different Length Aminooxy PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a pivotal decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the final product. Among the diverse array of available bioconjugation technologies, aminooxy-functionalized polyethylene glycol (PEG) linkers have garnered significant attention. This guide provides an objective, data-supported comparison of aminooxy PEG linkers of varying lengths to aid in the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

Aminooxy PEG linkers facilitate the formation of a highly stable oxime bond with molecules containing an aldehyde or ketone group.[1] This chemistry offers exceptional stability, particularly when compared to other common conjugation methods.[1][2] The length of the PEG chain is a critical parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate.[3][4] The incorporation of PEG linkers offers several advantages, including improved hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[5][6] PEGylation can also enhance the pharmacokinetic profile of a bioconjugate, leading to a longer plasma half-life and increased accumulation in target tissues.[3][7]

Data Presentation: Quantitative Comparison of Linker Performance

The optimal PEG linker length is often context-dependent, influenced by the specific biomolecule, payload, and conjugation chemistry.[6] However, general trends can be observed across various studies. The following tables summarize quantitative data from various studies, illustrating the effects of altering PEG chain length in different systems.

PEG Linker LengthApplicationKey FindingsReference(s)
2, 4, 8, 12, 24 PEG UnitsAntibody-Drug Conjugate (ADC) for L540cy Tumor XenograftsADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios. Tumor weight reduction was 75-85% for 8-24 unit PEGs, compared to 35-45% for 2-4 unit PEGs.[4][8]
0.65 kDa, 2 kDa, 5 kDaAntibody-Nanocarrier Conjugate for Dendritic Cell (DC) TargetingThe optimal linker length was context-dependent. The shorter 0.65 kDa PEG linker provided the best targeting in a DC cell line, whereas the longer 5 kDa PEG was required for specific accumulation in primary DCs.[4][9]
4 kDa vs. 10 kDaAffibody-MMAE Drug ConjugateBoth PEG linkers significantly improved the conjugate's half-life compared to a non-PEGylated version. However, the longer linkers reduced cytotoxic activity; the 4 kDa PEG reduced cytotoxicity by ~6.5-fold and the 10 kDa PEG by ~22.5-fold.[4][7]
Short (e.g., PEG1-PEG4)General BioconjugationSuitable for payloads with minimal steric hindrance and good solubility.[10]
Long (e.g., PEG8-PEG45)General BioconjugationEffectively address the solubility and accessibility challenges of bulky or highly hydrophobic payloads.[10]

Mandatory Visualization

experimental_workflow General Experimental Workflow for Oxime Ligation cluster_materials Starting Materials cluster_reaction Ligation Reaction cluster_purification Purification cluster_analysis Analysis aldehyde_ketone Aldehyde/Ketone-containing Biomolecule reaction_mixture Reaction Mixture (pH 4.5-7.5) aldehyde_ketone->reaction_mixture aminooxy_peg Aminooxy PEG Linker (Varying Lengths) aminooxy_peg->reaction_mixture incubation Incubation (Room Temperature, 2-24h) reaction_mixture->incubation purification Purification (e.g., SEC, HIC) incubation->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization final_conjugate Final Bioconjugate characterization->final_conjugate

Caption: General experimental workflow for oxime ligation.

signaling_pathway Mechanism of Action for an ADC with a Cleavable Linker ADC Antibody-Drug Conjugate (with Aminooxy PEG Linker) Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Active Payload Cleavage->Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: ADC mechanism with a cleavable linker.

Experimental Protocols

Detailed methodologies are essential for reproducible bioconjugation.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

This protocol describes the oxidation of protein glycans to create reactive aldehyde sites, a common method for preparing proteins for aminooxy conjugation.[11]

Materials:

  • Glycoprotein solution (1-10 mg/mL)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 6.5-7.5)[2]

  • Sodium meta-periodate (NaIO₄) solution

  • Quenching Solution (e.g., Propylene glycol or Ethylene glycol)[11]

  • Desalting column

Procedure:

  • Prepare the protein solution in the reaction buffer.

  • Chill the protein solution on ice or at 4°C.

  • Add a freshly prepared solution of sodium meta-periodate to the protein solution to a final concentration of 1-10 mM.[2]

  • Incubate the reaction for 30 minutes on ice (4°C), protected from light.[2]

  • Quench the reaction by adding the quenching solution to a final concentration of approximately 20 mM.[11]

  • Incubate for an additional 10-15 minutes at 4°C.[11]

  • Purify the oxidized protein using a desalting column equilibrated with a suitable conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5).[6][11]

  • Determine the concentration of the purified oxidized protein.

Protocol 2: Conjugation of Aminooxy PEG Linker to Aldehyde-Modified Protein

This protocol details the reaction between the aldehyde-modified protein and the aminooxy PEG linker.

Materials:

  • Aldehyde-modified protein

  • Aminooxy PEG linker of desired length

  • Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)[6]

  • Aniline (optional catalyst)[12]

  • Purification column (e.g., SEC, HIC)

Procedure:

  • Dissolve the aminooxy PEG linker in the conjugation buffer.

  • Add the aminooxy PEG linker to the aldehyde-modified protein solution at a desired molar excess (e.g., 10-fold).[12]

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.[12]

  • Gently mix and incubate the reaction at room temperature (20-25°C) for 2 to 24 hours.[11] The optimal reaction time may vary depending on the specific reactants and linker length.

  • Purify the resulting bioconjugate using a suitable chromatography method to remove excess linker and other reagents.

Protocol 3: Characterization of the Bioconjugate

The final PEGylated product should be characterized to confirm successful conjugation and determine the degree of PEGylation.

Methods:

  • SDS-PAGE: An increase in the molecular weight of the protein bands on the gel compared to the unconjugated protein indicates successful PEGylation.[11]

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) can be used to assess the purity and aggregation of the conjugate.

  • Binding Assays (e.g., ELISA): To confirm that the biological activity of the protein is retained after conjugation.

Conclusion

The length of the aminooxy PEG linker is a critical parameter in the design of bioconjugates that significantly influences their therapeutic index. While longer PEG chains can improve pharmacokinetics and in vivo efficacy, they may also reduce in vitro potency.[3][7] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new bioconjugate to identify the optimal balance for a given biomolecule-payload combination. The protocols and data presented in this guide provide a framework for the rational selection and application of aminooxy PEG linkers in bioconjugation.

References

Assessing the Immunogenicity of Aminooxy-PEG3-NH-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics and small molecule drugs. By increasing hydrodynamic size and masking epitopes, PEGylation can prolong circulation half-life, reduce enzymatic degradation, and decrease immunogenicity of the conjugated molecule.[1][2] However, the immune system can recognize PEG itself as foreign, leading to the production of anti-PEG antibodies.[3][4] These antibodies can, in turn, lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reduced efficacy, and in some cases, hypersensitivity reactions.[5][6] This guide provides a comparative assessment of the potential immunogenicity of Aminooxy-PEG3-NH-Boc conjugates, juxtaposing them with longer-chain PEG alternatives and other polymeric drug delivery platforms.

The Immunogenic Profile of PEG: A Matter of Size and Context

The immunogenicity of polyethylene glycol is not an intrinsic property but is rather influenced by a multitude of factors, including its molecular weight, architecture (linear versus branched), the nature of the conjugated molecule, and the presence of pre-existing anti-PEG antibodies in patients.[7][8] Generally, higher molecular weight PEGs are associated with a more robust anti-PEG antibody response.[8]

This compound is a short, heterobifunctional PEG linker. Its low molecular weight is expected to confer a lower immunogenic potential compared to larger PEG chains commonly used in therapeutic PEGylation (e.g., 5 kDa, 20 kDa). However, when conjugated to a carrier molecule such as a protein or nanoparticle, even a short PEG linker can become immunogenic, acting as a hapten.[3][9] The immune response is then directed against the PEG moiety.

Comparison of this compound Conjugates with Other PEGylation Reagents and Alternatives

The choice of a PEGylation reagent or an alternative polymer system is a critical decision in drug development, with significant implications for the immunogenic profile of the final therapeutic.

FeatureThis compound Conjugate (Expected)High Molecular Weight PEG Conjugates (>5 kDa)Polypeptide-Based Alternatives (e.g., PASylation, HESylation)Zwitterionic Polymers
Molecular Weight LowHighVariable (often high)Variable
Expected Immunogenicity LowModerate to HighLow to ModerateVery Low
Anti-PEG Antibody Cross-Reactivity Potential for cross-reactivity with other PEGylated compoundsHigh potential for cross-reactivityNo cross-reactivity with anti-PEG antibodiesNo cross-reactivity with anti-PEG antibodies
Biodegradability Non-biodegradable PEG backboneNon-biodegradable PEG backboneBiodegradable (peptide bonds)Variable
Structural Definitiveness Monodisperse (single molecular weight)Often polydisperse (mixture of molecular weights)MonodisperseCan be monodisperse or polydisperse

Key Experimental Protocols for Assessing Immunogenicity

A thorough assessment of the immunogenicity of any novel PEGylated conjugate is crucial. The following are key experimental methodologies to detect and characterize anti-PEG antibody responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG IgG and IgM

ELISA is a widely used method for the detection and quantification of anti-PEG antibodies in serum or plasma samples.[5]

Principle: This assay is based on the binding of anti-PEG antibodies from a sample to PEG molecules immobilized on a microplate. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that is specific for the isotype of interest (e.g., IgG or IgM). The enzyme catalyzes a colorimetric reaction, and the intensity of the color is proportional to the amount of anti-PEG antibody present in the sample.[10][11]

Detailed Protocol:

  • Coating: High-binding 96-well microplates are coated with a solution of a PEGylated molecule (e.g., mPEG-BSA or a specific Aminooxy-PEG3-conjugate) in a coating buffer (e.g., PBS) and incubated overnight at 4°C.[12]

  • Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating agent.

  • Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 1% BSA or non-fat milk in PBS) for 1-2 hours at room temperature.[10]

  • Sample Incubation: Serum or plasma samples, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature to allow anti-PEG antibodies to bind to the immobilized PEG.

  • Washing: The plates are washed again to remove unbound sample components.

  • Secondary Antibody Incubation: An enzyme-conjugated (e.g., horseradish peroxidase - HRP) anti-human IgG or IgM secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: A final wash step is performed to remove any unbound secondary antibody.

  • Detection: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[13]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of anti-PEG antibodies in the samples is determined by comparing their OD values to a standard curve generated using known concentrations of a reference anti-PEG antibody.[14]

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Anti-PEG Antibody Binding

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on association and dissociation rates.[15][16]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., a PEGylated molecule) is immobilized on the sensor surface. When an analyte (e.g., anti-PEG antibody) in a solution flows over the surface and binds to the ligand, the local refractive index changes, causing a shift in the SPR angle. This change is recorded in real-time as a sensorgram.[15]

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated using a mixture of EDC and NHS. The Aminooxy-PEG3-conjugate is then injected over the activated surface to allow for covalent immobilization. A reference channel is typically prepared by either leaving it blank or immobilizing a non-relevant molecule to subtract non-specific binding signals.[16]

  • Analyte Preparation: A series of dilutions of the serum or plasma sample containing the anti-PEG antibodies are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Association: The diluted antibody samples are injected sequentially over the sensor surface at a constant flow rate for a defined period, and the binding is monitored in real-time.[15]

    • Dissociation: After the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the antibody from the ligand.[15]

  • Regeneration: A regeneration solution (e.g., a low pH buffer like glycine-HCl) is injected to remove the bound antibody from the sensor surface, preparing it for the next binding cycle.[17]

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16]

In Vivo Immunogenicity Studies in Animal Models

Animal models are essential for evaluating the immunogenicity of novel therapeutics in a physiological setting.[18]

Principle: Animals are immunized with the test article (this compound conjugate) and control articles. Blood samples are collected at various time points to measure the anti-PEG antibody response. The choice of animal model is critical, with rodents often used for initial screening and non-human primates for studies requiring closer immunological similarity to humans.[6][18]

General Protocol:

  • Animal Model Selection: Select an appropriate animal model (e.g., mice, rats, or non-human primates). The choice may depend on the nature of the conjugated molecule and the desired endpoints.[18]

  • Immunization Schedule: Animals are divided into groups and immunized with the this compound conjugate, a positive control (e.g., a known immunogenic PEGylated protein), and a negative control (e.g., vehicle). The route of administration (e.g., intravenous, subcutaneous) and dosing schedule should be relevant to the intended clinical use.

  • Sample Collection: Blood samples are collected from the animals at baseline (pre-immunization) and at multiple time points post-immunization (e.g., weekly for several weeks).

  • Antibody Titer Determination: The collected serum or plasma is analyzed for the presence and titer of anti-PEG IgG and IgM antibodies using the ELISA protocol described above.

  • Pharmacokinetic Analysis: In parallel, the pharmacokinetic profile of the this compound conjugate can be assessed to determine if the induction of anti-PEG antibodies leads to accelerated clearance.

  • Data Analysis: The antibody titers and pharmacokinetic parameters are compared between the different treatment groups to assess the immunogenicity of the test conjugate.

Signaling Pathways in PEG-Induced Immunity

The immune response to PEGylated compounds can be initiated through several pathways, primarily involving B cell activation and the complement system.

B Cell Activation by PEGylated Antigens

PEGylated molecules can act as T-cell independent type 2 (TI-2) antigens. The repetitive nature of the PEG chains can cross-link B cell receptors (BCRs) on the surface of marginal zone B cells, leading to their activation and the production of anti-PEG IgM antibodies.[6]

B_Cell_Activation PEG_Conjugate This compound Conjugate BCR B Cell Receptor (BCR) on Marginal Zone B Cell PEG_Conjugate->BCR Binds to BCR_Crosslinking BCR Cross-linking BCR->BCR_Crosslinking Induces B_Cell_Activation B Cell Activation BCR_Crosslinking->B_Cell_Activation Plasma_Cell Plasma Cell Differentiation B_Cell_Activation->Plasma_Cell Anti_PEG_IgM Anti-PEG IgM Production Plasma_Cell->Anti_PEG_IgM

B Cell Activation by a PEGylated Conjugate

Complement Activation by PEGylated Surfaces

PEGylated surfaces can activate the complement system, a part of the innate immune system. This can occur through the alternative and lectin pathways.[19][20] The activation leads to the opsonization of the PEGylated entity with complement fragments (e.g., C3b), facilitating its recognition and clearance by phagocytic cells.[19]

Complement_Activation cluster_alternative Alternative Pathway cluster_lectin Lectin Pathway PEG_Surface_Alt PEGylated Surface C3_H2O C3(H2O) PEG_Surface_Alt->C3_H2O Initiates FactorB Factor B C3_H2O->FactorB Binds C3_Convertase_Alt C3 Convertase (C3bBb) FactorB->C3_Convertase_Alt Cleaved by Factor D to Bb FactorD Factor D C3 C3 C3_Convertase_Alt->C3 Cleaves PEG_Surface_Lec PEGylated Surface MBL Mannose-Binding Lectin (MBL) PEG_Surface_Lec->MBL Binds MASP MASPs MBL->MASP Activates C4 C4 MASP->C4 Cleaves C2 C2 MASP->C2 Cleaves C3_Convertase_Lec C3 Convertase (C4b2a) C4->C3_Convertase_Lec Forms C4b C2->C3_Convertase_Lec Forms C2a C3_Convertase_Lec->C3 Cleaves C3b C3b (Opsonization) C3->C3b Phagocytosis Phagocytosis by Immune Cells C3b->Phagocytosis Leads to MAC Membrane Attack Complex (C5b-9) C3b->MAC Initiates formation of

References

A Comparative Guide to Aminooxy-PEG3-NH-Boc Antibody-Drug Conjugates: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of an ADC. This guide provides an objective comparison of ADCs constructed with an Aminooxy-PEG3-NH-Boc linker against other common linker technologies. The performance is evaluated based on in vitro and in vivo experimental data, offering a comprehensive resource for the rational design of next-generation ADCs.

The this compound linker facilitates a highly stable oxime bond between the antibody and the payload. This covalent linkage is known for its exceptional stability under physiological conditions, a crucial attribute for minimizing premature drug release and off-target toxicity. This guide will delve into the performance metrics of ADCs utilizing this technology and compare them with established alternatives.

Comparative Performance Data

The following tables summarize quantitative data from various studies to provide a clear comparison of ADC performance with different linker technologies. It is important to note that direct head-to-head comparisons are most informative when the antibody and payload are kept constant.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC against cancer cell lines. Lower IC50 values indicate higher potency. The data below represents typical IC50 values observed for different ADC linker types targeting HER2-positive cancer cells.

Linker TypePayloadTarget Cell Line (HER2+)Representative IC50 (nM)Reference
Aminooxy (Oxime) AuristatinJIMT-1~1.5[1]
Valine-Citrulline (vc)MMAEBT-47414.3[1]
Maleimide (Thioether)DM1 (T-DM1)KPL-433[1]
Sulfatase-cleavableMMAEHER2+ cells61 - 111 (pmol/L)[1]
β-galactosidase-cleavableMMAEHER2+ cells8.8 (pmol/L)[1]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented is for comparative illustration.

In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies in xenograft models provide crucial data on the anti-tumor activity of ADCs. The percentage of tumor growth inhibition (TGI) is a key metric for evaluating efficacy.

Linker TypeADC ModelTumor ModelDosingOutcome (% TGI)Reference
Aminooxy (Oxime) anti-HER2 ADCHER2+ breast cancer xenograft5 mg/kg, single doseComplete tumor regression[2]
Stabilized MaleimideTrastuzumab-MMAUNCI-N87 xenograft1 or 2 mg/kg, single doseSuperior to vc-MMAE[3]
Valine-Citrulline (vc)Trastuzumab-vc-MMAENCI-N87 xenograftNot specifiedLess effective than stabilized maleimide[3]
Non-cleavable (SMCC)T-DM1JIMT-1 xenograft15 mg/kgLess active than a triglycyl peptide linker ADC[1]
Plasma Stability

Linker stability in plasma is critical to prevent premature payload release. This is often assessed by measuring the change in the drug-to-antibody ratio (DAR) over time.

Linker TypeADC ModelPlasma SourceIncubation TimeStability (% Payload Remaining)Reference
Aminooxy (Oxime) Not specifiedMouse3 daysNo loss of activity[2]
Traditional MaleimideTrastuzumab-mcVC-PABC-AuristatinHuman6 days~75%[4]
Stabilized Maleimide (Dithiomaleimide)Trastuzumab-ADCPBS pH 7.428 daysStable (DAR maintained)[4]
Non-cleavable (SMCC)Not specifiedNot specifiedNot specifiedHigh stability[5]
Valine-Citrulline (vc)Not specifiedMouse< 1 hourUnstable[1]
Sulfatase-cleavableNot specifiedMouse> 7 daysHighly stable[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.

Materials:

  • Target cancer cell lines (e.g., HER2-positive and HER2-negative)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the treatments to the cells.[7]

  • Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration. Determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study (Subcutaneous Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line for implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[9]

  • Randomization and Dosing: Randomize mice into treatment groups and administer the ADC and controls (e.g., intravenously) at the specified dose and schedule.[10]

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[8]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.[10]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C. A control sample in PBS should be run in parallel.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).

  • Sample Preparation: Isolate the ADC from the plasma matrix, for example, using immunoaffinity capture.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Data Analysis: A decrease in the average DAR over time indicates deconjugation of the payload. Plot the DAR over time to determine the stability profile.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Tubulin Tubulin Payload->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start ADC Candidate invitro In Vitro Evaluation start->invitro invivo In Vivo Evaluation invitro->invivo cytotoxicity Cytotoxicity Assay (IC50) stability Plasma Stability (DAR) binding Antigen Binding end Lead Candidate Selection invivo->end efficacy Xenograft Efficacy (TGI) pk Pharmacokinetics tox Toxicology

Caption: High-level experimental workflow for ADC evaluation.

Payload_Signaling_Pathway Payload Tubulin Inhibitor Payload (e.g., MMAE, DM1) Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds to Tubulin Microtubule Microtubule Dynamics Tubulin->Microtubule Disrupts MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway for tubulin inhibitor payloads like MMAE and DM1.

References

A Head-to-Head Comparison: Aminooxy-PEG3-NH-Boc versus Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is fundamental to innovation. From developing antibody-drug conjugates (ADCs) and PROTACs to creating advanced imaging agents and biosensors, the choice of chemical ligation strategy is paramount. This guide provides an objective, data-driven comparison of two of the most powerful techniques in the bioconjugation toolkit: oxime ligation, utilizing reagents like Aminooxy-PEG3-NH-Boc, and the Nobel Prize-winning click chemistry.

This comparison will delve into the core principles, reaction kinetics, stability, and biocompatibility of each method, supported by experimental data and detailed protocols. We will explore the nuances of various "click" reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA), providing a comprehensive resource to guide your selection of the optimal conjugation strategy.

Core Principles: A Tale of Two Chemistries

At the heart of these techniques are highly selective and bioorthogonal reactions—chemistries that proceed efficiently in complex biological environments without interfering with native functional groups.[1]

Oxime Ligation: The Carbonyl-Aminooxy Connection Oxime ligation is a robust reaction that forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone.[2][3] This reaction is highly chemoselective, as aldehydes and ketones are rare in native biological systems, which minimizes off-target reactions.[2] The resulting oxime linkage is significantly more stable than corresponding hydrazone bonds, making it a reliable choice for creating durable bioconjugates.[4][5] Reagents like this compound are bifunctional linkers, where the aminooxy group is initially protected by a tert-butyloxycarbonyl (Boc) group, allowing for controlled, sequential conjugations.[6][7]

Click Chemistry: A Class of High-Efficiency Reactions The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and create stable products.[2] For bioconjugation, the most prominent examples are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction, CuAAC forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I).[8][] It is fast and specific, though the potential for copper toxicity can limit its use in living systems.[10][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC was developed. This catalyst-free reaction uses a strained cyclooctyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), which reacts spontaneously with an azide.[8][12]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): Recognized as one of the fastest bioorthogonal reactions, IEDDA involves the rapid cycloaddition of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO).[2][13][14]

G cluster_oxime Oxime Ligation cluster_cuaac CuAAC Click Chemistry cluster_spaac SPAAC Click Chemistry cluster_iedda IEDDA Click Chemistry o1 Aminooxy (R1-O-NH2) o3 Stable Oxime Bond (R2-C=N-O-R1) o1->o3 + o2 Aldehyde/Ketone (R2-C=O) o2->o3 pH 4.5-7.0 c1 Terminal Alkyne c3 Stable Triazole Bond c1->c3 + c2 Azide c2->c3 Cu(I) Catalyst s1 Strained Alkyne (e.g., DBCO, BCN) s3 Stable Triazole Bond s1->s3 + s2 Azide s2->s3 Catalyst-Free i1 Strained Alkene (e.g., TCO) i3 Dihydropyridazine Linkage i1->i3 + i2 Tetrazine i2->i3 Extremely Fast, Catalyst-Free

A comparison of the core chemical reactions.

Quantitative Performance Metrics: A Side-by-Side Analysis

The choice between oxime ligation and click chemistry often depends on a trade-off between reaction speed, stability, and the specific biological context. The following table summarizes key quantitative performance metrics for these reactions.

ParameterOxime LigationCuAAC (Click Chemistry)SPAAC (Click Chemistry)IEDDA (Click Chemistry)
Second-Order Rate Constant (M⁻¹s⁻¹) ~10⁻³ - 1 (uncatalyzed) 10¹ - 10³ (aniline-catalyzed)[1][10]~10² - 10³[10]~10⁻¹ - 1 (e.g., DBCO, BCN)[1][10]~10³ - 10⁶ (e.g., TCO + Tetrazine)[13][15]
Typical Reaction Time 1 - 24 hours[10]< 1 hour[10]1 - 4 hours[10]Seconds to minutes[13]
Typical Yield Moderate to HighHigh to Quantitative[10]High[10]Very High to Quantitative
Biocompatibility High (metal-free)[10]Limited in living systems due to copper toxicity[][10]High (metal-free)[10]High (metal-free)
Catalyst Required Optional (Aniline-based catalysts significantly enhance rates)[1]Copper (I)[10]None[10]None
Reacting Functional Groups Aldehyde/Ketone + Aminooxy[10]Terminal Alkyne + Azide[10]Strained Alkyne + Azide[10]Strained Alkene + Tetrazine[13]
Resulting Bond Oxime (C=N-O)[10]1,2,3-Triazole1,2,3-TriazoleDihydropyridazine
pH Range Optimal at pH 4.5-5.5; aniline catalysis allows neutral pH[16][17]Wide range (pH 4-12)[][18]Physiological pHPhysiological pH

Comparative Stability of Resulting Linkages

The stability of the covalent bond is a cornerstone of bioconjugate development, ensuring the payload remains attached to the biomolecule.

Linkage TypeResulting BondGeneral StabilityKey Instability FactorsTypical Half-life (Physiological Conditions)
Oxime Ligation OximeHighSusceptible to acid-catalyzed hydrolysis[4]~1 month[4]
Click Chemistry (CuAAC, SPAAC) 1,2,3-TriazoleVery HighGenerally considered inert and resistant to hydrolysis, redox conditions, and enzymatic degradation[19]Exceptionally long[4]
Click Chemistry (IEDDA) DihydropyridazineHighGenerally stable, though the stability of the unreacted TCO handle can be a consideration[15]N/A
Maleimide Chemistry (for comparison) ThioetherModerate to LowCan undergo retro-Michael reaction and exchange with thiols like glutathione[4][19]Hours to >200 hours (highly dependent on structure)[4]

The 1,2,3-triazole ring formed by CuAAC and SPAAC reactions is renowned for its exceptional stability under a wide range of physiological and chemical conditions, making it a superior choice for applications requiring long-term in vivo robustness.[19] While the oxime linkage is also highly stable, especially at neutral pH, its susceptibility to acid-catalyzed hydrolysis can be either a limitation or a feature to be exploited for controlled release in acidic environments like endosomes or tumors.[4][17]

Experimental Protocols

To ensure reproducibility, we provide detailed, generalized protocols for each ligation method. Note that optimization for specific molecules and reaction scales is often necessary.

Protocol 1: Two-Step Conjugation using this compound

This process involves the deprotection of the Boc group followed by oxime ligation.

A. Boc Deprotection

  • Materials : Boc-protected aminooxy-PEG conjugate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).[20]

  • Procedure :

    • Dissolve the Boc-protected conjugate in anhydrous DCM.[20]

    • In a well-ventilated fume hood, cool the solution to 0°C.

    • Slowly add TFA to a final concentration of 20-50% (v/v).[20][21]

    • Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours.[20]

    • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

    • Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly.[20]

B. Oxime Ligation

  • Materials : Deprotected aminooxy-PEG conjugate, aldehyde or ketone-containing molecule, reaction buffer (e.g., 100 mM sodium acetate, pH 5.5, or PBS, pH 7.0 for catalyzed reactions).[22][23] Aniline catalyst (optional).[22]

  • Procedure :

    • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

    • Add the deprotected aminooxy-PEG conjugate, typically at a 1.5 to 5-fold molar excess.[22]

    • If reacting at neutral pH, add an aniline catalyst to a final concentration of 10-100 mM to accelerate the reaction.[16][22]

    • Incubate the reaction at room temperature or 37°C for 2-24 hours.[22]

    • Monitor the reaction progress via HPLC or mass spectrometry.

    • Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or HPLC.[22]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Materials : Alkyne-modified protein (1-10 mg/mL), azide-functionalized probe (e.g., fluorescent dye), CuSO₄, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[8]

  • Procedure :

    • In a microcentrifuge tube, combine the alkyne-modified protein with a suitable buffer (pH 7.0-8.0).

    • Add the azide-functionalized probe from a stock solution (e.g., in DMSO) to a 5-20 fold molar excess.[24]

    • Prepare a copper-ligand premix by combining CuSO₄ and THPTA solutions (e.g., 1:5 molar ratio).[8]

    • Add the copper-ligand premix to the protein-azide mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]

    • Gently mix and incubate at room temperature for 1-4 hours.[24]

    • Purify the labeled protein via SEC or dialysis to remove excess reagents and the copper catalyst.[24]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Materials : Azide-modified biomolecule (e.g., protein, or on live cells), DBCO-functionalized probe, PBS or cell culture medium.

  • Procedure :

    • Prepare a solution of the azide-modified biomolecule in PBS or culture medium.

    • Add the DBCO-functionalized probe from a stock solution (e.g., in DMSO). For cell labeling, a final concentration of 10-50 µM is typical.[24]

    • Incubate the reaction at a suitable temperature (e.g., 37°C for live cells) for 30-60 minutes.[24] For purified proteins, incubation can be 1-4 hours at room temperature.[10]

    • If labeling cells, gently wash three times with PBS to remove unreacted probe.[8][24]

    • If conjugating a purified biomolecule, purify the conjugate via SEC or a similar method.

Workflow and Decision Guide

Selecting the appropriate bioconjugation strategy is critical. The general experimental workflow is similar for all methods, but the choice of chemistry depends on the specific requirements of the experiment.

G p1 Start: Biomolecule of Interest (e.g., Protein, Antibody) p2 Step 1: Introduce Bioorthogonal Handle (e.g., Aldehyde, Azide, Alkyne) p1->p2 p4 Step 3: Perform Ligation Reaction (Oxime or Click Chemistry) p2->p4 p3 Step 2: Prepare Payload/Probe (e.g., Drug, Fluorophore with Aminooxy, DBCO, TCO) p3->p4 p5 Step 4: Purify Final Conjugate (e.g., SEC, HPLC) p4->p5 p6 End: Characterized Bioconjugate p5->p6

General Experimental Workflow for Bioconjugation.

The following decision-making guide can help researchers select the most suitable chemistry for their application.

G start What is your primary application? q1 Working with live cells or in vivo? start->q1 q2 Is maximum reaction speed critical (e.g., low concentrations)? q1->q2 Yes q3 Is the highest possible stability of the final linkage required? q1->q3 No (in vitro) res_spaac Use SPAAC (DBCO/BCN) (Good balance of speed and biocompatibility) q2->res_spaac No res_iedda Use IEDDA (TCO) (Fastest kinetics for live systems) q2->res_iedda Yes res_cuaac Use CuAAC (Fast, high-yielding in vitro) q3->res_cuaac Yes res_oxime Use Oxime Ligation (Biocompatible, stable bond, can be tuned for release) q3->res_oxime No (or pH-triggered release is desired)

Decision Guide for Selecting a Bioconjugation Chemistry.

Conclusion

Both oxime ligation and click chemistry are powerful and versatile tools for bioconjugation, each with a distinct set of advantages. The choice between them is highly dependent on the specific application.

  • This compound and other aminooxy reagents are excellent for creating highly stable conjugates under biocompatible conditions. The ability to catalyze the reaction with aniline provides kinetic rates that can be competitive with CuAAC, offering a compelling metal-free option.[1]

  • CuAAC remains a top choice for in vitro applications where speed and quantitative yields are paramount and the removal of the copper catalyst is feasible.[10]

  • SPAAC reagents like DBCO and BCN are the workhorses for live-cell and in vivo studies, providing an ideal balance of good biocompatibility and reliable reaction kinetics.[1][10]

  • IEDDA is the undisputed champion of speed, making it the premier choice for applications where reactions must occur rapidly at very low concentrations, such as in pre-targeted in vivo imaging.[13]

By understanding the quantitative differences in their performance, stability, and reaction conditions, researchers can confidently select and implement the most appropriate bioconjugation strategy to advance their scientific goals.

References

A Comparative Guide to the Impact of the PEG3 Spacer on Conjugate Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is essential for achieving optimal therapeutic outcomes. The linker, a component that connects the functional parts of these molecules, is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile.[1][2][3] Among the various linker technologies, polyethylene glycol (PEG) spacers have gained significant attention for their ability to favorably modulate these properties.[4][5][6]

This guide provides a comparative analysis of the impact of the short-chain PEG3 spacer on the properties of ADCs and PROTACs, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate informed decision-making in therapeutic design.

Core Properties of the PEG3 Spacer

The PEG3 spacer, consisting of three repeating ethylene glycol units, imparts a unique combination of hydrophilicity, flexibility, and biocompatibility to a conjugate.[2][7]

  • Enhanced Hydrophilicity : The ether oxygen atoms in the PEG chain form hydrogen bonds with water, which can significantly increase the aqueous solubility of the entire conjugate.[7][8] This is particularly crucial for mitigating aggregation issues that often arise from conjugating hydrophobic payloads, thereby allowing for higher drug-to-antibody ratios (DAR) in ADCs without compromising stability.[1][3][9]

  • Flexibility : The rotatable single bonds within the PEG3 chain provide conformational flexibility.[7] In the context of PROTACs, this flexibility is critical for enabling the two ends of the molecule to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[2][7]

  • Biocompatibility : PEG is well-established as a biologically inert and non-immunogenic material.[7][9] Its inclusion in a bioconjugate can help "shield" the payload from the immune system, potentially reducing immunogenicity and extending circulation half-life.[4][9]

Impact on Antibody-Drug Conjugates (ADCs)

In an ADC, the linker connects the monoclonal antibody to a cytotoxic payload. Its properties profoundly influence the ADC's stability, solubility, pharmacokinetics (PK), and therapeutic index.[3][8]

Data Presentation: Comparison of PEG Spacer Length on ADC Properties

The length of the PEG spacer is a critical design parameter that must be optimized. While longer PEG chains can enhance PK properties, they may reduce in vitro potency.[10][11] Shorter spacers like PEG3 often provide a potent balance of properties.[1][10]

PropertyNo PEG SpacerShort-Chain PEG (e.g., PEG2, PEG3)Long-Chain PEG (e.g., PEG8, PEG12, PEG24)Rationale & References
Solubility & Aggregation Prone to aggregation with hydrophobic payloads.Significantly reduces aggregation.[1][12]Highly effective at preventing aggregation.[13]The hydrophilic PEG chain shields the hydrophobic payload, improving overall solubility.[3][4][9]
Drug-to-Antibody Ratio (DAR) Often limited to lower DARs to avoid aggregation.[10]Allows for higher and more consistent DAR.[10]Enables high DAR, even with very hydrophobic payloads.[12]Improved solubility of the drug-linker facilitates a more efficient conjugation process.[10]
In Vitro Potency HighGenerally high; some studies show shorter PEGs have better potency.[1][10]Can be reduced compared to shorter PEGs.[3][4][11]Longer linkers may introduce steric hindrance, potentially impeding target binding or drug release.[6]
Plasma Stability Variable; context-dependent.Generally stable.[14]Generally stable; can be enhanced.[5]The overall linker chemistry, not just PEG length, dictates stability. Non-cleavable linkers offer greater stability.[4][14]
Pharmacokinetics (PK) Rapid clearance, especially with high DAR.[15]Improved half-life compared to no PEG.[9]Significantly prolonged half-life and reduced clearance.[4][13][15]PEGylation increases the hydrodynamic volume of the ADC, which reduces renal clearance.[4][6]
In Vivo Efficacy BaselinePotentOften enhanced due to improved tumor exposure.[4][5]A longer circulation time can lead to greater accumulation of the ADC in tumor tissue.[4]

Mandatory Visualization: ADC Structure and Workflow

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG3 Spacer (Linker) Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an ADC with a PEG3 spacer.

ADC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation A 1. Antibody Modification (e.g., reduction of disulfides) B 2. Conjugation with PEG3-Drug-Linker A->B C 3. Purification (e.g., SEC-HPLC, TFF) B->C D 4. DAR Determination (e.g., HIC, MS) C->D E 5. Purity & Aggregation (SEC-HPLC) C->E F 6. Stability Assessment (Plasma Incubation) C->F G 7. In Vitro Cytotoxicity Assay F->G H 8. In Vivo Efficacy Study (Xenograft Model) G->H I 9. Pharmacokinetic (PK) Analysis H->I

Caption: A typical experimental workflow for ADC evaluation.

Experimental Protocol: ADC Synthesis and Characterization
  • Antibody Preparation : A monoclonal antibody in a suitable buffer (e.g., PBS) is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free cysteine thiols for conjugation.

  • Drug-Linker Conjugation : The PEG3-containing drug-linker is dissolved in an organic solvent (e.g., DMSO) and added to the reduced antibody solution. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Purification : The resulting ADC is purified to remove unreacted drug-linker and solvent. This is typically achieved using size-exclusion chromatography (SEC-HPLC) or tangential flow filtration (TFF).[8]

  • Characterization :

    • Drug-to-Antibody Ratio (DAR) : The average number of drug molecules per antibody is determined using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

    • Purity and Aggregation : The purity of the conjugate and the presence of aggregates are assessed by SEC-HPLC.[8]

    • Stability : The stability of the ADC is evaluated by incubating it in plasma at 37°C and measuring the amount of released payload over time.

  • In Vitro and In Vivo Evaluation : The potency of the ADC is tested using cell-based cytotoxicity assays. Efficacy and pharmacokinetic profiles are evaluated in relevant animal models.[15]

Impact on PROTACs

In a PROTAC, the linker connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The linker's length and flexibility are paramount for inducing the formation of a productive ternary complex, which is a prerequisite for target protein degradation.[2][5]

Data Presentation: Comparison of Linker Length on PROTAC Performance

The optimal linker length is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[2][16] A PEG3 linker often provides a favorable starting point for optimization due to its balance of properties.[2]

Linker Type / LengthDC₅₀ (nM)Dₘₐₓ (%)Rationale & References
Short Alkyl/PEG (e.g., <12 atoms) >1000Weak DegradationA short linker can cause steric hindrance, preventing the stable formation of the ternary complex.[16]
Optimal PEG (e.g., PEG3-PEG5) <10>90An optimal linker length and composition maximizes favorable protein-protein interactions, leading to efficient degradation.[16][17]
Long PEG (e.g., >20 atoms) Submicromolar>90While still effective, excessively long and flexible linkers can have an entropic penalty upon binding, potentially reducing potency.[16]
Rigid (e.g., Piperidine-based) <5>95In some cases, more rigid linkers can improve oral bioavailability and lead to highly potent degradation.[17]
(Note: Data is representative and compiled from various sources to illustrate general trends.[16][17] Absolute values are highly context-dependent.)

Mandatory Visualization: PROTAC Mechanism and Signaling

Caption: PROTAC-mediated protein degradation pathway.

BRD4_Signaling BRD4_PROTAC BRD4 PROTAC (with PEG3) BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Degradation cMyc c-Myc Gene BRD4->cMyc Promotes Transcription Proliferation Cell Proliferation & Growth cMyc->Proliferation Drives

Caption: BRD4 degradation effect on c-Myc signaling.

Experimental Protocol: PROTAC Synthesis and Evaluation
  • Modular Synthesis : PROTACs are often assembled in a modular fashion. A common method is using "click chemistry," where a PEG3 linker with terminal alkyne and azide groups can efficiently connect the target-binding and E3-binding ligands.[17]

  • Purification : The synthesized PROTAC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : The identity and purity of the final compound are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Biological Evaluation :

    • Degradation Assessment : The ability of the PROTAC to degrade the target protein is measured by Western blot or mass spectrometry-based proteomics. Cells are treated with varying concentrations of the PROTAC to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

    • Cell Viability : The effect of target protein degradation on cell viability or proliferation is assessed using assays like MTT or CellTiter-Glo.

    • Ternary Complex Formation : Biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the formation and stability of the ternary complex.

Conclusion

The PEG3 spacer is a versatile and powerful tool in the design of advanced bioconjugates.[8] In ADCs, it serves to enhance solubility and stability, often enabling higher drug loading without compromising the conjugate's pharmacokinetic profile.[1][8][10] In PROTACs, its inherent flexibility and hydrophilicity are critical for optimizing the geometry and stability of the ternary complex required for efficient protein degradation.[2][16] While the optimal linker is always context-dependent and requires empirical validation, the well-balanced properties of the PEG3 spacer make it an excellent component for the rational design of next-generation therapeutics.[1][2]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Aminooxy-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. Aminooxy-PEG3-NH-Boc (tert-butyl (2-(2-(2-(aminooxy)ethoxy)ethoxy)ethyl)carbamate) is a bifunctional linker that, due to its reactive moieties, requires a structured disposal protocol. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and its associated waste streams.

Immediate Safety and Hazard Assessment

While comprehensive toxicological data for this compound may not be fully available, a conservative approach is necessary based on the reactivity of its functional groups: the aminooxy group and the Boc-protected amine. The compound should be handled as a hazardous substance.

Core Principles for Handling:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

  • Avoid mixing waste containing this compound with incompatible chemicals.

Personal Protective Equipment (PPE) Requirements

To minimize exposure risk, all personnel handling this compound waste must wear the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact with the chemical.
Eye Protection Safety goggles with side-shields or a face shieldProtects eyes from potential splashes and aerosols.
Body Protection A flame-retardant lab coatProtects skin and clothing from contamination.
Respiratory Protection Work in a chemical fume hood. A NIOSH-approved respirator may be required if significant aerosolization is possible.Mitigates inhalation risks.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program. This ensures compliance with federal, state, and local regulations.

1. Waste Segregation and Container Management

Proper segregation is the most critical step to prevent dangerous reactions and ensure compliant disposal. Waste contaminated with this compound must be collected and managed as hazardous chemical waste.

  • Waste Classification: This compound is a non-halogenated organic chemical . It should not be mixed with halogenated waste streams.

  • Designated Waste Containers:

    • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled container for all liquid waste, including unused solutions, reaction mixtures, and solvent rinsates. The container should be made of a compatible material (e.g., high-density polyethylene).

    • Solid Waste: Use a separate, designated container for all contaminated solid materials, such as gloves, pipette tips, weighing papers, and absorbent materials from spill cleanups.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Do not use abbreviations or chemical formulas.

  • Container Sealing: Keep all waste containers securely closed with a tight-fitting lid, except when actively adding waste.

2. Incompatible Waste Streams to Avoid

Due to the chemical nature of this compound, it is crucial to avoid mixing its waste with the following:

  • Aldehyde and Ketone-Containing Solvents (e.g., Acetone): The aminooxy group is highly reactive with carbonyls.[1][2] Mixing can lead to unintended reactions within the waste container.

  • Strong Acids (e.g., Trifluoroacetic Acid, Hydrochloric Acid): The Boc (tert-butyloxycarbonyl) protecting group is acid-labile and will be removed upon contact with strong acids.[3][4] This can generate gas (carbon dioxide and isobutylene) and lead to pressure buildup in a sealed container.

  • Strong Oxidizing Agents: As a general precaution for PEG-containing compounds, avoid mixing with strong oxidizers.

3. Storage of Chemical Waste

  • Store sealed and labeled waste containers in a designated and secure satellite accumulation area.

  • This area should be well-ventilated, away from heat sources, and separate from incompatible materials.

4. Arranging for Final Disposal

  • Once a waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before any cleanup, put on the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain and absorb the spill.

  • Cleanup: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous solid waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol). Collect all cleaning materials (wipes, etc.) as hazardous solid waste.

  • Report: Document and report the spill to your institution's EHS department according to established protocols.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (this compound) WasteType Identify Waste Form Start->WasteType LiquidWaste Liquid Waste (e.g., solutions, rinsates) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (e.g., contaminated gloves, tips) WasteType->SolidWaste Solid CollectLiquid Collect in Designated Non-Halogenated Liquid Waste Container LiquidWaste->CollectLiquid CollectSolid Collect in Designated Solid Waste Container SolidWaste->CollectSolid LabelContainer Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date CollectLiquid->LabelContainer CollectSolid->LabelContainer Store Store Sealed Container in Satellite Accumulation Area LabelContainer->Store CheckFull Container Full or Waste Generation Complete? Store->CheckFull ContactEHS Contact EHS or Licensed Waste Contractor for Pickup CheckFull->ContactEHS Yes Continue Continue Collection CheckFull->Continue No Continue->Start

References

Personal protective equipment for handling Aminooxy-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Aminooxy-PEG3-NH-Boc

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance based on available data for similar compounds.[2] However, as a matter of standard laboratory practice, direct contact should be avoided. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.[4][5][6] A comprehensive PPE strategy is the first line of defense against potential exposure.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to any potential dust or aerosols.[7]
Eye and Face Protection Chemical Splash Goggles with side-shieldsTo protect eyes against splashes.[1][3][8]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to change gloves frequently.[1][3][9]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[1][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[7][10]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic handling procedure is crucial for safety and to maintain the quality of the reagent.

  • Pre-Handling Preparation :

    • Conduct a thorough risk assessment for the planned experiment.[5][7]

    • Ensure a safety shower and eyewash station are readily accessible.[2][7]

    • Verify that all required PPE is available and in good condition.

  • Handling the Compound :

    • All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]

    • Don all required PPE before handling the chemical.

    • Avoid generating dust when handling the solid form.[11]

    • Avoid contact with skin, eyes, and clothing.[6][11]

    • Wash hands thoroughly after handling.[11]

  • Storage :

    • Store the compound in a tightly closed container.[2][11]

    • For long-term storage, a temperature of -20°C is commonly recommended.[1][12][13]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5][11]

Disposal Plan: Waste Management and Spill Response

Proper disposal is critical to prevent environmental contamination.

  • Waste Segregation and Collection :

    • Solid Waste : Collect all materials contaminated with this compound (e.g., unused product, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and clearly labeled solvent waste container.[7][8]

    • Do not dispose of the chemical down the drain.[3][8]

  • Interim Storage and Final Disposal :

    • Store waste containers in a designated satellite accumulation area within the laboratory.[7][8]

    • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][8]

  • Spill Response :

    • In the event of a spill, ensure personal protection by wearing appropriate PPE.[1]

    • For small spills, absorb the material with an inert, non-combustible material (e.g., vermiculite, sand).[1][3][8]

    • Carefully transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the rinsate as hazardous waste.[3][8]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage Risk_Assessment Conduct Risk Assessment Check_Equipment Verify Safety Equipment (Fume Hood, Eyewash) Risk_Assessment->Check_Equipment Don_PPE Don Appropriate PPE Check_Equipment->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Handle Weigh and Handle Compound Work_in_Hood->Weigh_Handle Avoid_Contact Avoid Inhalation, Skin/Eye Contact Weigh_Handle->Avoid_Contact Wash_Hands Wash Hands After Handling Avoid_Contact->Wash_Hands Store_Container Store in Tightly Sealed Container Wash_Hands->Store_Container Store_Conditions Store at -20°C in a Dry, Well-Ventilated Area Store_Container->Store_Conditions

Caption: Operational workflow for handling this compound.

G cluster_spill Spill Response cluster_disposal Routine Disposal Don_PPE_Spill Ensure PPE is Worn Contain_Spill Contain Spill with Inert Absorbent Don_PPE_Spill->Contain_Spill Collect_Waste_Spill Collect into Labeled Hazardous Waste Container Contain_Spill->Collect_Waste_Spill Decontaminate Decontaminate Spill Area Collect_Waste_Spill->Decontaminate Arrange_Pickup Arrange Pickup via EHS/ Licensed Contractor Decontaminate->Arrange_Pickup Segregate_Waste Segregate Solid & Liquid Waste Label_Container Use Labeled, Sealed Waste Containers Segregate_Waste->Label_Container Store_Waste Store in Satellite Accumulation Area Label_Container->Store_Waste Store_Waste->Arrange_Pickup start Waste Generated or Spill Occurs start->Don_PPE_Spill Spill start->Segregate_Waste Routine

Caption: Disposal and spill response workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG3-NH-Boc
Reactant of Route 2
Aminooxy-PEG3-NH-Boc

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.